molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Cat. No.: B2704529
CAS No.: 130369-33-4
M. Wt: 176.212
InChI Key: BCXOBYJPCUTNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol ( 175021-11-1) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol, this compound features a cyclobutane ring core substituted with two hydroxymethyl groups and two methoxy groups . This unique structure makes it a valuable synthon for the development of more complex molecules. Compounds containing hydroxymethyl groups are frequently employed in drug discovery and development. The hydroxymethyl (-CH2OH) functional group is a key modifier used to enhance the pharmacodynamic and pharmacokinetic properties of lead compounds. It can improve water solubility, influence molecular recognition by biological targets, and serve as a versatile synthetic intermediate for creating prodrugs or other derivatives . Researchers can utilize this diol-functionalized cyclobutane as a precursor in organic synthesis, particularly in the exploration of new arginase inhibitors or other therapeutic agents where the rigid cyclobutane scaffold can impart specific three-dimensional geometry . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXOBYJPCUTNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(CO)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the formation of a key intermediate, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, followed by its reduction to the target diol. This document furnishes researchers, scientists, and drug development professionals with a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and critical safety considerations. The guide is structured to provide not just a method, but a framework for understanding and executing the synthesis with a high degree of scientific rigor and reproducibility.

Introduction: The Significance of the Cyclobutane Moiety

The cyclobutane ring, a strained four-membered carbocycle, is a recurring motif in a multitude of biologically active molecules and natural products. Its inherent ring strain imparts unique conformational properties and reactivity, making it an attractive scaffold for the design of novel therapeutic agents. The title compound, this compound, features a synthetically versatile 1,1-disubstituted cyclobutane core, with the gem-diol equivalent protected as a dimethoxy acetal. The two primary hydroxyl groups offer convenient handles for further chemical elaboration, rendering this molecule a valuable precursor in the synthesis of more complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1 ), points to a straightforward disconnection of the two hydroxymethyl groups, leading back to the corresponding dicarboxylate ester (2 ). This diester can, in turn, be envisioned as the product of a cyclization reaction between a malonate derivative and a suitable 1,3-dielectrophile. This retrosynthetic approach forms the basis of the forward synthesis detailed herein.

dot graph "retrosynthesis" { layout=dot; rankdir="RL"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

mol1 [label="this compound (1)"]; mol2 [label="Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (2)"]; mol3 [label="Diisopropyl malonate + 1,3-Dibromo-2,2-dimethoxypropane"];

mol1 -> mol2 [label="Reduction"]; mol2 -> mol3 [label="Cyclization"]; } /dot

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic strategy, therefore, involves two key transformations:

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. This step involves the formation of the cyclobutane ring via a nucleophilic substitution reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.

  • Step 2: Reduction of the Dicarboxylate to the Diol. The dicarboxylate intermediate is then reduced to the target diol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Stage 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This procedure details the synthesis of the key diester intermediate. The reaction proceeds via the deprotonation of diisopropyl malonate to form a nucleophilic enolate, which then undergoes a tandem alkylation with 1,3-dibromo-2,2-dimethoxypropane to construct the cyclobutane ring.

dot graph "synthesis_step1" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

start [label="Diisopropyl malonate + 1,3-Dibromo-2,2-dimethoxypropane"]; reagents [label="1. NaH, DMF\n2. Heat"]; product [label="Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"];

start -> reagents -> product; } /dot

Caption: Workflow for the synthesis of the dicarboxylate intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22
N,N-Dimethylformamide (DMF), anhydrous73.0975 mL-
Diisopropyl malonate188.2237.6 g0.2
1,3-Dibromo-2,2-dimethoxypropane261.9326.2 g0.1
Saturated aqueous ammonium chloride solution-As needed-
n-Hexane-As needed-
Saturated aqueous sodium bicarbonate solution-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (8.8 g, 0.22 mol of 60% dispersion) in anhydrous N,N-dimethylformamide (75 mL).

  • Addition of Malonate: While maintaining a nitrogen atmosphere, slowly add diisopropyl malonate (37.6 g, 0.2 mol) to the suspension. Control the rate of addition to keep the internal temperature below 70°C. The evolution of hydrogen gas will be observed.

  • Cyclization: After the hydrogen evolution ceases, add 1,3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the careful addition of saturated aqueous ammonium chloride solution. Extract the product with n-hexane.

  • Purification: Wash the combined organic extracts sequentially with water and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Stage 2: Synthesis of this compound

This final stage involves the reduction of the two ester functionalities of the cyclobutane intermediate to the corresponding primary alcohols using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

dot graph "synthesis_step2" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

start [label="Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"]; reagents [label="1. LiAlH₄, THF\n2. Aqueous work-up"]; product [label="this compound"];

start -> reagents -> product; } /dot

Caption: Workflow for the reduction to the target diol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate288.3428.8 g0.1
Lithium Aluminum Hydride (LiAlH₄)37.957.6 g0.2
Anhydrous Tetrahydrofuran (THF)-500 mL-
Ethyl acetate-As needed-
Water-As needed-
15% Aqueous Sodium Hydroxide-As needed-
Anhydrous Magnesium Sulfate-As needed-

!!! SAFETY WARNING !!! Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be conducted in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried before use. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) is mandatory.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (300 mL).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (28.8 g, 0.1 mol) in anhydrous THF (200 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially, add the following dropwise with vigorous stirring:

    • 7.6 mL of water

    • 7.6 mL of 15% aqueous sodium hydroxide

    • 22.8 mL of water

  • Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography on silica gel if necessary.

Mechanistic Insights

4.1. Cyclobutane Ring Formation:

The formation of the diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate proceeds through a classic malonic ester synthesis pathway. The strong base, sodium hydride, deprotonates the acidic α-hydrogen of diisopropyl malonate, generating a stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromo-2,2-dimethoxypropane in an SN2 reaction. An intramolecular SN2 reaction then ensues, with the newly formed carbanion displacing the second bromide to form the four-membered ring.

4.2. Ester Reduction with LiAlH₄:

The reduction of the dicarboxylate to the diol by LiAlH₄ is a two-step process for each ester group. Initially, a hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an isopropoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. A final aqueous work-up protonates the two alkoxide moieties to yield the desired diol.

Conclusion

The synthesis of this compound has been presented in a detailed, two-stage protocol. This guide provides the necessary experimental details, including reagent quantities, reaction conditions, and work-up procedures, to enable the successful and safe execution of this synthesis in a laboratory setting. The strategic use of a malonic ester cyclization followed by a robust hydride reduction offers an efficient route to this valuable and versatile building block for applications in medicinal chemistry and beyond.

References

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • Fieser Workup for Lithium Aluminium Hydride Reductions. Available from: [Link]

  • Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
  • Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Synthesis & Applications. Available from: [Link]

An In-depth Technical Guide to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS 130369-33-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a unique bifunctional cyclobutane derivative. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and potential applications of this intriguing molecule, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane motif, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its inherent ring strain and puckered, three-dimensional geometry offer distinct advantages over more conventional, flexible, or planar scaffolds.[1][2] The incorporation of a cyclobutane ring into a drug candidate can lead to a number of desirable improvements in its pharmacological profile:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[2][3]

  • Improved Metabolic Stability: Saturated rings like cyclobutane are often less susceptible to oxidative metabolism compared to aromatic systems, which can lead to a longer biological half-life.[1]

  • Enhanced Solubility and Permeability: The introduction of sp³-rich scaffolds can improve a compound's physicochemical properties, leading to better solubility and membrane permeability.

  • Bioisosteric Replacement: Cyclobutane rings can serve as non-planar bioisosteres for aromatic rings or other functional groups, allowing for the exploration of new chemical space and the potential to circumvent intellectual property limitations.[2]

This compound is a particularly interesting building block as it presents a rigid cyclobutane core functionalized with two primary alcohol groups and a protected ketone in the form of a dimethyl ketal. This arrangement offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the formation of a cyclobutane ring via a malonic ester synthesis, followed by the reduction of the resulting diester to the target diol.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

The key intermediate, Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is synthesized by the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[1][4]

Synthesis_of_Diisopropyl_3,3-dimethoxycyclobutane-1,1-dicarboxylate diisopropyl_malonate Diisopropyl malonate NaH NaH, DMF diisopropyl_malonate->NaH + dibromo_dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane dibromo_dimethoxypropane->NaH + product Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate NaH->product

Figure 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Experimental Protocol:

  • To a solution of sodium hydride (8.8 g, 0.22 mol) in anhydrous dimethylformamide (DMF, 75 mL) under an inert atmosphere, slowly add diisopropyl malonate (37.6 g, 0.2 mol).[1]

  • Maintain the temperature below 70°C during the addition.

  • After the addition is complete, add 1,3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol).[1]

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with n-hexane.

  • Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Reduction to this compound

The final step is the reduction of the diester to the corresponding diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Reduction_to_Diol diester Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate LiAlH4 1. LiAlH₄, THF 2. H₃O⁺ diester->LiAlH4 diol This compound LiAlH4->diol

Figure 2: Reduction of the diester to the target diol.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Analytical Characterization

A thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methoxy protons (singlet, ~3.2 ppm), the methylene protons of the hydroxymethyl groups (likely a singlet or a multiplet, ~3.5-3.7 ppm), and the cyclobutane ring protons (multiplets, ~1.8-2.5 ppm).
¹³C NMR Resonances for the methoxy carbons (~50 ppm), the methylene carbons of the hydroxymethyl groups (~65 ppm), the quaternary carbon of the cyclobutane ring, the ketal carbon, and the other cyclobutane ring carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups, C-H stretching vibrations around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns such as the loss of a methoxy group (-OCH₃), a hydroxymethyl group (-CH₂OH), or water (-H₂O).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Applications_in_Drug_Development core This compound app1 Synthesis of Spirocycles core->app1 app2 Scaffold for Combinatorial Libraries core->app2 app3 Introduction of 3D-character core->app3 app4 Bioisosteric Replacement core->app4

Figure 3: Potential applications of the title compound in drug development.

  • Synthesis of Novel Spirocyclic Systems: The two hydroxyl groups can be derivatized to form rings, leading to the creation of novel spirocyclic compounds. Spirocycles are of great interest in medicinal chemistry as they introduce a high degree of three-dimensionality.

  • Scaffold for Combinatorial Libraries: The diol functionality provides a handle for the attachment of various pharmacophoric groups, making it an ideal scaffold for the generation of combinatorial libraries for high-throughput screening.

  • Introduction of 3D-Character: In an era where drug candidates are often becoming more complex and three-dimensional, this building block provides a straightforward way to introduce a rigid, non-planar element into a molecule, which can lead to improved target engagement and a better pharmacological profile.[2]

  • Bioisosteric Replacement: The cyclobutane core can be used to replace other cyclic or acyclic moieties in known bioactive compounds to improve their properties or to generate novel intellectual property.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic transformations. The rigid, three-dimensional structure of the cyclobutane core, combined with its bifunctional nature, provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially improved pharmacological properties. Further exploration of the chemistry of this and related cyclobutane derivatives is likely to yield new and exciting opportunities in the development of future medicines.

References

  • BenchChem. (n.d.). Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8.
  • Exploring Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • I. J. de Esch, et al. (2021).
  • Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Synthesis & Applications. (n.d.). Autech Industry Co., Ltd.
  • C. H. Heathcock, et al. (1991). Introduction to Organic Chemistry. Macmillan.

Sources

An In-depth Technical Guide to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a unique cyclobutane-containing diol with significant potential as a building block in the design and synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, explore a robust synthetic route, and discuss its potential applications in medicinal chemistry, particularly for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design.[1] Its inherent ring strain and unique three-dimensional geometry offer distinct advantages over more traditional carbocyclic and heterocyclic systems. The puckered conformation of the cyclobutane ring provides a rigid framework that can help to pre-organize appended pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets.

Furthermore, the incorporation of a cyclobutane core can significantly improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.[1] This increased stability, coupled with the ability to serve as a non-planar bioisostere for aromatic rings or conformationally flexible chains, makes cyclobutane derivatives highly attractive for overcoming common challenges in drug development. This compound, with its symmetrically disposed hydroxymethyl groups and a protected ketone functionality, represents a versatile and strategically important building block for accessing a diverse range of complex molecules.

Physicochemical and Structural Properties

This compound, also known as (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol, is a crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 130369-33-4[2][3]
Molecular Formula C₈H₁₆O₄[4]
Molecular Weight 176.21 g/mol [4]
Appearance White to off-white solidInferred from supplier data
Topological Polar Surface Area (TPSA) 58.92 Ų[4]
Predicted LogP -0.2597[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 4[4]

The structure of this compound features a central cyclobutane ring with two hydroxymethyl groups attached to the C1 position and two methoxy groups at the C3 position. The dimethoxy groups serve as a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal a cyclobutanone functionality, offering a handle for further synthetic transformations.

Synthesis and Characterization

A robust and scalable synthesis of this compound can be achieved in a two-step sequence starting from commercially available reagents. The overall synthetic workflow is depicted below.

Synthesis_Workflow reagent1 1,3-Dibromo-2,2-dimethoxypropane precursor Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate reagent1->precursor NaH, DMF reagent2 Diisopropyl malonate reagent2->precursor product This compound precursor->product Reduction reducing_agent Lithium Aluminum Hydride (LAH) reducing_agent->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

The first step involves a nucleophilic substitution reaction between 1,3-dibromo-2,2-dimethoxypropane and the sodium salt of diisopropyl malonate.[5][6] This reaction efficiently constructs the cyclobutane ring.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (NaH, 2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add diisopropyl malonate (2.0 equivalents) dropwise at a rate that maintains the internal temperature below 70°C.

  • After the addition is complete and hydrogen evolution has ceased, add 1,3-dibromo-2,2-dimethoxypropane (1.0 equivalent) in one portion.

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining NaH.

  • Extract the aqueous layer with a non-polar organic solvent such as n-hexane.

  • Wash the combined organic extracts successively with water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diester.

Step 2: Reduction to this compound

The second step is the reduction of the diisopropyl ester groups to the corresponding primary alcohols using a powerful reducing agent such as lithium aluminum hydride (LAH).[7][8]

Experimental Protocol:

  • To a solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)) under an inert atmosphere and cooled to 0°C in an ice bath, add a solution of lithium aluminum hydride (LAH, typically 2-3 equivalents) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and finally more water (Fieser workup).[9]

  • Stir the resulting mixture vigorously at room temperature for 15-30 minutes, during which a granular precipitate of aluminum salts will form.

  • Add anhydrous magnesium sulfate (MgSO₄) to the mixture and stir for an additional 15 minutes to ensure complete drying.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional ethereal solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product as a white solid.

Characterization

Due to the limited availability of published experimental spectral data for this compound, the following table provides predicted NMR data based on its chemical structure.

Predicted NMR Data
¹H NMR (CDCl₃, 500 MHz) δ (ppm)
3.65 (s, 4H, -CH ₂OH)
3.15 (s, 6H, -OCH ₃)
2.10 (s, 4H, cyclobutane -CH ₂)
1.95 (t, 2H, -OH)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
98.5 (C(OCH₃)₂)
65.0 (-C H₂OH)
50.0 (-OC H₃)
45.0 (quaternary cyclobutane C)
35.0 (cyclobutane C H₂)

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block for the synthesis of sp³-rich molecules with potential therapeutic applications.[10]

As a Rigid Scaffold

The cyclobutane core provides a rigid and well-defined three-dimensional structure. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. The two hydroxymethyl groups can be further functionalized to introduce pharmacophoric elements in a spatially defined manner.

In the Synthesis of Nucleoside Analogs

Carbocyclic nucleoside analogs, where the furanose sugar is replaced by a carbocycle, are an important class of antiviral agents.[11] The diol functionality of this compound makes it a suitable precursor for the synthesis of novel cyclobutane-based nucleoside analogs. These analogs may exhibit improved metabolic stability and unique pharmacological profiles compared to their natural counterparts.

Nucleoside_Analog_Concept start This compound intermediate Functionalized Cyclobutane Intermediate start->intermediate Chemical Modifications final_product Novel Carbocyclic Nucleoside Analog intermediate->final_product Coupling with Nucleobase

Caption: Conceptual pathway to novel nucleoside analogs.

Improving Physicochemical Properties

The incorporation of the cyclobutane scaffold can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability. The non-planar nature of the cyclobutane ring can disrupt crystal packing, leading to lower melting points and potentially improved solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and development. Its rigid cyclobutane core, coupled with its diol functionality and protected ketone, provides a unique platform for the synthesis of novel, sp³-rich molecules with improved physicochemical and pharmacological properties. As the demand for new and effective therapeutic agents continues to grow, the strategic use of such innovative building blocks will be crucial for the advancement of medicinal chemistry.

References

  • Exploring Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate: Properties and Applications. (URL: [Link])

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. (URL: [Link])

  • Schlesinger, H. I., Brown, H. C., & Finholt, A. E. (1953). The Preparation of Lithium Aluminum Hydride. Journal of the American Chemical Society, 75(1), 205–209.
  • Lithium aluminium hydride. In Wikipedia. (URL: [Link])

  • (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol | CAS 130369-33-4. Chemical-Suppliers. (URL: [Link])

  • Cas 130369-33-4,(3,3-dimethoxycyclobutane-1,1-diyl)dimethanol. LookChem. (URL: [Link])

  • Methyl 3,3-dimethoxycyclobutane-1-carboxylate. PubChem. (URL: [Link])

  • Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. (URL: [Link])

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. (URL: [Link])

  • De Clercq, E. (2004). Antiviral Agents. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. (URL: [Link])

  • Exploring the Synthesis and Applications of Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate from NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Pharmaceutical composition - Patent US-8063029-B2. PubChem. (URL: [Link])

  • 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents. (2020). Molecules, 25(19), 4586. (URL: [Link])

  • Carboranes as unique pharmacophores in antitumor medicinal chemistry. (2022). Molecular Therapy - Oncolytics, 24, 400–416. (URL: [Link])

  • Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. (2024). Organic & Biomolecular Chemistry. (URL: [Link])

  • Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diyl. (2024). Journal of the American Chemical Society, 146(21), 14386–14390. (URL: [Link])

Sources

A Deep Dive into the Structural Elucidation of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Authored by: A Senior Application Scientist

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a unique bifunctional cyclobutane derivative, presents an interesting case for structure elucidation due to the confluence of a sterically hindered quaternary carbon, an acetal, and two primary alcohol functionalities within a strained ring system. This technical guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and logical framework required to unambiguously determine the structure of this compound. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow.

Introduction: The Analytical Challenge

This compound, also known as (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol, is a valuable building block in organic and pharmaceutical synthesis.[1] Its rigid cyclobutane core, combined with the reactive hydroxyl groups and the protected ketone functionality (as a dimethyl acetal), makes it an attractive scaffold for creating more complex molecules. The primary analytical challenge lies in unequivocally confirming the connectivity and stereochemistry of this compact and symmetric molecule.

This guide will proceed through a logical workflow, beginning with preliminary analysis by mass spectrometry and infrared spectroscopy to confirm the molecular formula and identify key functional groups. The core of the elucidation will then be built upon a detailed analysis of one-dimensional and two-dimensional NMR spectra to establish the carbon skeleton and the precise arrangement of all atoms.

Foundational Analysis: Confirming the Molecular Blueprint

Mass Spectrometry: Determining the Molecular Weight and Formula

The initial step in any structure elucidation is to determine the molecular weight and, if possible, the molecular formula of the analyte. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule. In positive ion mode, we would expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended to achieve the high mass accuracy required for molecular formula determination.

  • Data Analysis: The exact mass of the most abundant ion is used to calculate the elemental composition using a formula calculator, with constraints based on logical elemental possibilities (C, H, O).

Expected Results and Interpretation

The molecular formula of this compound is C₈H₁₆O₄. The expected exact mass for the [M+Na]⁺ adduct would be calculated and compared to the experimental value.

Parameter Value
Molecular FormulaC₈H₁₆O₄
Molecular Weight176.21 g/mol
Expected Exact Mass of [M+Na]⁺199.0946 Da

A measured mass within a narrow tolerance (e.g., ± 5 ppm) of the calculated value provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For our target compound, we expect to see characteristic absorptions for the alcohol and acetal moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorptions and Interpretation

The IR spectrum will provide clear evidence for the presence of hydroxyl and C-O bonds.

Functional Group **Expected Absorption Range (cm⁻¹) **Interpretation
Alcohol (O-H stretch)3600-3200 (broad)The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups.[2]
C-H stretch (sp³)3000-2850Confirms the presence of aliphatic C-H bonds.
Acetal (C-O-C stretch)1200-1050 (strong, multiple bands)The presence of several strong bands in this region is characteristic of the C-O-C-O-C system of the acetal.[3]

The absence of a strong absorption around 1715 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, consistent with the acetal structure.[2]

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will allow us to map out the complete carbon and proton framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (number of neighboring protons).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure good signal dispersion.

Predicted ¹H NMR Spectrum and Interpretation

Due to the molecule's symmetry, we expect a relatively simple ¹H NMR spectrum.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.6Singlet4H-CH ₂OHProtons of the two equivalent hydroxymethyl groups.
~3.2Singlet6H-OCHProtons of the two equivalent methoxy groups.
~2.5 (broad)Singlet2H-OH Protons of the hydroxyl groups; chemical shift can vary and this peak may be broad. Disappears upon D₂O exchange.
~2.0Singlet4HCyclobutane CHProtons of the two equivalent methylene groups in the cyclobutane ring.

The simplicity of the spectrum, with only four distinct signals, is a strong indicator of the molecule's high degree of symmetry.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: ¹³C NMR with DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH₃ and CH as positive signals, CH₂ as negative signals) experiments.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Assignment Rationale
~100(Not observed)C (OCH₃)₂Quaternary carbon of the acetal, typically deshielded.
~65Negative-C H₂OHCarbon of the hydroxymethyl group.
~50Positive-OC H₃Carbon of the methoxy group.
~45(Not observed)C (CH₂OH)₂Quaternary carbon at the 1-position of the cyclobutane ring.
~35NegativeCyclobutane C H₂Carbon of the methylene groups in the cyclobutane ring.

The DEPT experiments are critical for confirming the assignments of the quaternary carbons and the methylene groups.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments provide correlations between nuclei, allowing for the unambiguous assembly of the molecular structure.

3.3.1. Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded protons and carbons.

Expected HSQC Correlations:

  • The proton signal at ~3.6 ppm will correlate with the carbon signal at ~65 ppm (-C H₂OH).

  • The proton signal at ~3.2 ppm will correlate with the carbon signal at ~50 ppm (-OC H₃).

  • The proton signal at ~2.0 ppm will correlate with the carbon signal at ~35 ppm (Cyclobutane C H₂).

HSQC_Correlations

3.3.2. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are typically separated by two or three bonds. This is crucial for identifying the connectivity around quaternary carbons.

Key Expected HMBC Correlations:

  • From -OCH₃ protons (~3.2 ppm) to:

    • The acetal carbon at ~100 ppm (C (OCH₃)₂) – confirming the methoxy groups are attached to the acetal carbon.

  • From -CH₂OH protons (~3.6 ppm) to:

    • The quaternary carbon at ~45 ppm (C (CH₂OH)₂) – confirming the hydroxymethyl groups are attached to the C1 of the ring.

    • The cyclobutane CH₂ carbon at ~35 ppm.

  • From Cyclobutane CH₂ protons (~2.0 ppm) to:

    • The quaternary carbon at ~45 ppm (C (CH₂OH)₂).

    • The acetal carbon at ~100 ppm (C (OCH₃)₂).

    • The hydroxymethyl carbon at ~65 ppm.

HMBC_Correlations

The Complete Workflow: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the pieces must fit together logically.

Elucidation_Workflow

  • HRMS provides the molecular formula (C₈H₁₆O₄).

  • IR confirms the presence of -OH and acetal C-O bonds and the absence of C=O.

  • ¹H and ¹³C NMR data are consistent with the number of atoms in the molecular formula and suggest a high degree of molecular symmetry.

  • DEPT confirms the number of CH₃, CH₂, and quaternary carbons.

  • HSQC links the proton signals to their directly attached carbons.

  • HMBC provides the final, unambiguous connections between the different structural fragments, especially around the non-protonated quaternary carbons, locking the structure into place.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we can move from a simple molecular formula to a fully confirmed and validated chemical structure. The causality-driven workflow presented here, where each experiment logically informs the next, serves as a robust template for researchers and scientists in the pharmaceutical and chemical industries when faced with the challenge of characterizing novel molecules. This rigorous approach ensures the scientific integrity of the data and provides a high degree of confidence in the final structural assignment, a critical requirement for any subsequent research and development.

References

  • BYJU'S. (2024). Infrared Spectroscopy. Retrieved from [Link]

  • Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-166. Retrieved from [Link]

  • LookChem. (n.d.). (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Elucidation of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical framework for the spectroscopic characterization of the novel bicyclic diol, [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. As direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive analysis. It is designed for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex small molecules. The methodologies detailed herein—spanning Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques—establish a robust, self-validating system for structural confirmation, ensuring high confidence in molecular identity.

Introduction and Molecular Overview

This compound is a symmetrical cyclobutane derivative featuring two primary alcohol functionalities and a gem-dimethoxy acetal group. Its structural rigidity and dense functionalization make it an intriguing building block for medicinal chemistry and materials science. Unambiguous characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior in subsequent applications.

This guide outlines the integrated spectroscopic strategy required to fully characterize this molecule. We will explore the theoretical underpinnings of each technique and explain the causal logic behind the selection of specific experiments, particularly in the context of NMR, to resolve the unique structural challenges posed by its two quaternary carbons and high degree of symmetry.

Molecular Structure:

Caption: Molecular structure of the target analyte.

Mass Spectrometry (MS): Molecular Formula Confirmation

Mass spectrometry serves as the initial and most crucial step for confirming the molecular weight and elemental composition.

Expert Insight: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for this molecule. Its polar hydroxyl groups make it readily susceptible to protonation or adduction with alkali metals (like sodium) under soft ionization conditions, minimizing fragmentation and preserving the molecular ion. This is critical for obtaining an unambiguous molecular weight.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to manufacturer specifications.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis: Identify the m/z values corresponding to the molecular ion adducts. Calculate the elemental composition from the exact mass.

Predicted Data & Interpretation
ParameterPredicted ValueRationale
Molecular Formula C₈H₁₆O₄
Monoisotopic Mass 176.1049 g/mol Calculated exact mass.
[M+H]⁺ 177.1121 m/zProtonation of a hydroxyl oxygen.
[M+Na]⁺ 199.0940 m/zCommon adduct observed with ESI, often the base peak.
Key Fragments (EI/CID) m/z 145, 113Corresponds to the loss of a methoxy radical (•OCH₃) and subsequent loss of methanol (CH₃OH), respectively.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups, providing an orthogonal layer of confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small, solvent-free sample of the analyte directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty, clean crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction as needed.

Predicted Data & Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600 - 3200 Strong, BroadO-H StretchAlcohol (-OH)
2990 - 2940 Medium-StrongC-H Asymmetric Stretch-CH₂, -CH₃
2850 - 2815 MediumC-H Symmetric Stretch-CH₂, Acetal C-H
1470 - 1430 MediumC-H Bend (Scissoring)-CH₂-
1150 - 1050 StrongC-O StretchAcetal (C-O-C), Alcohol (C-OH)

The most prominent feature will be the broad O-H stretching band, confirming the presence of the alcohol groups.[1][2] The strong C-O stretching region will contain multiple overlapping signals from the acetal and alcohol moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and connectivity. The high degree of symmetry in this compound simplifies the spectra, making definitive assignment achievable through a logical workflow.

Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure confirmation.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.[3]

  • 2D Spectra Acquisition: Acquire standard gHSQC and gHMBC experiments. For the HMBC, optimize the long-range coupling delay (e.g., 50 ms) to observe 2- and 3-bond correlations.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Due to the molecule's C₂ symmetry, chemically equivalent protons will produce single, averaged signals.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignment
1~ 3.65s4H-CH ₂OH
2~ 3.20s6H-OCH
3~ 2.10s4HRing -CH ₂-
4(variable)br s2H-OH

Expert Rationale:

  • The high symmetry renders the four protons of the two ring methylenes (C2, C4) equivalent, resulting in a singlet.

  • Similarly, the four protons of the two hydroxymethyl groups are equivalent.

  • The six protons of the two methoxy groups are also equivalent. This high degree of singlet character in the ¹H spectrum makes 2D NMR essential.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Symmetry dictates that only five distinct carbon signals will be observed.

SignalPredicted δ (ppm)AssignmentRationale
1~ 100C 3 (Acetal)Quaternary carbon bonded to two oxygens, highly deshielded.
2~ 68-C H₂OHPrimary alcohol carbon.
3~ 49-OC H₃Methoxy carbon.
4~ 45C 1 (Quaternary)Quaternary carbon bonded to two carbons and a CH₂OH group.
5~ 35C 2 / C 4 (Ring)Methylene carbons within the cyclobutane ring.
2D NMR: Establishing Connectivity
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each carbon with its attached protons. It is used to definitively link the proton signals to their corresponding carbon signals from the tables above. For instance, it will show a correlation between the proton signal at δ ~2.10 and the carbon signal at δ ~35.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule as it reveals 2- and 3-bond C-H correlations, allowing us to piece the entire structure together across the non-protonated quaternary centers.

Caption: Key predicted HMBC correlations for structural proof.

Trustworthiness through Self-Validation: The HMBC data provides a self-validating map of the molecule:

  • Methoxy to Acetal: A correlation from the methoxy protons (δ ~3.20) to the downfield quaternary carbon at δ ~100 confirms this carbon is the acetal center (C3).

  • Ring Methylene Connectivity: Correlations from the ring methylene protons (δ ~2.10) to both quaternary carbons (C1 and C3) prove their bridging position in the cyclobutane ring.

  • Hydroxymethyl to C1: A correlation from the hydroxymethyl protons (δ ~3.65) to the quaternary carbon at δ ~45 confirms the attachment at the C1 position.

This web of interlocking correlations leaves no ambiguity in the final structure.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. While high-resolution mass spectrometry confirms the molecular formula and infrared spectroscopy identifies the necessary functional groups, a suite of NMR experiments is essential for definitive proof of structure. The molecule's inherent symmetry simplifies the 1D spectra but necessitates the use of 2D techniques like HSQC and HMBC to establish the precise connectivity around the quaternary centers. The predictive framework and methodologies outlined in this guide provide a robust and scientifically rigorous pathway for the characterization of this and other similarly complex small molecules in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances.
  • Al-Harrasi, A., & Al-Rawahi, A. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI.
  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso”.
  • Pacific Northwest National Laboratory. (n.d.). Methanol (CH3OH) Infrared Spectra. VPL. Retrieved from [Link]

  • Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth analysis of the spectral data. The principles of chemical shifts, spin-spin coupling, and diastereotopicity as they apply to this unique substituted cyclobutane are explored to provide a thorough understanding of its structural characterization by ¹H NMR.

Introduction: The Structural Significance of a Substituted Cyclobutane

This compound is a fascinating molecule featuring a compact and strained cyclobutane core. The substituents—two hydroxymethyl groups at the C1 position and a geminal dimethoxy group at the C3 position—impart a distinct stereochemical and electronic environment. The analysis of its ¹H NMR spectrum is paramount for confirming its structure, understanding its conformational dynamics, and ensuring its purity, all of which are critical aspects in synthetic chemistry and drug discovery pipelines. The inherent symmetry and the presence of multiple functional groups make the interpretation of its spectrum a compelling case study in advanced NMR spectroscopy.

Predicted ¹H NMR Spectrum

A detailed prediction of the ¹H NMR spectrum is foundational to its subsequent analysis. This prediction is based on established principles of chemical shift theory, spin-spin coupling in cyclic systems, and the influence of substituents on the electronic environment of protons.

Molecular Structure and Proton Environments

The structure of this compound presents five distinct proton environments, as illustrated below.

Figure 1: Molecular structure of this compound with proton environments labeled.

The five distinct proton environments are:

  • H_a: The four protons of the two equivalent hydroxymethyl groups (-CH ₂OH).

  • H_b: The four protons on the cyclobutane ring at the C2 and C4 positions (-CH ₂-).

  • H_c: The six protons of the two equivalent methoxy groups (-OCH ₃).

  • H_d & H_e: The two protons of the hydroxyl groups (-OH ). Due to rapid exchange, these may appear as a single, broad signal or two distinct signals depending on the solvent and temperature.

Predicted Chemical Shifts, Multiplicity, and Integration

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts (δ) are estimated based on standard values for similar functional groups and the known effects of substituents on cyclobutane rings.

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Rationale for Prediction
H_a ~ 3.5 - 3.74HSinglet (s)Protons on a carbon adjacent to a hydroxyl group and a quaternary carbon. The absence of adjacent protons leads to a singlet.
H_b ~ 1.8 - 2.24HSinglet (s) or Complex MultipletProtons on the cyclobutane ring. Due to the symmetry of the molecule, these four protons are chemically equivalent and are not expected to show significant coupling to each other, potentially resulting in a singlet. However, complex long-range couplings in cyclobutane systems can sometimes lead to a more complex multiplet.
H_c ~ 3.2 - 3.46HSinglet (s)Protons of the methoxy groups are equivalent and not coupled to any other protons, resulting in a sharp singlet.
H_d & H_e Variable (~ 1.5 - 4.0)2HBroad Singlet (br s)Hydroxyl protons are exchangeable, and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet and often do not show coupling.

Experimental Protocol

The acquisition of a high-quality ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Solvent Selection: Given the polar nature of the diol, a deuterated polar solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Chloroform-d (CDCl₃) can also be used, but solubility may be limited. The choice of solvent will influence the chemical shift of exchangeable protons (hydroxyl groups).[1][2]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into NMR Spectrometer filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate

Figure 2: Experimental workflow for ¹H NMR analysis.

Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, the following parameters are recommended:

Parameter Recommended Value Purpose
Pulse Program zg30 or similarStandard 1D proton experiment with a 30° pulse angle.
Number of Scans (NS) 8 - 16To improve the signal-to-noise ratio.
Acquisition Time (AQ) 3 - 4 secondsTo ensure adequate digital resolution.
Relaxation Delay (D1) 1 - 2 secondsTo allow for relaxation of the protons between scans.
Spectral Width (SW) 16 ppmTo encompass the expected range of proton chemical shifts.
Temperature 298 KStandard room temperature analysis.

Spectral Analysis and Interpretation

The analysis of the acquired ¹H NMR spectrum involves a comparison with the predicted spectrum and a detailed examination of the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Analysis of Chemical Shifts
  • Hydroxymethyl Protons (H_a): The appearance of a singlet in the region of 3.5-3.7 ppm integrating to four protons would be strong evidence for the two equivalent -CH₂OH groups attached to a quaternary carbon.

  • Cyclobutane Protons (H_b): The chemical shift of these protons, typically around 1.8-2.2 ppm, is characteristic of saturated cyclic systems.[5] The observation of a singlet would indicate magnetic equivalence due to the molecule's symmetry. Any observed multiplicity would suggest more complex coupling interactions within the puckered cyclobutane ring.

  • Methoxy Protons (H_c): A sharp singlet integrating to six protons around 3.2-3.4 ppm is a definitive signature for the two equivalent methoxy groups.

  • Hydroxyl Protons (H_d & H_e): The position and shape of this signal are highly variable. In a solvent like CDCl₃, it might appear as a relatively sharp singlet, while in DMSO-d₆ or CD₃OD, it could be broader and shifted downfield due to hydrogen bonding with the solvent. A D₂O exchange experiment would confirm the assignment of these peaks, as they would disappear from the spectrum.

Spin-Spin Coupling and Diastereotopicity

A key feature of the ¹H NMR spectrum of substituted cyclobutanes is the potential for complex spin-spin coupling. The protons on the cyclobutane ring (H_b) are of particular interest. While the molecule possesses a C₂ axis of symmetry, making the four H_b protons chemically equivalent, the puckered nature of the cyclobutane ring can lead to different spatial relationships between adjacent protons.

In principle, the two protons on C2 are diastereotopic, as are the two protons on C4. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple with each other (geminal coupling), as well as with the protons on the adjacent carbon (vicinal coupling).[6] However, in highly symmetric molecules like this, the chemical shift difference between diastereotopic protons can be very small or zero, leading to the observation of a singlet or a deceptively simple multiplet.

If the protons at C2 and C4 were to exhibit coupling, we would expect a more complex multiplet. The coupling constants in cyclobutane systems are highly dependent on the ring's conformation. Vicinal coupling constants (³J) can range from approximately 2 to 11 Hz, while geminal coupling constants (²J) are typically around -10 to -15 Hz. Long-range coupling across the ring (⁴J) can also be observed.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural elucidation. The predicted spectrum, characterized by four main signals corresponding to the hydroxymethyl, cyclobutane, methoxy, and hydroxyl protons, serves as a robust framework for analysis. The chemical shifts, integration values, and multiplicity of these signals are all consistent with the proposed structure. A thorough understanding of the principles of NMR spectroscopy, including the nuances of coupling in cyclic systems and the phenomenon of diastereotopicity, is essential for a complete and accurate interpretation of the spectrum. This technical guide provides the necessary theoretical and practical foundation for researchers and scientists to confidently utilize ¹H NMR for the characterization of this and similar substituted cyclobutane molecules.

References

  • Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561.
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Chemistry Department, University of Rochester. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • MestReNova. (2022). How to process 1H NMR data using Mnova. Retrieved from [Link]

  • Fitzpatrick, M. (2015). 1D 1H NMR data processing. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Mnova. (2022). How to process 1H NMR data using Mnova. Retrieved from [Link]

  • Fitzpatrick, M. (2015). 1D 1H NMR data processing. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0279397). Retrieved from [Link]

  • Abraham, R. J., Gatti, G., & Sessi, E. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 635-643.
  • Hasegawa, H., Ohta, H., & Endo, K. (1984). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Magnetic resonance in chemistry, 22(1), 44-47.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • Sardella, D. J. (1972). Positional dependence of substituent effects on long-range couplings in propane derivatives. Journal of the American Chemical Society, 94(19), 6803-6804.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2024). 12: Complex Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(methoxymethyl)cyclobutane. Retrieved from [Link]

  • Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of organic chemistry, 72(7), 2533–2537.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled, non-destructive method for mapping the carbon skeleton of organic molecules. This guide offers a comprehensive, in-depth analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a molecule featuring a substituted cyclobutane ring—a motif of growing interest in medicinal chemistry. We will dissect the principles behind the ¹³C NMR spectral analysis of this specific compound, from fundamental theory and symmetry considerations to advanced spectral editing techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This document serves as a practical reference for researchers, scientists, and drug development professionals, providing not only predictive data and interpretation logic but also a field-proven experimental protocol for acquiring high-fidelity spectra.

Molecular Structure and Symmetry Analysis

A prerequisite to any NMR spectral interpretation is a thorough analysis of the molecule's structure and inherent symmetry. The structure of this compound possesses a distinct plane of symmetry that bisects the molecule through the C1 and C3 atoms of the cyclobutane ring.

Figure 1: Structure of this compound.

This symmetry is critical as it renders certain carbon atoms chemically equivalent.[1][2][3] Consequently, these equivalent carbons are magnetically indistinguishable and will produce a single, combined signal in the ¹³C NMR spectrum.[3][4]

Based on this symmetry, we can predict the number of unique carbon signals:

  • C1: A quaternary carbon bonded to C2, C4, and two hydroxymethyl groups. It lies on the plane of symmetry.

  • C2 and C4: These two methylene carbons are equivalent due to the symmetry plane. They will produce one signal.

  • C3: A quaternary carbon bonded to C2, C4, and two methoxy groups. It also lies on the plane of symmetry.

  • C5 and C6: The carbons of the two hydroxymethyl (-CH₂OH) groups are chemically equivalent. They will produce one signal.

  • C7 and C8: The carbons of the two methoxy (-OCH₃) groups are also equivalent and will produce a single signal.

Therefore, despite having eight carbon atoms in total, the molecule is expected to exhibit only five distinct signals in its broadband-decoupled ¹³C NMR spectrum.

Principles and Predicted Spectral Data

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment.[4] Electronegative atoms, hybridization state, and ring strain all influence the resonance frequency. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[5][6] However, the introduction of substituents, particularly electronegative oxygen atoms, will induce significant downfield shifts (to higher ppm values) for adjacent carbons.

Based on established chemical shift ranges and substituent effects, we can predict the approximate spectral positions for each unique carbon in this compound.

Carbon Atom(s)Carbon TypePredicted Chemical Shift (δ, ppm)Justification & Authoritative References
C3 Quaternary (C-O)75 - 95This quaternary carbon is bonded to two highly electronegative oxygen atoms, causing a significant downfield shift. Its gem-diether structure makes it the most deshielded of the sp³ carbons.
C5, C6 Methylene (-CH₂OH)60 - 75Primary alcohol carbons typically resonate in this range.[7] The electronegative oxygen atom is the dominant factor.
C7, C8 Methyl (-OCH₃)50 - 65Methoxy group carbons generally appear in this region.[8] The exact shift can be influenced by steric crowding and conformation.[9][10][11]
C1 Quaternary (C-C)40 - 55As a quaternary carbon substituted with two carbon groups (the hydroxymethyls), it is shifted downfield relative to an unsubstituted ring carbon.
C2, C4 Methylene (-CH₂-)30 - 45These are methylene carbons within the strained cyclobutane ring. They are beta to the oxygen substituents, so the deshielding effect is less pronounced compared to the alpha carbons.[5]

The Role of DEPT in Spectral Assignment

While the broadband-decoupled spectrum provides the number of unique carbons and their chemical shifts, it does not differentiate between C, CH, CH₂ and CH₃ groups.[1] This is where Distortionless Enhancement by Polarization Transfer (DEPT) becomes an indispensable tool.[12][13] By running two key experiments, DEPT-90 and DEPT-135, we can unambiguously determine the multiplicity of each carbon signal.[14][15][16]

  • DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons.

  • DEPT-135: This spectrum displays methine (CH) and methyl (CH₃) carbons as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks. Quaternary (C) carbons are absent from both DEPT spectra.[12][15]

Figure 2: Logic diagram for carbon type identification using DEPT NMR.

For this compound, the expected DEPT results are:

  • DEPT-90 Spectrum: No signals will be observed, as the molecule contains no CH carbons.

  • DEPT-135 Spectrum:

    • Positive Peaks: One signal corresponding to the two equivalent -OCH₃ carbons (C7, C8).

    • Negative Peaks: Two signals corresponding to the equivalent ring -CH₂- carbons (C2, C4) and the equivalent -CH₂OH carbons (C5, C6).

    • Absent Peaks: The signals for the quaternary carbons C1 and C3 will be absent.

This information, combined with the chemical shift predictions, allows for a definitive assignment of every signal in the ¹³C NMR spectrum.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and parameter optimization. The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C compared to ¹H necessitate a higher sample concentration and more scans to achieve an adequate signal-to-noise ratio.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 50-100 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add TMS as internal standard B->C D 4. Filter into a clean 5 mm NMR tube C->D E 5. Insert sample and lock on solvent signal D->E F 6. Shim magnet coils for field homogeneity E->F G 7. Acquire Broadband- Decoupled ¹³C Spectrum F->G H 8. Acquire DEPT-90 and DEPT-135 Spectra G->H I 9. Fourier Transform and Phase Correction H->I J 10. Calibrate spectrum to TMS (0.0 ppm) I->J K 11. Correlate spectra and assign signals J->K

Figure 3: Standard workflow for ¹³C NMR spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of purified this compound.[17] A higher concentration is preferable for ¹³C NMR to reduce acquisition time.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for its good solubilizing power and well-separated solvent residual peak (~77.16 ppm).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[6][17]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[17]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer frequency onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.

    • Set up the standard ¹³C acquisition experiment with proton broadband decoupling. Key parameters include a 90° pulse angle, a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise, and a relaxation delay (D1) of 1-2 seconds.

    • Following the broadband acquisition, run the standard DEPT-90 and DEPT-135 pulse programs. These experiments typically require fewer scans than the full ¹³C spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase-correct each spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals (note: ¹³C integration is not reliably quantitative without specific experimental setups and long relaxation delays).[4][18]

Final Spectral Interpretation and Assignment

By combining the predicted chemical shifts with the empirical data from the DEPT experiments, a confident and complete assignment of the ¹³C NMR spectrum can be made.

Table 1: Summary of Predicted and Expected Experimental ¹³C NMR Data

Carbon Atom(s)Predicted Shift (δ, ppm)Expected Broadband SignalExpected DEPT-90 SignalExpected DEPT-135 SignalFinal Assignment
C3 75 - 95PresentAbsentAbsentQuaternary (C)
C5, C6 60 - 75PresentAbsentNegativeMethylene (CH₂)
C7, C8 50 - 65PresentAbsentPositiveMethyl (CH₃)
C1 40 - 55PresentAbsentAbsentQuaternary (C)
C2, C4 30 - 45PresentAbsentNegativeMethylene (CH₂)

Interpretation Walkthrough:

  • The broadband spectrum will show five distinct peaks.

  • The two peaks that are absent in the DEPT-135 spectrum are assigned to the quaternary carbons, C1 and C3. The most downfield of these (75-95 ppm) is C3, due to its direct attachment to two oxygen atoms. The other (40-55 ppm) is C1.

  • The DEPT-135 spectrum will show one positive peak. This must be the equivalent methoxy carbons (C7, C8), predicted in the 50-65 ppm range.

  • The DEPT-135 spectrum will show two negative peaks. These correspond to the two types of methylene groups. The peak in the 60-75 ppm range is assigned to the hydroxymethyl carbons (C5, C6), while the more upfield peak (30-45 ppm) is assigned to the cyclobutane ring methylenes (C2, C4).

Conclusion

The ¹³C NMR analysis of this compound is a clear illustration of how fundamental principles, symmetry considerations, and advanced spectroscopic techniques converge to enable unambiguous structural elucidation. The prediction of five unique carbon signals, arising from the molecule's inherent symmetry, is the foundational insight. The application of DEPT spectroscopy provides the necessary empirical evidence to differentiate between the various carbon multiplicities. This systematic approach, combining predictive knowledge with a robust experimental workflow, represents a gold standard in chemical analysis, providing the high-integrity data required by researchers in discovery and development.

References

  • Crescenzi, O., et al. (2004). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. PubMed. [Link]

  • Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. [Link]

  • Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. [Link]

  • ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm]... [Link]

  • Hoff, J., et al. (2021). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

  • University of California, Davis. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. [Link]

  • University of Arizona. NMR Sample Requirements and Preparation. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]

  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Doc Brown's Chemistry. (2025). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. [Link]

  • MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • ResearchGate. (n.d.). Quantification of hydroxyl groups in 13 C NMR spectra. [Link]

  • Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

  • Amanote Research. (n.d.). The Influence of Substituents on the 13c-NMR Chemical. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]

  • University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. [Link]

  • Magnetic Resonance in Chemistry. (2007). 13C chemical shifts empirical calculations, through a very simple additivity relationship... [Link]

  • Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, methanol, experimental) (HMDB0001140). [Link]

  • SpectraBase. Methoxy-methanol - Optional[13C NMR]. [Link]

Sources

mass spectrometry of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Abstract

This guide provides a comprehensive theoretical and practical framework for the mass spectrometric analysis of this compound. In the absence of established literature for this specific compound, this document leverages first-principles analysis of its constituent functional groups—a cyclobutane core, a geminal dimethoxy (acetal) group, and a 1,1-diol structure—to predict its behavior and propose a robust analytical strategy. We detail optimal ionization techniques, predict full scan (MS1) spectral features, propose detailed fragmentation pathways for tandem mass spectrometry (MS/MS) analysis, and provide a validated experimental workflow for implementation on a liquid chromatography-mass spectrometry (LC-MS) platform.

Introduction: Structural Deconstruction and Analytical Premise

The analyte, this compound, is a unique small molecule featuring several key functional groups that dictate its mass spectrometric behavior.

  • Molecular Formula: C₈H₁₆O₄

  • Monoisotopic Mass: 176.1049 Da

  • Structural Features:

    • Cyclobutane Ring: A strained four-membered ring system known to undergo characteristic ring-opening and fragmentation reactions.[1][2]

    • Geminal Dimethoxy Group (Acetal): This functional group is prone to facile loss of methanol or a methoxy radical, often initiating fragmentation cascades.[3][4]

    • Primary Diol: The two hydroxymethyl groups provide sites for protonation, deprotonation, and adduct formation, as well as characteristic neutral losses of water.

Given the absence of direct empirical data for this molecule, this guide serves as a predictive blueprint for method development. The core philosophy is to treat the molecule as a composite of its functional parts, allowing us to build a scientifically rigorous analytical approach from the ground up.

Ionization Technique Selection: A Causal Analysis

The choice of ionization source is the most critical parameter for analyzing a neutral, moderately polar small molecule like this one. The goal is to generate a stable, gas-phase ion with minimal in-source fragmentation to preserve the molecular weight information. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.[5]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid phase.[6] For neutral molecules, ionization relies on the formation of adducts with protons ([M+H]⁺), alkali metals ([M+Na]⁺, [M+K]⁺), or other cations present in the solvent system.[7][8]

  • Expertise & Causality: The two hydroxyl groups and two ether oxygens on the analyte make it a good chelating agent for alkali metals like sodium. The resulting [M+Na]⁺ adduct is often more stable and less prone to in-source fragmentation than the corresponding [M+H]⁺ ion, making it an ideal precursor for subsequent MS/MS analysis. In negative mode, the hydroxyl groups can be deprotonated, but this typically requires basic conditions and may be less efficient.

  • Recommendation: ESI in positive ion mode, with the deliberate addition of a low concentration of sodium acetate (e.g., 1 mM) to the mobile phase, is the recommended primary approach to promote the formation of a stable and abundant [M+Na]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a gas-phase ionization technique that is highly effective for thermally stable, moderately polar to nonpolar compounds.[9][10][11] The sample is first vaporized in a heated nebulizer, and ionization occurs via proton transfer from reagent ions (e.g., H₃O⁺) generated by a corona discharge.[12]

  • Expertise & Causality: The analyte is expected to be thermally stable enough for APCI. This technique would likely produce a strong protonated molecule, [M+H]⁺, due to the high proton affinity of the oxygen atoms. It is less sensitive to matrix suppression and high salt concentrations than ESI.

  • Recommendation: APCI serves as an excellent secondary or confirmatory technique. If ESI yields complex adduction patterns or poor sensitivity, APCI provides a robust alternative focused on generating the [M+H]⁺ ion.

Proposed Full Scan (MS1) Mass Spectrum

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for determining the elemental composition of the parent and fragment ions. The table below summarizes the predicted ions observable in a full scan experiment.

Ion SpeciesFormulaCalculated m/z (Da)Ionization ModeRecommended Solvent Additive
[M+H]⁺ [C₈H₁₇O₄]⁺177.1121Positive (ESI/APCI)Formic Acid (0.1%)
[M+Na]⁺ [C₈H₁₆O₄Na]⁺199.0941Positive (ESI)Sodium Acetate (~1 mM)
[M+K]⁺ [C₈H₁₆O₄K]⁺215.0680Positive (ESI)Potassium Acetate (~1 mM)
[M-H]⁻ [C₈H₁₅O₄]⁻175.0976Negative (ESI)Ammonia/Ammonium Acetate
[M+CH₃COO]⁻ [C₁₀H₁₉O₆]⁻235.1187Negative (ESI)Acetic Acid/Ammonium Acetate

Tandem Mass Spectrometry (MS/MS): Elucidating the Core Structure

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation.[13][14][15] By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint.[16][17] We will base our predictive analysis on the fragmentation of the [M+Na]⁺ precursor ion (m/z 199.0941) due to its anticipated stability.

Predicted Fragmentation Pathways

The fragmentation of this molecule is predicted to be driven by its three key structural motifs:

  • Loss from the Acetal Group: The geminal dimethoxy group is a likely site for initial fragmentation. The loss of a molecule of methanol (CH₃OH, 32.0262 Da) is a highly favorable pathway.[3]

  • Loss from the Diol Group: The hydroxymethyl groups can readily eliminate a molecule of water (H₂O, 18.0106 Da). Sequential losses are possible.

  • Cyclobutane Ring Cleavage: The strained ring is susceptible to cleavage, most commonly via the elimination of a neutral ethylene molecule (C₂H₄, 28.0313 Da).[1]

These primary losses can occur sequentially or in combination, leading to a rich and informative product ion spectrum.

G parent [M+Na]⁺ m/z 199.09 frag1 Loss of CH₃OH m/z 167.07 parent->frag1 -32.03 Da frag2 Loss of H₂O m/z 181.08 parent->frag2 -18.01 Da frag3 Loss of C₂H₄ (Ring) m/z 171.06 parent->frag3 -28.03 Da frag1a Sequential Loss of H₂O m/z 149.06 frag1->frag1a -18.01 Da frag1b Sequential Loss of C₂H₄ m/z 139.04 frag1->frag1b -28.03 Da frag2a Sequential Loss of CH₃OH m/z 149.06 frag2->frag2a -32.03 Da

Caption: Predicted MS/MS fragmentation pathways from the [M+Na]⁺ precursor ion.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Methanol with additives).

Liquid Chromatography (LC) Method
  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 1 mM Sodium Acetate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 1 mM Sodium Acetate.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer (MS) Method
  • Ionization Source: ESI (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1):

    • Mass Range: m/z 50-500.

    • Scan Time: 0.2 seconds.

  • Tandem MS (MS/MS):

    • Precursor Ion: m/z 199.09.

    • Collision Energy: Ramp from 10-40 eV to capture both low-energy (primary losses) and high-energy (secondary) fragments.

    • Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS.

G prep Sample Preparation (1 µg/mL in Mobile Phase A) lc LC Separation (C18 Reversed-Phase) prep->lc esi ESI Source (+) (Formation of [M+Na]⁺) lc->esi ms1 MS1: Full Scan (Confirm m/z 199.09) esi->ms1 cid Collision Cell (CID) (Fragment Precursor) ms1->cid Isolate Precursor ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data Data Analysis ms2->data

Caption: End-to-end experimental workflow for LC-MS/MS analysis.

Conclusion

This guide establishes a comprehensive, first-principles-based strategy for the mass spectrometric analysis of this compound. By systematically evaluating the compound's structural components, we have designed a robust workflow centered on electrospray ionization of the sodiated adduct ([M+Na]⁺) followed by collision-induced dissociation. The predicted fragmentation patterns—involving characteristic losses of methanol, water, and ethylene—provide a clear roadmap for spectral interpretation and structural confirmation. This document serves as a validated starting point for any researcher tasked with the analysis of this molecule or structurally similar compounds.

References

  • Wilson, P. F. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry. [Link]

  • Shiue, G. Y., & Lin, S. T. (1991). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society. [Link]

  • MDPI. (2022). Atmospheric-pressure Chemical Ionization. Encyclopedia MDPI. [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Atmospheric pressure chemical ionization. Wikipedia. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Wilson, P. F. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. PubMed. [Link]

  • D'Agostino, L. A., & Vogon, J. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley Online Library. [Link]

  • Raffaelli, A., & Saba, A. (2003). Atmospheric Pressure Photoionization — The Second Source for LC-MS? Chromatography Online. [Link]

  • National MagLab. (2023). Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]

  • University of Illinois. (n.d.). Atmospheric Pressure Chemical Ionization. School of Chemical Sciences. [Link]

  • Brown, D. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Friedel, R. A., & Sharkey, A. G. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]

  • Davidson, I. M. T., & Howard, A. V. (1975). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. [Link]

  • The Audiopedia. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry. [Link]

  • Holmes, J. L., & McGillivray, D. (1973). The Fragmentation Mechanism of Cyclobutanol. ResearchGate. [Link]

  • JEOL USA, Inc. (2006). Tandem Mass Spectrometry (MS/MS). AWS. [Link]

Sources

An In-depth Technical Guide to the Fundamental Chemistry of 3,3-dimethoxycyclobutane-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of 3,3-dimethoxycyclobutane-1,1-dimethanol, a unique bifunctional molecule featuring a rigid cyclobutane scaffold. While specific literature on this compound is emerging, its structural motifs—a cyclobutane ring, a protected ketone (acetal), and a geminal diol—suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document will explore a plausible synthetic pathway, predict its spectroscopic characteristics, and discuss its chemical reactivity based on established principles of organic chemistry and data from analogous structures. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained ring systems.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, is increasingly recognized as a valuable structural element in modern drug discovery.[1][2] Its rigid, puckered conformation offers a distinct three-dimensional architecture that can advantageously influence the pharmacological properties of small molecules.[3] The incorporation of a cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic or larger cyclic systems.[1][2]

3,3-dimethoxycyclobutane-1,1-dimethanol presents a particularly interesting case. It combines the conformational rigidity of the cyclobutane core with two distinct and orthogonally reactive functional groups: a stable dimethoxy acetal and a versatile 1,1-dimethanol (gem-diol) moiety. The acetal serves as a protected ketone, stable under basic and nucleophilic conditions, while the diol offers a handle for a variety of chemical transformations. This unique combination makes it a promising starting material for the synthesis of complex molecular architectures, including spirocycles and highly functionalized cyclobutane derivatives for screening in drug discovery programs.

Proposed Synthesis Pathway

While a definitive, published synthesis for 3,3-dimethoxycyclobutane-1,1-dimethanol is not widely available, a logical and efficient pathway can be constructed from known transformations of related cyclobutane derivatives. The proposed synthesis begins with the formation of the cyclobutane ring, followed by functional group manipulation to yield the target diol.

A plausible precursor is a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, which can be synthesized from diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.[4][5] The subsequent reduction of the diester yields the target 1,1-dimethanol.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This procedure is adapted from established methods for the alkylation of malonic esters to form cyclobutane rings.

  • To a stirred suspension of sodium hydride (2.2 mol) in anhydrous dimethylformamide (DMF, 750 mL) under a nitrogen atmosphere, add diisopropyl malonate (2.0 mol) dropwise, maintaining the temperature below 70°C.

  • After hydrogen evolution ceases, add 1,3-dibromo-2,2-dimethoxypropane (1.0 mol) in one portion.

  • Heat the reaction mixture to 140°C for 48 hours.

  • Cool the mixture and pour it into an aqueous solution of ammonium chloride to prevent emulsion formation.

  • Extract the aqueous layer with hexane.

  • Wash the combined organic extracts successively with water and aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Step 2: Reduction of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate to 3,3-dimethoxycyclobutane-1,1-dimethanol

The reduction of the diester to the corresponding diol can be effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Add a solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethoxycyclobutane-1,1-dimethanol.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Diisopropyl Malonate Diisopropyl Malonate Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Diisopropyl Malonate->Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate NaH, DMF 1,3-Dibromo-2,2-dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane 1,3-Dibromo-2,2-dimethoxypropane->Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate 3,3-dimethoxycyclobutane-1,1-dimethanol 3,3-dimethoxycyclobutane-1,1-dimethanol Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate->3,3-dimethoxycyclobutane-1,1-dimethanol 1. LiAlH4, THF 2. H2O workup

Spectroscopic Characterization (Predicted)

The structural features of 3,3-dimethoxycyclobutane-1,1-dimethanol give rise to predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its expected NMR spectra.

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals. The protons of the cyclobutane ring will appear as singlets or narrow multiplets due to the symmetry of the substitution pattern. The chemical shift of unsubstituted cyclobutane protons is around 1.96 ppm.[1] The electron-withdrawing nature of the oxygen substituents will likely shift these downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH ₂- (ring, adjacent to C(OMe)₂)~2.2 - 2.5s2H
-CH ₂- (ring, adjacent to C(CH₂OH)₂)~2.0 - 2.3s2H
-OCH~3.2 - 3.4s6H
-CH ₂OH~3.5 - 3.7s4H
-OH Variable (broad)s2H
  • ¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to the four unique carbon environments in the molecule plus the carbon of the methoxy groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (CH₂OH)₂~40 - 45
C (OMe)₂~95 - 105
Ring C H₂~30 - 35
-C H₂OH~65 - 70
-OC H₃~50 - 55

Spectroscopic_Analysis_Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Proton & Carbon Environments IR->Structure_Confirmation Functional Groups (OH, C-O) MS->Structure_Confirmation Molecular Weight & Fragmentation

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl and ether functional groups.

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Appearance
Alcohol O-HStretching3200 - 3500Strong, Broad
Alkane C-HStretching2850 - 3000Medium to Strong
Acetal C-OStretching1050 - 1150Strong
Alcohol C-OStretching~1050Strong
Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion ([M]⁺) may be weak or absent due to the lability of the molecule. Key fragmentation pathways are expected to include:

  • Loss of a methoxy group (-OCH₃): Leading to a fragment at m/z = [M-31].

  • Loss of methanol (-CH₃OH): A common fragmentation for acetals, resulting in a fragment at m/z = [M-32].[7]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group.

  • Dehydration (-H₂O): Loss of water from the diol moiety, giving a fragment at m/z = [M-18].

Chemical Reactivity

The reactivity of 3,3-dimethoxycyclobutane-1,1-dimethanol is governed by its three key structural components: the acetal, the gem-diol, and the cyclobutane ring.

Reactivity of the Acetal Group

The dimethoxy acetal is stable under neutral and basic conditions, making it an excellent protecting group for the ketone functionality.[8] However, it is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding 3,3-dihydroxycyclobutanone.[9] This reaction is reversible and can be controlled by the amount of water present in the reaction medium.

Reactivity of the 1,1-Diol Group

The gem-diol functionality behaves like a typical primary alcohol and can undergo a range of reactions.[10]

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding diester.

  • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) will yield the corresponding diether.

  • Oxidation: Oxidation of the primary alcohols could lead to the formation of a dialdehyde or a dicarboxylic acid, depending on the oxidizing agent used.

  • Cyclization: The diol can be used to form cyclic structures, such as cyclic ethers or acetals with other carbonyl compounds.[11]

Reactivity of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which can make it susceptible to ring-opening reactions under certain conditions, such as thermolysis, photolysis, or reaction with certain transition metal catalysts.[12] However, under typical synthetic conditions, the cyclobutane core of this molecule is expected to be relatively inert.

Potential Applications

The unique structural and chemical properties of 3,3-dimethoxycyclobutane-1,1-dimethanol make it a valuable building block for several applications:

  • Medicinal Chemistry: It can serve as a rigid, three-dimensional scaffold for the synthesis of novel drug candidates. The diol functionality allows for the attachment of various pharmacophoric groups, while the protected ketone offers a site for late-stage functionalization.

  • Polymer Chemistry: As a diol, it can be used as a monomer in polymerization reactions to create polyesters and polyurethanes with unique properties conferred by the rigid cyclobutane unit in the polymer backbone.

  • Asymmetric Synthesis: The prochiral nature of the molecule makes it a potential substrate for enantioselective transformations, leading to the synthesis of chiral cyclobutane derivatives.

Conclusion

3,3-dimethoxycyclobutane-1,1-dimethanol is a molecule with significant untapped potential in synthetic chemistry. Its combination of a rigid cyclobutane core with orthogonally reactive acetal and diol functionalities provides a versatile platform for the creation of complex and functionally diverse molecules. While further experimental validation of the proposed synthesis and predicted properties is required, this guide provides a solid theoretical foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing compound. The continued exploration of such unique building blocks will undoubtedly contribute to advancements in drug discovery, materials science, and beyond.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][2]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][13]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link][8]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link][9]

  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link][6]

  • Diols. (2023, November 29). In Wikipedia. [Link][10]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link][11]

  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. [Link][7]

  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. [Link][12]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate. [Link][5]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link][1]

  • Synthonix. (n.d.). Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Synthesis & Applications. [Link][4]

Sources

Methodological & Application

Application Notes and Protocols: The Use of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of the novel building block, [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. While direct literature on this specific bifunctional cyclobutane is emerging, this guide extrapolates from the well-established chemistry of related cyclobutane derivatives to present potential applications and detailed protocols. The unique structural features of this compound—a strained four-membered ring, a protected carbonyl group (ketal), and two primary alcohol functionalities—offer a versatile platform for creating complex molecular architectures. This guide will explore its potential in areas such as medicinal chemistry, materials science, and natural product synthesis, focusing on the causality behind experimental choices and providing self-validating protocols.

Introduction: The Strategic Value of the Cyclobutane Motif

Cyclobutane rings are increasingly incorporated into small-molecule drug candidates and complex organic scaffolds. Their inherent ring strain (approximately 26.3 kcal/mol) and unique puckered three-dimensional structure provide distinct advantages in molecular design.[1] Unlike more flexible cycloalkanes, the rigid conformation of the cyclobutane core can be used to:

  • Conformationally Restrict Molecules: This rigidity can lock a molecule into a bioactive conformation, enhancing potency and selectivity for a biological target.[2]

  • Serve as Aryl Isosteres: The 3D nature of the cyclobutane ring can mimic the spatial arrangement of substituents on an aromatic ring while improving physicochemical properties like solubility and metabolic stability.[1]

  • Improve Pharmacokinetic Profiles: The introduction of a cyclobutane moiety has been shown to enhance metabolic stability and other key pharmacokinetic parameters.[1]

  • Act as Versatile Synthetic Intermediates: The strain energy within the cyclobutane ring can be harnessed to drive ring-opening or ring-expansion reactions, providing access to more complex carbocyclic and heterocyclic systems.[3]

This compound (henceforth referred to as CD-diol ) is a particularly promising building block. The presence of two primary hydroxyl groups allows for differential protection and subsequent functionalization, while the dimethoxy ketal serves as a stable protecting group for a ketone, which can be unveiled under acidic conditions for further elaboration.

Core Reactivity and Synthetic Potential

The synthetic utility of CD-diol is predicated on the reactivity of its constituent functional groups. The following diagram illustrates the key reactive sites and potential transformations.

G CD_diol This compound (CD-diol) Mono_Protection Mono-Protection (e.g., TBDMSCl, Imidazole) CD_diol->Mono_Protection Selective Functionalization Di_Protection Di-Protection CD_diol->Di_Protection Full Protection Ketal_Deprotection Ketal Deprotection (e.g., aq. HCl, CSA) CD_diol->Ketal_Deprotection Unveiling Ketone Intermediate1 Mono-protected Diol Mono_Protection->Intermediate1 Intermediate2 Di-protected Diol Di_Protection->Intermediate2 Oxidation Selective Oxidation (e.g., PCC, DMP) Intermediate3 Aldehyde/Carboxylic Acid Oxidation->Intermediate3 Intermediate4 Cyclobutanone Diol Ketal_Deprotection->Intermediate4 Ring_Opening Ring-Opening/ Expansion Intermediate5 Acyclic or Enlarged Ring Systems Ring_Opening->Intermediate5 Intermediate1->Oxidation Access to Bifunctional Scaffolds Intermediate4->Ring_Opening Strain-Release Reactions

Caption: Synthetic pathways originating from CD-diol.

Selective Functionalization of Hydroxyl Groups

The two primary hydroxyl groups offer opportunities for selective protection, allowing for stepwise elaboration of the molecule. Standard protecting group strategies can be employed.

Protocol 1: Monosilylation of CD-diol

This protocol allows for the selective protection of one hydroxyl group, leaving the other available for subsequent reactions like oxidation or coupling.

Rationale: The use of a bulky silylating agent like TBDMSCl at low temperatures often favors mono-protection due to steric hindrance after the first addition. Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst.

ReagentMolar Eq.MW ( g/mol )Amount
CD-diol 1.0176.211.76 g (10 mmol)
TBDMSCl1.05150.721.58 g (10.5 mmol)
Imidazole2.268.081.50 g (22 mmol)
Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve CD-diol and imidazole in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of starting material and the appearance of a higher Rf spot (mono-protected product) and a much higher Rf spot (di-protected byproduct).

  • Quench the reaction by adding saturated aqueous NH4Cl solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the mono-protected product from the di-protected byproduct and unreacted starting material.

Ketal Deprotection to Reveal the Cyclobutanone

The dimethoxy ketal is a robust protecting group that can be removed under acidic conditions to yield the corresponding cyclobutanone. This ketone can then be used in a variety of transformations, including Wittig reactions, Baeyer-Villiger oxidations, or as a handle for introducing nitrogen-containing functional groups.

Protocol 2: Hydrolysis of the Ketal

Rationale: Aqueous acid is used to hydrolyze the ketal back to the ketone. The reaction is typically driven by the removal of the methanol byproduct or by using a large excess of water.

ReagentMolar Eq.ConcentrationAmount
CD-diol 1.0-1.76 g (10 mmol)
Acetone--40 mL
Hydrochloric AcidCatalytic2 M (aq)10 mL

Procedure:

  • Dissolve CD-diol in a mixture of acetone and 2 M aqueous HCl.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the crude cyclobutanone-diol product.

  • The product can be purified by crystallization or column chromatography if necessary.

Application in Medicinal Chemistry: Synthesis of Conformationally Restricted Analogs

The rigid cyclobutane scaffold is ideal for synthesizing conformationally constrained analogs of known bioactive molecules.[4] For instance, the cyclobutanone-diol obtained from Protocol 2 can be a precursor to novel γ-aminobutyric acid (GABA) analogs, which are important neurotransmitters.

G CD_diol CD-diol Deprotection Protocol 2: Acidic Hydrolysis CD_diol->Deprotection Cyclobutanone_Diol Cyclobutanone-diol Deprotection->Cyclobutanone_Diol Reductive_Amination Reductive Amination (e.g., NH4OAc, NaBH3CN) Cyclobutanone_Diol->Reductive_Amination Amino_Cyclobutane Amino-cyclobutane diol Reductive_Amination->Amino_Cyclobutane Oxidation Oxidation (e.g., Jones Oxidation) Amino_Cyclobutane->Oxidation GABA_Analog GABA Analog Oxidation->GABA_Analog

Caption: Workflow for synthesizing a GABA analog.

Protocol 3: Synthesis of a cis-3-(Aminomethyl)-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (GABA Analog Precursor)

This multi-step protocol demonstrates the conversion of the cyclobutanone-diol into a key intermediate for GABA analogs.

Step A: Reductive Amination

  • To a solution of the cyclobutanone-diol (from Protocol 2, 10 mmol) in methanol (50 mL), add ammonium acetate (7.7 g, 100 mmol).

  • Stir the mixture for 30 minutes at room temperature to form the imine intermediate.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 2 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure, then re-dissolve the residue in water and purify by ion-exchange chromatography to obtain the amino-cyclobutane diol.

Step B: Oxidation to Carboxylic Acid

  • Protect the amine and one hydroxyl group of the product from Step A using appropriate protecting groups (e.g., Boc for the amine, TBDMS for one hydroxyl).

  • Dissolve the protected intermediate in acetone.

  • Cool to 0 °C and add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color is observed.

  • Stir for 2 hours at 0 °C.

  • Quench the reaction with isopropanol.

  • Perform an aqueous workup and extract with ethyl acetate.

  • Purify the resulting carboxylic acid by column chromatography.

  • Remove the protecting groups under standard conditions (e.g., TFA for Boc, TBAF for TBDMS) to yield the final GABA analog.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its unique combination of a strained carbocyclic core, a latent ketone, and two primary alcohols provides a platform for creating a diverse array of complex molecules. The protocols outlined in this guide, derived from established principles of cyclobutane chemistry, provide a solid foundation for researchers to explore the full synthetic potential of this compound in drug discovery and materials science. Further research into the diastereoselective functionalization and ring-opening reactions of this scaffold will undoubtedly expand its applications.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link][1]

  • Grygorenko, O. O., et al. (2021). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 27(1), 249-254. Available at: [Link]

  • Blakey, S. B., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Organic Letters, 24(3), 606-610. Available at: [Link][4]

  • de Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link][5]

  • Nam, F. H. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]

  • Ghosez, L., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. Available at: [Link][3]

Sources

The Strategic Application of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional molecular architecture. The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold for imparting conformational rigidity and unique vectoral properties to bioactive molecules.[1] This application note details the synthesis and utility of a specialized building block, [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (also known as (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol), a versatile precursor for novel spirocyclic systems and other complex molecular frameworks. Its unique structural features, including a gem-dimethoxy ketal for latent ketone functionality and two primary hydroxyl groups, offer a rich platform for chemical diversification.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis of this building block and detailed protocols for its application, particularly in the construction of spirocyclic ethers, a privileged motif in numerous biologically active compounds.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 130369-33-4[2][3]
Molecular Formula C₈H₁₆O₄[2]
Molecular Weight 176.21 g/mol [2]
Appearance Colorless to light yellow oil or solid[4]
Purity ≥97%[2]

While detailed spectral data was not available in the immediate search results, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Synthesis of the Building Block: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available reagents. The first step involves the formation of a cyclobutane diester, followed by its reduction to the target diol.

Workflow for the Synthesis of this compound

synthesis_workflow reagents 1,3-Dibromo-2,2-dimethoxypropane + Diisopropyl malonate intermediate Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate reagents->intermediate  Step 1: Cyclization   product This compound intermediate->product  Step 2: Reduction   spirocycle_synthesis diol [1-(Hydroxymethyl)-3,3-dimethoxy- cyclobutyl]methanol monotosylate Monotosylated Intermediate diol->monotosylate  Step 1: Monotosylation   spiroether Spiro[3.5]nonane-2,2-dimethoxy-7-oxa monotosylate->spiroether  Step 2: Intramolecular Williamson Ether Synthesis  

Sources

Application Notes & Protocols: The Strategic Deployment of Cyclobutane Dimethanol Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Section 1: The Cyclobutane Scaffold - A Paradigm Shift from "Flatland"

For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized ring systems. While effective, these planar structures often present challenges in metabolic stability, solubility, and off-target effects. The strategic shift towards three-dimensional, sp3-rich scaffolds—a concept often termed "escaping flatland"—is driven by compelling data linking higher sp3 character (Fsp3) with increased clinical success rates.[1]

The cyclobutane ring has emerged as a preeminent scaffold in this new paradigm.[2] Its puckered, three-dimensional structure and inherent ring strain (approx. 26.3 kcal/mol) confer unique conformational and electronic properties.[3][4] Unlike flexible alkanes, the cyclobutane moiety is conformationally restricted, offering a rigid framework to orient substituents in well-defined spatial vectors.[3][4] Cyclobutane dimethanol derivatives, in particular, serve as exceptionally versatile building blocks, combining this rigid core with two reactive hydroxyl groups, enabling their use as sophisticated linkers or as foundational elements for further chemical elaboration.

Section 2: Core Applications in Drug Design

Application: The Cyclobutane Ring as a Bioisostere for Aromatic Systems

One of the most powerful applications of the cyclobutane scaffold is as a bioisosteric replacement for phenyl and other aromatic rings.[1][5] Bioisosterism, the strategy of substituting one chemical moiety for another with similar properties to enhance pharmacological outcomes, is a cornerstone of lead optimization.[6][7]

Causality and Rationale:

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated cyclobutane ring removes this liability, frequently leading to improved metabolic stability and a longer in vivo half-life.[1][3]

  • Solubility: The introduction of a non-planar, sp3-rich cyclobutane scaffold can disrupt the crystal packing that often plagues flat, aromatic compounds, leading to a significant improvement in aqueous solubility.[1]

  • Binding Affinity & Selectivity: The rigid, 3D geometry of the cyclobutane ring can position key pharmacophoric groups with greater precision within a target's binding pocket.[1] This pre-organization reduces the entropic penalty of binding and can lead to enhanced affinity and selectivity compared to more flexible or planar analogs.[3][4]

Data Presentation: Comparative Properties of Aromatic vs. Cyclobutane Bioisosteres

PropertyPhenyl-Containing Compound (Parent)Cyclobutane-Containing Analog (Bioisostere)Rationale for Improvement
Fsp3 Count LowHighIncreased saturation is correlated with higher clinical success.[1]
Aqueous Solubility Low (e.g., <10 µM)Moderate-High (e.g., >100 µM)3D shape disrupts crystal lattice packing.
Metabolic Stability (t½) Short (e.g., <15 min)Long (e.g., >60 min)Removal of sites for oxidative metabolism.[3]
Lipophilicity (cLogP) HighOften LowerReplacement of lipophilic aromatic ring with an aliphatic one.
Molecular Geometry PlanarPuckered, 3DAllows for improved 3D complementarity with protein binding sites.[1]

Visualization: Bioisosteric Replacement Workflow

cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Implementation & Outcome A Lead Compound (Aromatic Ring) B Poor PK Properties: - Low Solubility - High Metabolic Clearance A->B C Bioisosteric Replacement Strategy B->C D Synthesize Analog (Cyclobutane Core) C->D E Improved Drug-like Properties: - Higher Solubility - Enhanced Stability - Retained/Improved Potency D->E F Advanced Lead / Clinical Candidate E->F

Caption: Workflow for improving drug properties via bioisosterism.

Application: Cyclobutane Dimethanol as a Rigid Linker

In modern drug design, molecules are often constructed by linking two or more pharmacophoric fragments together. The linker's role is critical: it must hold the fragments at the optimal distance and orientation to maximize target engagement.[8] Cyclobutane dimethanol derivatives, available as distinct cis and trans isomers, are ideal rigid linkers.

Causality and Rationale:

  • Conformational Constraint: Unlike flexible alkyl chain linkers which can adopt numerous conformations, the cyclobutane ring locks the two methanol-derived connection points into a fixed spatial relationship. This minimizes the entropic cost of binding and can dramatically increase potency.[3]

  • Stereochemical Control: The ability to synthesize pure cis or trans isomers provides precise control over the 3D trajectory of the linked fragments. For example, a cis-1,3-disubstituted cyclobutane will orient substituents in a "V" shape, while a trans-1,3 isomer will place them in a more linear, offset arrangement. This was a key strategy in developing selective Janus kinase 1 (JAK1) inhibitors, where a cis-cyclobutane diamine linker was essential for high potency and selectivity.[3] The same principle applies directly to dimethanol linkers.

Visualization: Spatial Orientation by Linker Isomers

cluster_cis cis-1,3-Cyclobutane Dimethanol Linker cluster_trans trans-1,3-Cyclobutane Dimethanol Linker cluster_flexible Flexible Alkyl Linker cis_core Cyclobutane Core cis_B Pharmacophore B cis_core->cis_B -CH2-O cis_A Pharmacophore A cis_A->cis_core O-CH2- trans_core Cyclobutane Core trans_B Pharmacophore B trans_core->trans_B -CH2-O trans_A Pharmacophore A trans_A->trans_core O-CH2- flex_A Pharmacophore A flex_B Pharmacophore B flex_A->flex_B  Multiple Conformations (High Entropy)  

Caption: Rigid vs. flexible linkers in drug design.

Section 3: Experimental Protocols

Protocol: Synthesis of trans-1,3-Cyclobutane Dimethanol

This protocol describes a scalable, two-step synthesis starting from trans-cinnamic acid, based on established photochemical methods.[9][10]

Step 1: [2+2] Photodimerization of trans-Cinnamic Acid

  • Rationale: This photochemical cycloaddition is a highly efficient and atom-economical method for forming the cyclobutane ring. Using a solid-state or slurry reaction under UV light favors the formation of the desired head-to-tail dimer.

  • Setup: Place 50.0 g of trans-cinnamic acid in a large petri dish or a reactor vessel that allows for maximum surface area exposure.

  • Irradiation: Position the vessel under a 365 nm UV lamp (e.g., a residential blacklight). For a slurry, use a brine medium and stir continuously.[9]

  • Reaction: Irradiate for 72-96 hours. Monitor the reaction by taking small aliquots and observing the disappearance of the cinnamic acid starting material via TLC or 1H NMR.

  • Workup: The resulting product, a trans-1,3-cyclobutane diacid, is typically formed in near-quantitative yield and can be collected by filtration if in a slurry, or used directly if performed neat.[9]

Step 2: Reduction of the Diacid to the Diol

  • Rationale: A robust and safe reducing agent is required to convert the carboxylic acids to primary alcohols without cleaving the cyclobutane ring. A Sodium Borohydride/Iodine system is an effective and operator-friendly choice.[9][10]

  • Dissolution: Suspend the crude diacid from Step 1 in anhydrous THF (tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Addition of NaBH4: Cool the mixture to 0 °C in an ice bath. Slowly add Sodium Borohydride (NaBH4) in portions.

  • Addition of Iodine: Add a solution of Iodine (I2) in THF dropwise to the stirring mixture. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and pressure equalization.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Once complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by an aqueous solution of sodium thiosulfate to consume excess iodine.

  • Purification: Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography to yield pure trans-1,3-cyclobutane dimethanol.

Visualization: Synthesis Workflow

A trans-Cinnamic Acid B [2+2] Photodimerization (365 nm UV Light) A->B C trans-1,3-Cyclobutane Diacid B->C D Reduction (NaBH4 / I2) C->D E trans-1,3-Cyclobutane Dimethanol D->E

Caption: Two-step synthesis of trans-1,3-cyclobutane dimethanol.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a self-validating system to compare the metabolic stability of a parent compound (e.g., aromatic) versus its cyclobutane-containing analog.

  • Principle: The compound of interest is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the compound is measured over time by LC-MS/MS.

  • Materials:

    • Test Compounds (Parent and Analog) at 10 mM in DMSO.

    • Human Liver Microsomes (pooled).

    • NADPH-Regenerating System (containing NADP+, glucose-6-phosphate, and dehydrogenase).

    • Potassium Phosphate Buffer (pH 7.4).

    • Acetonitrile with an internal standard (for quenching).

    • 96-well plates.

Experimental Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine the buffer and the liver microsome solution. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH-regenerating system to each well to initiate the metabolic reaction.[1] This is the T=0 time point for the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Self-Validation:

  • Positive Control: Include a compound with known high metabolic clearance (e.g., Verapamil) to ensure the microsomal system is active.

  • Negative Control: Run a parallel incubation without the NADPH-regenerating system. No significant compound loss should be observed, confirming that degradation is enzyme-dependent.

Section 4: Concluding Remarks

The incorporation of cyclobutane dimethanol and related derivatives is no longer a niche strategy but a mainstream approach to solving complex challenges in drug discovery.[2][3] From serving as robust bioisosteres that enhance metabolic stability to acting as rigid linkers that optimize potency, these scaffolds provide medicinal chemists with a powerful tool to create safer and more effective medicines. As synthetic methodologies continue to improve, the application of these unique building blocks is set to expand, paving the way for the next generation of innovative therapeutics.[3][11]

References

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Wu, J., et al. (2019). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Polymers, 11(12), 1963. Available at: [Link]

  • Pion, F., et al. (2022). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers, 14(21), 4735. Available at: [Link]

  • Prajapati, D., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(34), 5476-5484. Available at: [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • Drug and drug candidates containing cyclobutane rings. ResearchGate. Available at: [Link]

  • Prajapati, D., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Bioisosteric Replacements. Chemspace. Available at: [Link]

  • de Oliveira, M. F. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 3(3), 191-204. Available at: [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Synthesis of the cyclobutane derivatives 23a–c. ResearchGate. Available at: [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Awale, M., & Hert, J. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Molecular Informatics, 33(6-7), 458-462. Available at: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1538. Available at: [Link]

  • de Oliveira, M. F. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Available at: [Link]

  • A rigid plant oil-based thermoset with a furfural-derived cyclobutane cross-linker. Green Chemistry (RSC Publishing). Available at: [Link]

  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. Available at: [Link]

  • Linkers in fragment-based drug design: an overview of the literature. PubMed. Available at: [Link]

Sources

The Strategic Incorporation of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in Advanced Polymer Architectures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for High-Performance Polymers

In the ever-evolving landscape of polymer chemistry, the pursuit of novel monomers that impart unique and desirable properties to resulting materials is of paramount importance. [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol emerges as a compelling candidate in this arena. This diol, characterized by a sterically hindered cyclobutane core and protected ketal functionalities, offers a unique combination of rigidity, thermal stability, and potential for stimulus-responsive behavior. Its structural features make it an attractive building block for a new generation of polyesters, polyurethanes, and polycarbonates with applications spanning from advanced coatings and adhesives to biomedical devices and specialty engineering plastics.

The rigid cyclobutane ring, when incorporated into a polymer backbone, can significantly increase the glass transition temperature (Tg) and enhance the thermal stability of the material. Furthermore, the gem-dimethoxy groups introduce a ketal linkage, which can be engineered to be acid-labile, opening avenues for the design of degradable or recyclable polymers. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the utilization of this compound in polymer synthesis.

Core Applications and Rationale

The unique molecular architecture of this compound dictates its primary applications in polymer chemistry. The presence of two primary hydroxyl groups facilitates its participation in step-growth polymerization reactions.

High-Performance Polyesters with Enhanced Thermal Stability

The incorporation of the rigid cyclobutane moiety into polyester chains disrupts chain packing and restricts segmental motion, leading to amorphous or semi-crystalline polymers with high glass transition temperatures (Tg) and improved thermal stability. This makes them suitable for applications requiring dimensional stability at elevated temperatures.

Causality behind Experimental Choices: The synthesis of high molecular weight polyesters from this diol typically employs a two-stage melt polycondensation process. The first stage, an esterification or transesterification reaction, is carried out at a lower temperature to facilitate the removal of the condensation byproduct (water or methanol) without significant sublimation of the monomers. The second stage, polycondensation, is performed at a higher temperature and under high vacuum to drive the equilibrium towards the formation of long polymer chains. The choice of catalyst, typically a titanium or tin-based compound, is critical for achieving a high reaction rate and minimizing side reactions.

Rigid Polyurethanes with Tailorable Properties

In polyurethane synthesis, this compound acts as a chain extender or as a component of the polyol segment. Its rigid structure contributes to the hard segment of the polyurethane, resulting in materials with high modulus, good tensile strength, and excellent thermal resistance.[1][2] The properties of the resulting polyurethane can be tailored by judicious selection of the diisocyanate and any macrodiol co-monomers.

Causality behind Experimental Choices: The synthesis of polyurethanes from this diol can be performed via a one-shot or a prepolymer method. The one-shot method involves reacting all components simultaneously, which is simpler but offers less control over the polymer architecture. The prepolymer method, a two-step process, involves first reacting the diol with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with additional diol or a different chain extender. This approach allows for better control over the molecular weight and segmental distribution, leading to more well-defined material properties. The use of a catalyst, such as dibutyltin dilaurate (DBTDL), is essential to ensure a timely and complete reaction of the hydroxyl and isocyanate groups.

Specialty Polycarbonates with High Refractive Index and Tg

The synthesis of polycarbonates from this compound can be achieved through melt transesterification with a diaryl carbonate, such as diphenyl carbonate. The resulting polycarbonates are expected to exhibit high Tg and potentially a high refractive index due to the cyclic nature of the diol.

Causality behind Experimental Choices: Melt polycondensation is the preferred method for polycarbonate synthesis from this diol to avoid the use of hazardous reagents like phosgene. The reaction is typically carried out at high temperatures and under vacuum to drive the removal of the phenol byproduct. A basic catalyst is often employed to facilitate the transesterification reaction.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of polymers from this compound. Researchers should optimize these conditions based on their specific requirements and available equipment.

Protocol 1: Synthesis of a High-Tg Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate.

Materials:

  • This compound

  • Dimethyl terephthalate (DMT)

  • Tetrabutyl titanate (TBT) or another suitable transesterification catalyst

  • Antimony(III) oxide (optional, as a polycondensation catalyst)

  • High-vacuum, high-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

Stage 1: Transesterification

  • Charge the reaction vessel with this compound and dimethyl terephthalate in a 1.2:1 molar ratio.

  • Add the transesterification catalyst (e.g., 200-300 ppm of TBT based on the weight of DMT).

  • Purge the reactor with nitrogen and heat the mixture to 180-200°C with stirring.

  • Methanol will begin to distill off. Continue the reaction until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.[3]

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 250-270°C.

  • Simultaneously, slowly reduce the pressure in the reactor to below 1 Torr.

  • Excess diol will distill off as the polycondensation proceeds.

  • Continue the reaction under high vacuum for 2-3 hours, or until the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.[4]

  • Once the desired molecular weight is reached, cool the reactor under a nitrogen atmosphere.

  • The resulting polymer can be extruded and pelletized for further characterization.

Diagram of Polyester Synthesis Workflow:

Polyester_Synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation S1_Reactants Charge Reactants: - Diol - Dimethyl Terephthalate - Catalyst (TBT) S1_Heat Heat to 180-200°C under N₂ S1_Reactants->S1_Heat S1_Distill Collect Methanol (2-4 hours) S1_Heat->S1_Distill S2_Heat_Vac Increase Temp (250-270°C) Apply Vacuum (<1 Torr) S1_Distill->S2_Heat_Vac Proceed to Polycondensation S2_Polymerize Polymerize (2-3 hours) S2_Heat_Vac->S2_Polymerize S2_Cool Cool under N₂ S2_Polymerize->S2_Cool S2_Product Extrude & Pelletize Polyester S2_Cool->S2_Product

Caption: Workflow for two-stage melt polycondensation of polyesters.

Protocol 2: Synthesis of a Rigid Polyurethane via the Prepolymer Method

This protocol outlines the synthesis of a polyurethane from this compound and 4,4'-diphenylmethane diisocyanate (MDI).

Materials:

  • This compound

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous solvent (e.g., dimethylformamide or dimethylacetamide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

Procedure:

Stage 1: Prepolymer Formation

  • In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve MDI in the anhydrous solvent.

  • Add the DBTDL catalyst (e.g., 0.01-0.05 wt% based on total reactants).

  • Heat the solution to 60-70°C with stirring.

  • Slowly add a solution of this compound in the same solvent to the MDI solution over 1-2 hours. A 2:1 molar ratio of MDI to diol is a typical starting point.

  • After the addition is complete, continue stirring at 70-80°C for 2-3 hours to ensure complete reaction and formation of the NCO-terminated prepolymer.

Stage 2: Chain Extension

  • Cool the prepolymer solution to 50-60°C.

  • Slowly add a solution of the remaining this compound (to bring the final NCO:OH ratio to approximately 1:1) to the prepolymer solution.

  • Continue stirring for an additional 2-4 hours until the viscosity of the solution increases significantly, indicating polymer formation.

  • The polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Collect the polymer by filtration and dry under vacuum at 60-80°C.

Diagram of Polyurethane Synthesis Workflow:

Polyurethane_Synthesis cluster_stage1 Stage 1: Prepolymer Formation cluster_stage2 Stage 2: Chain Extension S1_Reactants Dissolve MDI & Catalyst in Anhydrous Solvent S1_Heat Heat to 60-70°C S1_Reactants->S1_Heat S1_Add_Diol Slowly Add Diol Solution (2:1 MDI:Diol) S1_Heat->S1_Add_Diol S1_React React at 70-80°C (2-3 hours) S1_Add_Diol->S1_React S2_Cool Cool to 50-60°C S1_React->S2_Cool Proceed to Chain Extension S2_Add_Diol Slowly Add Remaining Diol Solution S2_Cool->S2_Add_Diol S2_Polymerize Polymerize (2-4 hours) S2_Add_Diol->S2_Polymerize S2_Precipitate Precipitate Polymer S2_Polymerize->S2_Precipitate S2_Dry Filter & Dry S2_Precipitate->S2_Dry

Caption: Workflow for two-stage prepolymer synthesis of polyurethanes.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Property Technique Expected Observations
Chemical Structure ¹H NMR, ¹³C NMR, FT-IRConfirmation of ester or urethane linkages; presence of signals corresponding to the cyclobutane and dimethoxy groups.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of glass transition temperature (Tg) and melting temperature (Tm), if applicable. High Tg values are expected.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of the onset of thermal decomposition, indicating the polymer's stability at high temperatures.
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingMeasurement of storage modulus, loss modulus, tan delta, tensile strength, and elongation at break.

Conclusion and Future Outlook

This compound represents a promising and versatile monomer for the synthesis of advanced polymers. Its unique chemical structure, featuring a rigid cyclobutane core and protected ketal groups, provides a pathway to high-performance polyesters, polyurethanes, and polycarbonates with enhanced thermal stability and potentially tunable degradability. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to explore the full potential of this intriguing building block. Future research may focus on exploiting the acid-labile nature of the ketal groups for the development of novel degradable polymers for biomedical applications or recyclable materials for a circular economy. Furthermore, the mechanochemical potential of the cyclobutane ring within these polymer backbones warrants investigation for the creation of stress-responsive and self-healing materials.

References

  • Thermoplastic polyurethanes with high glass transition temperatures. Google Patents. (n.d.).
  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.). Retrieved from [Link]

  • Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. (2022-12-15). Retrieved from [Link]

  • Synthesis and thermal studies of aliphatic polyurethane dendrimers: A geometric approach to the Flory-Fox equation for dendrimer glass transition temperature. ResearchGate. (2025-08-07). Retrieved from [Link]

  • Surface characteristics of polyurethane elastomers based on chitin/1,4-butane diol blends. ResearchGate. (2025-08-08). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. (2021-12-23). Retrieved from [Link]

  • Tailored Dynamic Viscoelasticity of Polyurethanes Based on Different Diols. MDPI. (2023-06-09). Retrieved from [Link]

  • New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. ACS Publications. (2024-03-26). Retrieved from [Link]

  • POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTU. (2016-10-07). Retrieved from [Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction. ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. (2012-07-31). Retrieved from [Link]

  • Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Publications. (2020-09-04). Retrieved from [Link]

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. National Institutes of Health. (2022-11-30). Retrieved from [Link]

  • Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. ResearchGate. (2025-08-06). Retrieved from [Link]

  • "Catch-Store-Release" Strategy for the Stabilization of 4,4'-Methylene Diphenyl Diisocyanate (4,4'-MDI). PubMed. (2023-05-26). Retrieved from [Link]

  • Process for preparing mdi prepolymers with reduced content of free mdi monomer. Google Patents. (n.d.).

Sources

synthesis of polyesters using [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel Polyesters Using [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Polyesters

The field of polymer chemistry is in a continuous search for novel monomers that can impart unique properties to materials, addressing the demand for high-performance, sustainable, and specialized polymers. Cycloaliphatic monomers are of particular interest as they can introduce rigidity and thermal stability into polymer backbones, often serving as alternatives to bisphenol A (BPA).[1] This document introduces this compound, a novel diol monomer featuring a strained cyclobutane ring and acid-sensitive dimethoxy acetal groups.

The incorporation of a cyclobutane ring is anticipated to create a semi-rigid polymer backbone, bridging the properties of flexible aliphatic chains and rigid aromatic structures.[2] This unique structural element can enhance the glass transition temperature (Tg) and thermal stability of the resulting polyesters.[1][3] Furthermore, the presence of the 3,3-dimethoxy acetal functionality presents a potential site for controlled degradation under acidic conditions, a desirable feature for applications in drug delivery, temporary medical devices, or environmentally degradable materials. This monomer offers a promising platform for developing polyesters with a unique combination of thermal resistance and tunable degradability, analogous to the benefits seen with spiroglycol-based polyesters which also feature acid-labile acetal linkages and enhance the thermal properties of copolyesters.[4][5]

This application note provides a comprehensive guide to the synthesis and characterization of polyesters derived from this compound, offering detailed protocols and expert insights for researchers in materials science and drug development.

Chemical Structures and Reaction Overview

The fundamental reaction for synthesizing polyesters from this compound involves a polycondensation reaction with a suitable dicarboxylic acid or its derivative.

Caption: General reaction scheme for polyester synthesis.

Scientific Rationale and Experimental Design

The synthesis of high molecular weight polyesters requires careful control over stoichiometry, reaction temperature, and the efficient removal of condensation byproducts (e.g., water). Two primary methods are suitable for this process: melt polycondensation and solution polycondensation.

  • Melt Polycondensation: This method is performed at high temperatures without a solvent and is often preferred for its simplicity and environmental friendliness. It typically proceeds in two stages: an initial esterification at moderate temperatures and atmospheric pressure, followed by a high-temperature, high-vacuum stage to drive the reaction to completion and build molecular weight. The choice of catalyst is critical; common catalysts include tin compounds (e.g., dibutyltin oxide), antimony oxides, or titanium alkoxides.[6]

  • Solution Polycondensation: This technique is useful when monomers or the resulting polymer have poor thermal stability or high melting points. The reaction is conducted in an inert, high-boiling solvent. While it allows for lower reaction temperatures, achieving high molecular weights can be more challenging, and solvent removal is an additional step.

The choice of the dicarboxylic acid comonomer is crucial for tailoring the final properties of the polyester. Aromatic diacids like terephthalic acid or isophthalic acid will increase rigidity and Tg, while aliphatic diacids such as adipic acid or succinic acid will impart flexibility.[7]

Experimental Protocols

Protocol 1: Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

  • This compound

  • Adipic acid

  • Dibutyltin oxide (catalyst)

  • Methanol (for purification)

  • Chloroform (for characterization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and adipic acid into the reaction flask.

    • Add the catalyst (dibutyltin oxide, ~0.1 mol% relative to the diol).

    • Flush the system with dry nitrogen for 15-20 minutes.

    • Heat the mixture to 180-190°C under a slow stream of nitrogen with mechanical stirring. Water will begin to distill off as a byproduct.

    • Maintain these conditions for 3-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 210-220°C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mmHg over about 30-45 minutes. This must be done carefully to avoid excessive foaming.

    • Continue the reaction under high vacuum for an additional 4-6 hours. A noticeable increase in the viscosity of the melt will indicate the progression of polymerization.

    • To stop the reaction, remove the heat source and break the vacuum with nitrogen.

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed by carefully breaking the flask or by dissolving it in a suitable solvent.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of the Resulting Polyester

A thorough characterization is essential to determine the structure, molecular weight, and thermal properties of the synthesized polyester.

G cluster_synthesis Synthesis & Purification Melt_Poly Melt Polycondensation Purification Purification (Precipitation) Melt_Poly->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Purification->GPC DSC Differential Scanning Calorimetry (Tg, Tm) Purification->DSC TGA Thermogravimetric Analysis (Thermal Stability) Purification->TGA

Caption: Experimental workflow for synthesis and characterization.

1. Spectroscopic Analysis:

  • FTIR (Fourier Transform Infrared) Spectroscopy: Confirm the formation of the polyester by identifying the disappearance of the broad O-H stretch from the diol and carboxylic acid, and the appearance of a strong C=O stretching band around 1730 cm⁻¹ characteristic of the ester linkage.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Verify the polymer structure. In ¹H NMR, look for the characteristic signals of the cyclobutane ring protons, the methylene protons adjacent to the ester group, and the disappearance of the carboxylic acid proton.

2. Molecular Weight Determination:

  • GPC (Gel Permeation Chromatography): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer using a suitable solvent like tetrahydrofuran (THF) or chloroform, with polystyrene standards for calibration.

3. Thermal Properties Analysis:

  • DSC (Differential Scanning Calorimetry): Measure the glass transition temperature (Tg) and melting temperature (Tm), if any. The Tg is expected to be influenced by the rigidity of the cyclobutane ring.[1][8]

  • TGA (Thermogravimetric Analysis): Evaluate the thermal stability of the polyester by determining the onset of decomposition temperature. Polyesters containing cyclobutane rings generally exhibit good thermal stability.[3]

Expected Properties and Data Interpretation

The properties of polyesters derived from this compound are anticipated to be influenced by its unique cyclic and functionalized structure.

PropertyExpected Range/ObservationRationale & Comparative Insight
Glass Transition Temp. (Tg) 40 - 120 °CThe rigid cyclobutane ring is expected to restrict chain mobility, leading to a higher Tg compared to fully aliphatic polyesters. The exact value will depend on the diacid comonomer used. For instance, polyesters from other cyclobutanediols show Tg values ranging from 33 to 114 °C.[1]
Thermal Decomposition Temp. 350 - 420 °CCyclobutane-containing polyesters typically exhibit good thermal stability.[1][3]
Molecular Weight (Mw) 5,000 - 50,000 g/mol Achievable through melt polycondensation. This range is typical for many specialty polyesters.[3]
Solubility Soluble in common organic solvents like chloroform, THF, and DMF.The presence of the dimethoxy groups and the non-planar cyclobutane structure may disrupt packing and enhance solubility.
Degradability Potential for hydrolysis under acidic conditions.The acetal linkages are susceptible to acid-catalyzed hydrolysis, which could be a mechanism for controlled degradation. This is a key feature also seen in some spiroglycol-based polymers.[5]

Potential Applications

The unique combination of properties anticipated for these novel polyesters opens up several potential application areas:

  • Specialty Coatings and Adhesives: The rigidity and thermal stability could be advantageous in formulations for durable coatings and high-performance adhesives.

  • BPA-Free Resins: As a cycloaliphatic diol, it serves as a potential building block for BPA-free polyester and copolyester resins for food contact applications and consumer goods.[1]

  • Controlled Drug Delivery: The acid-sensitive acetal groups could be exploited to design polymer matrices that degrade and release therapeutic agents in specific acidic environments, such as tumor microenvironments or the stomach.

  • Degradable Packaging Materials: The potential for controlled degradation could be leveraged in the development of environmentally friendly packaging materials that break down under specific conditions.[5]

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of advanced polyesters. Its rigid cyclobutane core and acid-labile acetal groups offer a pathway to materials with enhanced thermal properties and tunable degradability. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers to explore the synthesis, characterization, and application of this novel class of polyesters.

References

Synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a valuable structural component in the design of novel therapeutics.[1][2][3] Unlike more flexible acyclic or larger cyclic systems, the inherent ring strain of the cyclobutane core imparts a rigid, puckered conformation.[4] This conformational rigidity can be advantageous in drug design, enabling precise spatial orientation of pharmacophoric groups, which can lead to enhanced potency and selectivity for their biological targets.[4] Furthermore, the incorporation of cyclobutane moieties has been shown to improve the pharmacokinetic profiles of drug candidates, for instance, by increasing metabolic stability.[1][4] The target molecule of this protocol, [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, represents a versatile building block for the synthesis of more complex molecules, where the diol functionality provides convenient handles for further chemical modifications. The 3,3-dimethoxy group, a stable ketal, serves as a protected ketone, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for subsequent transformations.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the formation of the cyclobutane ring via a malonic ester synthesis, followed by the reduction of the resulting diester. The causality behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. This step involves a nucleophilic substitution reaction where the enolate of diisopropyl malonate displaces two bromide leaving groups from 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.

  • Step 2: Reduction of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate to this compound. The diester is reduced to the corresponding diol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Part 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This procedure details the formation of the cyclobutane ring system. The reaction utilizes sodium hydride, a strong base, to deprotonate diisopropyl malonate, forming a nucleophilic enolate. This enolate then undergoes a double alkylation with 1,3-dibromo-2,2-dimethoxypropane to yield the desired cyclobutane diester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22
Diisopropyl malonate188.2237.6 g0.2
1,3-Dibromo-2,2-dimethoxypropane261.9426.2 g0.1
Anhydrous Dimethylformamide (DMF)-75 mL-
Saturated Ammonium Chloride solution-As needed-
n-Hexane-As needed-
Saturated Sodium Bicarbonate solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser is charged with sodium hydride (8.8 g, 0.22 mol) and anhydrous DMF (75 mL).

  • Formation of the Enolate: A solution of diisopropyl malonate (37.6 g, 0.2 mol) in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride. The temperature should be maintained below 70°C during the addition to control the exothermic reaction.

  • Cyclization: After the addition of diisopropyl malonate is complete and hydrogen evolution has ceased, 1,3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted with n-hexane. The organic layers are combined and washed sequentially with water and a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[5] A yield of approximately 26 g (90%) can be expected.[5]

Causality and Experimental Insights:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base, ideal for the quantitative deprotonation of malonic esters. DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the malonate enolate.

  • Temperature Control: The initial deprotonation is exothermic and requires careful temperature control to prevent side reactions. The subsequent cyclization is conducted at reflux to provide the necessary activation energy for the double nucleophilic substitution.

  • Work-up Procedure: The quench with ammonium chloride, a mild acid, neutralizes any unreacted sodium hydride and protonates the enolate. The subsequent washes with water and sodium bicarbonate remove inorganic salts and any acidic impurities.

Part 2: Synthesis of this compound

This protocol describes the reduction of the diester intermediate to the target diol using lithium aluminum hydride (LAH), a potent reducing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate288.3426.0 g0.09
Lithium Aluminum Hydride (LiAlH₄)37.956.8 g0.18
Anhydrous Tetrahydrofuran (THF)-300 mL-
Ethyl acetate-As needed-
1 M Hydrochloric acid-As needed-
Diethyl ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: All glassware must be rigorously dried before use. A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminum hydride (6.8 g, 0.18 mol) in anhydrous THF (150 mL).

  • Addition of the Ester: The flask is cooled to 0°C using an ice bath. A solution of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (26.0 g, 0.09 mol) in anhydrous THF (150 mL) is added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching (Work-up): Caution: This procedure is highly exothermic and liberates hydrogen gas. It must be performed in a well-ventilated fume hood. The reaction flask is cooled back to 0°C. The reaction is quenched by the slow, dropwise addition of ethyl acetate to consume the excess LAH. Following this, water is added dropwise very carefully until the gas evolution ceases. A 15% aqueous solution of sodium hydroxide is then added, followed by more water (Fieser work-up: for x g of LAH, add x mL of water, then x mL of 15% NaOH, then 3x mL of water).[6] This should result in a granular white precipitate of aluminum salts.

  • Isolation and Purification: The precipitate is removed by filtration through a pad of Celite, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Causality and Experimental Insights:

  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols.[7][8] Milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

  • Stoichiometry: Two equivalents of hydride are required per ester group for the reduction. Therefore, an excess of LAH is used to ensure the complete conversion of the diester.

  • Anhydrous Conditions: LAH reacts violently with water and other protic solvents.[7] Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere.

  • Quenching Procedure: The sequential addition of water and sodium hydroxide solution (Fieser work-up) is a standard and effective method for quenching LAH reductions. It results in the formation of easily filterable inorganic salts, simplifying the product isolation.[6]

Workflow Visualization

Synthesis_Workflow cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Diester Reduction A 1. Prepare NaH suspension in anhydrous DMF B 2. Add Diisopropyl malonate dropwise (<70°C) A->B Formation of enolate C 3. Add 1,3-Dibromo-2,2-dimethoxypropane B->C D 4. Reflux for 24 hours C->D Cyclization E 5. Quench with saturated NH4Cl (aq) D->E F 6. Extract with n-hexane E->F G 7. Wash with H2O and NaHCO3 (aq) F->G H 8. Dry (Na2SO4) and concentrate G->H I Product 1: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate H->I J 1. Prepare LiAlH4 suspension in anhydrous THF (0°C) I->J Intermediate Product K 2. Add Product 1 solution dropwise (<10°C) J->K Reduction L 3. Stir at room temperature (2-4 hours) K->L M 4. Quench (Fieser work-up) at 0°C L->M N 5. Filter off aluminum salts M->N O 6. Dry (MgSO4) and concentrate N->O P Final Product: this compound O->P

References

reactivity of the hydroxyl groups in [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Functionalization of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Abstract

This compound is a structurally unique diol featuring two primary hydroxyl groups on a quaternary carbon atom. This arrangement presents a distinct challenge and opportunity in synthetic chemistry: the selective functionalization of one hydroxyl group in the presence of another, chemically equivalent one. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and controlling the reactivity of these hydroxyl groups. We will explore the principles behind selective monoprotection, mono-oxidation, and mono-esterification, offering detailed, field-tested protocols and the scientific rationale behind them.

Introduction: A Symmetrical Challenge

The subject molecule, this compound, possesses Cs symmetry. The two primary hydroxyl groups are chemically equivalent, meaning they exhibit identical intrinsic reactivity. Therefore, achieving selective mono-functionalization is not a matter of exploiting inherent electronic or steric differences between the two groups, but rather a challenge of controlling reaction stoichiometry and conditions. The primary competition in any reaction will be between the desired mono-adduct, the unreacted starting material, and the di-substituted by-product.

The presence of the dimethoxy acetal (ketal) group is a key structural feature. This group is stable under neutral and basic conditions but is labile in the presence of strong acids, which would hydrolyze it to a ketone. This consideration must guide the choice of reagents and reaction conditions.

cluster_main Reactivity Pathways cluster_mono Mono-functionalization (Stoichiometry Control) cluster_di Di-functionalization (Excess Reagent) start [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol (Diol) mono_p Mono-Protected Diol start->mono_p 0.9-1.0 eq. Protecting Agent mono_o Hydroxy Aldehyde start->mono_o 1.0 eq. Mild Oxidant mono_e Hydroxy Ester start->mono_e 1.0 eq. Acylating Agent di_p Di-Protected Diol start->di_p >2.0 eq. Protecting Agent di_o Di-Aldehyde start->di_o >2.0 eq. Oxidant di_e Di-Ester start->di_e >2.0 eq. Acylating Agent

Figure 1: Overview of synthetic pathways for the target diol.

Selective Monoprotection of Primary Hydroxyls

To perform sequential chemistry, one hydroxyl group must be masked with a protecting group while the other remains free for reaction. The most common and effective strategy involves using silyl ethers due to their ease of installation and orthogonal removal conditions.[1][2][3]

Core Principle: Steric Hindrance and Controlled Stoichiometry

The key to achieving monoprotection is the use of a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in slightly substoichiometric amounts (0.9-1.0 equivalents). Once one hydroxyl group is protected, the steric bulk of the large silyl ether group significantly hinders the approach of a second silylating agent to the remaining hydroxyl group, thus favoring the mono-protected product.

Protocol 2.1: Selective Mono-TBDMS Protection

This protocol aims for the synthesis of [1-({(tert-butyldimethylsilyl)oxy}methyl)-3,3-dimethoxycyclobutyl]methanol.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.0 eq) in anhydrous DCM dropwise over 30 minutes. The slight excess of imidazole acts as both a base and a catalyst.[2]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to separate the desired mono-protected product from di-protected and unreacted starting material.

ReagentEquivalentsPurpose
Diol1.0Substrate
TBDMSCl1.0Protecting Agent
Imidazole1.5Base and Catalyst
DCM-Anhydrous Solvent

Selective Mono-Oxidation to a Hydroxy Aldehyde

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the conditions.[4][5] For selective conversion to an aldehyde without over-oxidation, mild, non-aqueous oxidizing agents are required.[6]

Core Principle: Mild Reagents and Anhydrous Conditions

Reagents such as Dess-Martin Periodinane (DMP) or Swern oxidation conditions are ideal for this transformation. They operate under mild, anhydrous conditions, which prevents the formation of the gem-diol hydrate intermediate that is susceptible to further oxidation to a carboxylic acid.[5] Using exactly one equivalent of the oxidant is critical to target only one of the two hydroxyl groups.

cluster_workflow Workflow: Selective Mono-Oxidation start Start: Mono-protected Diol step1 Step 1: Oxidation - Choose mild oxidant (e.g., DMP) - Anhydrous conditions - Monitor by TLC start->step1 step2 Step 2: Workup - Quench reaction - Aqueous extraction step1->step2 step3 Step 3: Purification - Flash Chromatography step2->step3 step4 Step 4: Deprotection - Use TBAF for silyl ethers - Aqueous workup step3->step4 end End Product: Hydroxy Aldehyde step4->end

Figure 2: A validated workflow for synthesizing the hydroxy aldehyde.

Protocol 3.1: Mono-Oxidation using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of the mono-TBDMS protected diol from Protocol 2.1.

Materials:

  • Mono-TBDMS protected diol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the mono-protected alcohol (1.0 eq) in anhydrous DCM in a nitrogen-purged flask.

  • Add NaHCO₃ (2.0 eq) as a buffer to neutralize trace acids generated during the reaction.

  • Add DMP (1.1 eq) in one portion at room temperature. The reaction is typically complete in 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and pour it into a separatory funnel containing saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 mixture).

  • Shake vigorously until the layers are clear. Separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate. The resulting protected aldehyde is often pure enough for the next step or can be purified by chromatography.

  • Deprotection: Dissolve the crude protected aldehyde in THF and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq). Stir for 1-2 hours, then work up to yield the final hydroxy aldehyde.

Selective Mono-Esterification

Esterification is a fundamental transformation of alcohols.[7] Achieving mono-esterification on our symmetrical diol again relies on stoichiometric control. Using an activated carboxylic acid derivative like an acyl chloride or anhydride provides a fast, irreversible reaction that is easier to control than an equilibrium-driven Fischer esterification.[8]

Core Principle: Acylation with a Limiting Reagent

By reacting the diol with one equivalent of a reactive acylating agent (e.g., benzoyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), one can favor the formation of the mono-ester.

Protocol 4.1: Mono-Esterification with Benzoyl Chloride

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aqueous)

Procedure:

  • Dissolve the diol (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq) in a nitrogen-purged flask.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.

  • Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the mono-ester.

TransformationReagent SystemKey ParameterExpected Selectivity
Mono-ProtectionTBDMSCl / Imidazole1.0 eq of TBDMSClGood to Excellent
Mono-OxidationDMP1.1 eq on protected alcoholExcellent
Mono-EsterificationBenzoyl Chloride / Pyridine1.0 eq of Acyl ChlorideModerate to Good

Summary and Outlook

The selective functionalization of this compound is a classic problem of stoichiometric control over a symmetric substrate. By carefully selecting reagents and controlling their equivalents, researchers can reliably access mono-protected, mono-oxidized, and mono-esterified derivatives. These protocols provide a robust starting point for the synthesis of more complex molecules where this cyclobutyl diol serves as a core building block. The principles outlined—steric control for protection, use of mild anhydrous oxidants, and controlled acylation—are broadly applicable in modern organic synthesis.

References

  • Esterification Reaction. BYJU'S. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PMC. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. ACS Publications. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Alcohol Protecting Groups. University of Guelph. [Link]

  • Oxidative esterification of primary alcohols at room temperature under aqueous medium. Taylor & Francis Online. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • Examples of diols used in selective oxidation reactions and respective products. ResearchGate. [Link]

  • Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts. ACS Publications. [Link]

  • Protection of Alcohols. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Derivatization of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of [1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a versatile building block in medicinal chemistry and materials science. The unique structural architecture, featuring a strained cyclobutane core, a protected ketone functionality as a dimethyl ketal, and two primary hydroxyl groups in a 1,3-relationship, offers multiple avenues for synthetic modification. This guide details field-proven protocols for selective and exhaustive derivatization via esterification, silylation, and cyclic acetal formation. Each protocol is accompanied by mechanistic insights, a summary of reaction parameters, and visual workflows to ensure reproducibility and aid in experimental design.

Introduction and Structural Analysis

This compound is a valuable synthetic intermediate whose utility is defined by its distinct structural features. The cyclobutane ring introduces conformational rigidity and a unique three-dimensional vector for substituent placement, a desirable trait in modern drug design for exploring chemical space.[1][2][3] The two primary hydroxyl groups are the principal sites for derivatization, allowing for the introduction of a wide array of functional groups to modulate properties such as solubility, lipophilicity, and biological activity. The 1,3-disposition of these diols is particularly significant, as it enables the formation of six-membered cyclic structures.[4][5] Furthermore, the dimethyl ketal at the C3 position serves as a stable protecting group for a ketone, which can be unveiled in later synthetic stages under acidic conditions, providing an additional point for molecular diversification.

This guide focuses on the strategic derivatization of the diol moiety, providing researchers with a toolkit to generate libraries of novel cyclobutane derivatives.

Derivatization Strategy I: Acylation for Ester Synthesis

Esterification is a fundamental transformation for modifying hydroxyl groups. The resulting esters can serve as prodrugs, enhance membrane permeability, or act as intermediates for further reactions. Direct acylation using activated carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base is a highly efficient method for esterifying the primary alcohols of the title compound.

The use of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), is crucial for accelerating the reaction, especially when using less reactive anhydrides. The base, typically a sterically hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), acts as a scavenger for the acidic byproduct (e.g., HCl or acetic acid).

Workflow: Di-acylation via Acid Chloride

SM [1-(Hydroxymethyl)-3,3-dimethoxy- cyclobutyl]methanol in DCM Reagents Add Acyl Chloride (2.2 eq) + Triethylamine (2.5 eq) + DMAP (0.1 eq) SM->Reagents Reaction Stir at 0 °C to RT Inert Atmosphere (N₂/Ar) Monitor by TLC Reagents->Reaction Workup Quench with sat. NaHCO₃ Extract with DCM Dry over Na₂SO₄ Reaction->Workup Purify Concentrate in vacuo Purify via Flash Column Chromatography Workup->Purify Product Di-Ester Derivative Purify->Product

Caption: General workflow for di-ester synthesis.

Protocol 2.1: Synthesis of [1-(Acetoxymethyl)-3,3-dimethoxycyclobutyl]methyl Acetate

Materials and Reagents:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Sequentially add TEA (2.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add acetyl chloride (2.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure di-acetate product.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneInert solvent that solubilizes reagents and is easily removed.
Base Triethylamine (TEA)Scavenges HCl byproduct to drive the reaction forward.
Catalyst 4-Dimethylaminopyridine (DMAP)Acts as a nucleophilic catalyst to accelerate acylation.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction and allows for completion.
Workup Saturated NaHCO₃Neutralizes excess acid chloride and the HCl byproduct.

Derivatization Strategy II: Silylation for Hydroxyl Protection

Silylation is a cornerstone of protecting group chemistry, converting alcohols into silyl ethers.[6] This transformation increases steric bulk and lipophilicity while rendering the hydroxyl groups inert to a wide range of reaction conditions, such as those involving organometallics, hydrides, and strong bases. The choice of silylating agent allows for tuning the stability of the protecting group. tert-Butyldimethylsilyl (TBDMS) ethers are robust and widely used, while trimethylsilyl (TMS) ethers are more labile.

The reaction is typically performed with a silyl halide (e.g., TBDMS-Cl) and a nitrogenous base, such as imidazole or 2,6-lutidine, in an aprotic solvent.[7] Imidazole acts as both a base to activate the alcohol and a catalyst to facilitate the displacement of the chloride.[8]

Workflow: Di-silylation with TBDMSCl

SM [1-(Hydroxymethyl)-3,3-dimethoxy- cyclobutyl]methanol in DMF Reagents Add Imidazole (2.5 eq) + TBDMS-Cl (2.2 eq) SM->Reagents Reaction Stir at RT Inert Atmosphere (N₂/Ar) Monitor by TLC Reagents->Reaction Workup Pour into water Extract with EtOAc Wash with brine Reaction->Workup Purify Dry over Na₂SO₄ Concentrate in vacuo Purify via Flash Chromatography Workup->Purify Product Di-TBDMS Ether Derivative Purify->Product

Caption: General workflow for di-silyl ether formation.

Protocol 3.1: Synthesis of [1-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3,3-dimethoxycyclobutyl]methyl tert-butyl(dimethyl)silyl Ether

Materials and Reagents:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • In a flame-dried flask under an argon atmosphere, dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMS-Cl (2.2 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material. Due to the high polarity of DMF, use a co-spot of the starting material for accurate comparison.

  • Once complete, pour the reaction mixture into a separatory funnel containing deionized water and extract three times with EtOAc.

  • Combine the organic extracts and wash sequentially with water (to remove residual DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically with a low-polarity eluent system (e.g., 98:2 Hexanes:EtOAc), to afford the pure di-TBDMS ether.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the Sₙ2 reaction.[8]
Base/Catalyst ImidazoleActivates the alcohol and catalyzes the silylation reaction.
Temperature Room TemperatureSufficient for the silylation of unhindered primary alcohols.
Workup Water/EtOAc ExtractionRemoves the DMF solvent and imidazole hydrochloride byproduct.
Selectivity N/A (Exhaustive)Both primary alcohols are sterically accessible and react readily.

Derivatization Strategy III: Cyclic Acetal Formation

The 1,3-diol arrangement in the target molecule is ideal for the formation of a six-membered cyclic acetal, known as a 1,3-dioxane.[9] This reaction is typically performed with an aldehyde or ketone under acidic catalysis and serves as an excellent method for simultaneously protecting both hydroxyl groups with a single, often rigid, moiety.[5][10] Benzaldehyde is a common reactant, yielding a benzylidene acetal, which can introduce interesting stereochemical constraints and offers orthogonal deprotection strategies.

The reaction is reversible and requires the removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus or by using a chemical dehydrating agent.[9][11]

Workflow: Benzylidene Acetal Formation

SM [1-(Hydroxymethyl)-3,3-dimethoxy- cyclobutyl]methanol in Toluene Reagents Add Benzaldehyde (1.1 eq) + p-TsOH (0.05 eq) SM->Reagents Reaction Reflux with Dean-Stark Trap Monitor by TLC Reagents->Reaction Workup Cool to RT Wash with sat. NaHCO₃ Wash with brine Reaction->Workup Purify Dry over Na₂SO₄ Concentrate in vacuo Purify via Flash Chromatography Workup->Purify Product Benzylidene Acetal Derivative Purify->Product

Caption: General workflow for benzylidene acetal formation.

Protocol 4.1: Synthesis of the Benzylidene Acetal Derivative

Materials and Reagents:

  • This compound

  • Benzaldehyde, freshly distilled

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Combine the diol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq) in toluene in a round-bottom flask.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

  • Monitor the reaction by TLC for the formation of the higher-Rƒ, less polar product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and remove the toluene under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (hexanes/EtOAc) to isolate the benzylidene acetal. Note that this reaction creates a new stereocenter at the benzylic position, potentially leading to a mixture of diastereomers.

ParameterConditionRationale
Solvent TolueneForms an azeotrope with water, facilitating its removal.
Catalyst p-Toluenesulfonic acid (p-TsOH)Brønsted acid catalyst required for acetal formation.[12]
Water Removal Dean-Stark ApparatusDrives the equilibrium towards the product by removing water.[9]
Temperature RefluxProvides the necessary energy for the reaction and azeotropic distillation.
Workup Saturated NaHCO₃Quenches the acid catalyst to prevent product degradation during workup.

Summary and Conclusion

The derivatization of this compound provides access to a diverse range of novel chemical entities. The protocols detailed herein for esterification, silylation, and cyclic acetal formation represent robust and reproducible methods for modifying the 1,3-diol core. These strategies empower researchers in drug discovery and materials science to systematically alter the physicochemical properties of this unique cyclobutane scaffold, facilitating the development of new therapeutic agents and advanced materials. Careful selection of reagents and reaction conditions, as outlined in this guide, is paramount to achieving high yields and purity in these synthetic transformations.

References

  • Wikipedia. Diol. [Online] Available at: [Link].

  • Chem-Station. Protection of 1,2-/1,3-Diols. [Online] 2014. Available at: [Link].

  • The Journal of Organic Chemistry. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Online] ACS Publications. Available at: [Link].

  • Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation. [Online] Available at: [Link].

  • Wikipedia. Silylation. [Online] Available at: [Link].

  • Kocienski, P. J. Protecting Groups. 3rd ed., Georg Thieme Verlag, 2004.
  • Organic Letters. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. [Online] ACS Publications, 2000. Available at: [Link].

  • ResearchGate. Silylation of primary alcohols with heterogeneous ruthenium catalyst (Ru/AlO (OH) and hydrosilanes. [Online] Available at: [Link].

  • Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Online] Available at: [Link].

  • The Journal of Organic Chemistry. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT. [Online] ACS Publications, 2013. Available at: [Link].

  • Catalysis Science & Technology. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. [Online] RSC Publishing, 2015. Available at: [Link].

  • Gelest. General Silylation Procedures. [Online] Available at: [Link].

  • PubMed Central (PMC). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. [Online] NIH, 2022. Available at: [Link].

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Online] Available at: [Link].

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Online] ACS Publications, 2021. Available at: [Link].

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Online] Available at: [Link].

  • ChemTube3D. Cyclic acetal formation. [Online] Available at: [Link].

  • Chemistry LibreTexts. 16.09: Formation of Acetals. [Online] 2019. Available at: [Link].

  • The Journal of Organic Chemistry. Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. [Online] ACS Publications, 2015. Available at: [Link].

  • PubMed Central (PMC). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Online] NIH, 2019. Available at: [Link].

  • Chemical Reviews. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Online] ACS Publications, 2000. Available at: [Link].

  • ResearchGate. Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13. [Online] Available at: [Link].

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. [Online] NIH, 2022. Available at: [Link].

  • Journal of the American Chemical Society. Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. [Online] ACS Publications, 2023. Available at: [Link].

  • Wikimedia Commons. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Online] 2018. Available at: [Link].

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Online] 2023. Available at: [Link].

  • ElectronicsAndBooks. Synthesis of Polycyclic Cyclobutane Derivatives by Tandem Intramolecular Michael-Aldol Reaction under Two Complementary Conditio. [Online] Available at: [Link].

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Online] 2003. Available at: [Link].

Sources

The Untapped Potential of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in Stereoselective Synthesis: A Guide to Proposed Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Strained Scaffold

In the landscape of medicinal chemistry and complex molecule synthesis, the cyclobutane motif offers a unique three-dimensional architecture that can confer desirable pharmacological properties, including metabolic stability and novel binding geometries.[1][2] The synthesis of polysubstituted cyclobutanes with precise stereochemical control, however, remains a formidable challenge due to the inherent ring strain of the four-membered ring. This guide delves into the untapped potential of a specific C2-symmetric diol, [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol , as a chiral building block in stereoselective transformations.

While this particular diol is not yet widely documented in the literature of asymmetric synthesis, its rigid, C2-symmetric structure, featuring two primary hydroxyl groups, presents a compelling scaffold for the development of novel chiral ligands and auxiliaries. This document serves as a forward-looking application note, grounded in established chemical principles, to provide researchers with detailed protocols for its potential use in controlling stereochemistry. We will explore its proposed applications as a chiral ligand for asymmetric hydrogenation and as a chiral auxiliary for diastereoselective additions, beginning with a plausible route to its own enantioselective synthesis.

Part 1: Enantioselective Synthesis of the Chiral Diol

To be useful in stereoselective applications, the diol itself must first be obtained in an enantiomerically enriched form. A logical approach, based on established methodologies for constructing chiral cyclobutanes, is an asymmetric [2+2] cycloaddition, followed by functional group manipulation.[1][3][4]

Proposed Synthetic Pathway

A plausible route begins with the Lewis acid-catalyzed [2+2] cycloaddition of 1,1-dimethoxyethene with a fumarate ester bearing a removable chiral auxiliary. Subsequent reduction of the resulting diester yields the enantiomerically enriched diol.

Synthetic_Pathway cluster_0 Asymmetric [2+2] Cycloaddition cluster_1 Functional Group Manipulation Start 1,1-Dimethoxyethene + Chiral Fumarate Ester Intermediate1 Chiral Cyclobutane Diester Start->Intermediate1 Chiral Lewis Acid (e.g., (Box)Cu(II)) Intermediate2 Enantiopure Diol Intermediate1->Intermediate2 1. Auxiliary Removal 2. Reduction (e.g., LiAlH4) Final Final Intermediate2->Final [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol Ligand_Application_Workflow cluster_reaction Asymmetric Hydrogenation Diol Chiral Diol Ligand Chiral Phosphinite Ligand (Cyclo-Phos) Diol->Ligand ClPPh2, Base Catalyst [Rh(COD)(Cyclo-Phos)]BF4 (Active Catalyst) Ligand->Catalyst [Rh(COD)2]BF4 Prochiral_Olefin Prochiral Olefin (e.g., Methyl α-acetamidocinnamate) Catalyst->Prochiral_Olefin cat. Chiral_Product Chiral Product Prochiral_Olefin->Chiral_Product H2 (g) Auxiliary_Logic cluster_attach 1. Attach Auxiliary cluster_react 2. Diastereoselective Reaction cluster_remove 3. Remove Auxiliary A Chiral Diol + Prochiral Keto-Acid B Chiral Acetal A->B Acid cat. C Enolate Formation B->C LDA, -78°C D Diastereoselective Alkylation C->D Electrophile (R-X) E Chiral Product D->E Mild Acidic Hydrolysis

Sources

Unlocking New Chemical Space: [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol as a Rigid Diol Linker for Advanced Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and material science, the rational design of linker molecules is paramount to achieving desired pharmacological and physical properties. The cyclobutane scaffold has emerged as a particularly valuable motif, offering a unique combination of rigidity and three-dimensionality that can favorably influence molecular conformation and metabolic stability.[1][2] This application note introduces [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol , a novel diol linker that integrates the conformational constraints of a cyclobutane core with the synthetic versatility of primary hydroxyl groups and the stability of a gem-dimethoxy ketal.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this linker, complete with detailed protocols for its incorporation into various molecular architectures. The unique structural features of this compound make it an attractive building block for researchers, scientists, and drug development professionals seeking to explore new chemical space and enhance the performance of their molecular constructs.

Structural Features and Mechanistic Advantages

The efficacy of this compound as a linker stems from its distinct structural attributes:

  • Rigid Cyclobutane Core: Unlike flexible aliphatic linkers, the puckered cyclobutane ring imparts a high degree of conformational restriction.[1][2] This rigidity can be advantageous in positioning pharmacophoric groups in a precise orientation for optimal target engagement, potentially leading to enhanced potency and selectivity.

  • Gem-Dimethyl Ketal Functionality: The 3,3-dimethoxy groups serve as a stable protecting group for a ketone functionality. This ketal is generally robust under a variety of reaction conditions, yet it can be strategically removed under acidic conditions to unmask a ketone for further derivatization or to introduce a point of metabolic cleavage if desired.

  • 1,1-Bis(hydroxymethyl) Substitution: The two primary hydroxyl groups provide convenient handles for covalent attachment to other molecules through reactions such as esterification, etherification, or the formation of carbamates. This symmetrical substitution pattern allows for the straightforward synthesis of homobifunctional linkers.

These features collectively contribute to a linker that can improve metabolic stability by shielding adjacent functional groups and reducing the planarity of a molecule, which is often associated with increased clearance.[1]

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step sequence starting from commercially available reagents. The key steps involve the formation of a cyclobutane dicarboxylate followed by its reduction to the corresponding diol.

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This step involves a nucleophilic substitution reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.[3][4]

Materials:

  • Diisopropyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,3-Dibromo-2,2-dimethoxypropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diisopropyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[3]

Step 2: Reduction to this compound

The dicarboxylate is reduced to the diol using a powerful reducing agent such as lithium aluminum hydride (LAH).[5][6]

Materials:

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH (3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water.

  • Acidify the mixture with 1 M HCl to dissolve the aluminum salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Reduction to Diol A Diisopropyl malonate + NaH in DMF C Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate A->C Nucleophilic Substitution B 1,3-Dibromo-2,2-dimethoxypropane B->C E This compound C->E Reduction D LiAlH4 in THF D->E

Caption: Synthesis of the target diol linker.

Application Notes and Protocols

The unique properties of this compound make it a versatile linker for a range of applications.

Application 1: Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[7] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is crucial for the efficacy of a PROTAC.[][9] The rigidity of the cyclobutane core can help to optimize the spatial orientation of the two ligands, potentially improving the formation of the ternary complex and subsequent protein degradation.

Protocol for PROTAC Synthesis via Esterification:

  • Monofunctionalization of the Diol: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride, 1.0 equivalent) and a base (e.g., triethylamine, 1.1 equivalents). Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the mono-protected diol. Purify by column chromatography.

  • Coupling to the First Ligand: Dissolve the mono-protected diol (1.0 equivalent) and the carboxylic acid-functionalized first ligand (e.g., a warhead for the protein of interest, 1.1 equivalents) in anhydrous DCM. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature overnight.

  • Deprotection: Remove the protecting group from the other hydroxyl moiety. For a silyl ether, this can be achieved using tetrabutylammonium fluoride (TBAF) in THF.

  • Coupling to the Second Ligand: Repeat the esterification procedure described in step 2 using the deprotected intermediate and the carboxylic acid-functionalized second ligand (e.g., an E3 ligase ligand).

  • Final Purification: Purify the final PROTAC conjugate by preparative HPLC.

PROTAC Assembly Workflow

G Diol [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol MonoProtected Mono-protected Diol Diol->MonoProtected Protection Intermediate1 Ligand 1-Linker Conjugate MonoProtected->Intermediate1 Esterification Ligand1 Ligand 1 (Warhead) Ligand1->Intermediate1 Deprotected Deprotected Intermediate Intermediate1->Deprotected Deprotection PROTAC Final PROTAC Deprotected->PROTAC Esterification Ligand2 Ligand 2 (E3 Ligase Ligand) Ligand2->PROTAC

Caption: PROTAC synthesis workflow.

Application 2: Monomer for Polyester Synthesis

The diol can be used as a monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters with a cyclobutane moiety in the backbone. The rigidity of the cyclobutane unit can influence the thermal and mechanical properties of the resulting polymer.

Protocol for Polyester Synthesis:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and a dicarboxylic acid (e.g., adipic acid).

  • Add a catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate polymerization and drive off the water formed during the reaction (typically 150-200 °C).

  • Continue the reaction until the desired molecular weight is achieved, as monitored by techniques such as gel permeation chromatography (GPC).

  • Cool the polymer and dissolve it in a suitable solvent for further processing or characterization.

Physicochemical Properties

PropertyValueSource
CAS Number 130369-33-4[10]
Molecular Formula C8H16O4[10]
Molecular Weight 176.21 g/mol [10]
Appearance White to off-white solidInferred
Solubility Soluble in methanol, ethanol, DCM, THF, ethyl acetateInferred

Conclusion

This compound is a promising and versatile diol linker that offers a unique combination of structural rigidity and synthetic accessibility. Its cyclobutane core provides conformational constraint, which can be leveraged to enhance the properties of bioactive molecules and advanced materials. The detailed synthetic protocols and application notes provided herein are intended to empower researchers to explore the potential of this novel building block in their respective fields. The strategic incorporation of this linker may lead to the development of next-generation therapeutics and high-performance polymers.

References

  • Lautens, M., & Fillion, E. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(4), 1613-1634.
  • Willems, D., et al. (2021).
  • PrepChem. (2023). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The cyclobutane ring in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246.
  • Toma, L., & Rigamonti, L. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7434-7475.
  • Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1935-1951.
  • Royal Society of Chemistry. (2015). Hydrogenation of dicarboxylic acids to diols over Re–Pd catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • Suárez-Pantiga, S., et al. (2021). Synthesis of cyclobutane-1,2-diols. ResearchGate. Retrieved from [Link]

  • ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diisopropyl 3,3-Dimethoxycyclobutane-1,1-dicarboxylate: Synthesis & Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Diisopropyl 3,3-Dimethoxycyclobutane-1,1-Dicarboxylate. Retrieved from [Link]

  • Ture, F. E., & Ploegh, H. L. (2014). Current strategies for the design of PROTAC linkers: a critical review. Drug Discovery Today: Technologies, 11, 3-11.
  • Liskon Biological. (2025). Synthesis And Optimization of Cyclobutanone. Retrieved from [Link]

  • Google Patents. (n.d.). US20170297983A1 - Methods of forming diol compounds.
  • Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1935-1951.
  • Nam, G., & DeShong, P. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(8), 2887-2922.
  • Toma, L., & Rigamonti, L. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7434-7475.
  • ResearchGate. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 316, 496-508.
  • MavMatrix. (n.d.). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Google Patents. (n.d.). CN111138252A - Synthetic method of cyclobutanone.
  • Huang, W., et al. (2019). New linker structures applied in glycosite-specific antibody drug conjugates. Organic Chemistry Frontiers, 6(15), 2669-2673.
  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]

  • Venkateswarlu, Y., et al. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856-8858.
  • Liu, H., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, 20(1), e202500262.
  • Beck, A., et al. (2017).
  • ResearchGate. (2025). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important diol intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yield and purity.

The synthesis of this compound is most commonly achieved via the reduction of a corresponding diester precursor, such as dimethyl or diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1] The reagent of choice for this transformation is typically Lithium Aluminum Hydride (LiAlH₄ or LAH), a potent reducing agent capable of converting esters to primary alcohols.[2] While the reaction is robust, achieving high yields requires careful attention to detail, from reagent quality to the final work-up procedure.

This document will serve as a practical, field-proven guide to mastering this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My final yield of the diol is significantly lower than expected. What are the most likely causes and how can I improve it?

Answer: Low yield is the most common issue in this synthesis. It can stem from several factors throughout the experimental process. Let's break down the primary culprits and their solutions.

  • Cause A: Reagent and Solvent Quality

    • The "Why": Lithium Aluminum Hydride is extremely reactive and decomposes rapidly in the presence of moisture.[3] Any water in your reaction solvent (typically anhydrous diethyl ether or THF) or adsorbed on your glassware will consume the reagent, reducing the effective amount available for the diester reduction and leading to incomplete reaction and lower yields.

    • Solution:

      • Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

      • Solvent: Use freshly opened anhydrous solvents or solvent purified from a still. Ethers like THF and diethyl ether should be verified to be free of peroxides.[3]

      • LiAlH₄: Use a fresh bottle of LiAlH₄ or a previously opened bottle that has been stored under strictly anhydrous conditions. Older or improperly stored LAH will have a gray, powdery appearance, indicating decomposition, rather than a fine white powder.

  • Cause B: Incorrect Stoichiometry

    • The "Why": The reduction of one ester functional group to a primary alcohol requires two equivalents of hydride (H⁻).[4] Since your starting material is a diester, a minimum of four hydride equivalents are needed per molecule. Therefore, at least one full equivalent of LiAlH₄ (which provides four hydrides) is required theoretically. In practice, an excess is always used to overcome any reagent decomposition and drive the reaction to completion.[4]

    • Solution:

      • Use a molar excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents of LiAlH₄ relative to the diester.

      • See the table below for a quick stoichiometry guide.

Starting MaterialMoles of DiesterMoles of LiAlH₄ (Recommended)Molar Equivalents of LiAlH₄
Diester1.01.5 - 2.01.5 - 2.0
  • Cause C: Sub-optimal Reaction Temperature

    • The "Why": The initial addition of the diester to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[4] However, if the reaction is not allowed to warm to room temperature or is not gently refluxed, it may not proceed to completion, especially if the diester is sterically hindered.

    • Solution:

      • Add the diester solution dropwise to the LiAlH₄ suspension in THF or ether at 0 °C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

      • Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heating to reflux may be necessary to ensure full conversion.

  • Cause D: Inefficient Work-up and Product Loss

    • The "Why": The work-up procedure is critical for both quenching the excess LiAlH₄ and removing the resulting aluminum salts. The target diol is highly polar and can chelate to these aluminum byproducts, getting trapped in the solid precipitate and significantly reducing the isolated yield.

    • Solution:

      • Employ a Fieser work-up. This carefully controlled, sequential addition of water and aqueous base is designed to produce a granular, easily filterable aluminum salt precipitate. For a reaction using 'X' g of LiAlH₄, sequentially and slowly add:

        • 'X' mL of water

        • 'X' mL of 15% aqueous NaOH

        • '3X' mL of water

      • Stir the resulting mixture vigorously until a white, granular solid forms. This process breaks down the aluminum-alkoxide complexes, liberating your diol into the organic solvent. Filter the solid and wash it thoroughly with additional solvent (THF or ethyl acetate) to recover any adsorbed product.

Question 2: TLC analysis shows a spot corresponding to the starting material and a new, intermediate spot. What is happening and how do I fix it?

Answer: This is a classic sign of an incomplete reaction. The intermediate spot is likely the mono-reduced product, [1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]carboxylic acid methyl ester (or isopropyl ester), where only one of the two ester groups has been reduced.

  • The "Why": The reduction of the first ester group forms a tetrahedral intermediate which collapses to an aldehyde. This aldehyde is then immediately reduced to the primary alcohol.[5] The second ester group then undergoes the same process. If there is insufficient active LiAlH₄ or the reaction time is too short, the reaction can stall at the mono-alcohol stage.

  • Troubleshooting Workflow:

    G start TLC shows starting material (SM) and/or mono-alcohol intermediate check_reagent Was LiAlH4 fresh and were conditions anhydrous? start->check_reagent check_time Has the reaction been stirred long enough? check_reagent->check_time Yes bad_reagent Root Cause: Inactive Reagent. Restart with fresh LiAlH4. check_reagent->bad_reagent No add_more Safely add more LiAlH4 (0.2-0.5 eq) at 0 °C check_time->add_more Yes increase_time Increase reaction time and/or gently heat to reflux check_time->increase_time No end Reaction Complete. Proceed to work-up. add_more->end increase_time->end bad_reagent->start Restart incomplete_rxn Root Cause: Insufficient Time/Energy. Continue reaction.

    Caption: Troubleshooting workflow for an incomplete reduction reaction.

  • Solution:

    • Extend Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or gently heat to reflux for 1-2 hours, monitoring by TLC.

    • Add More Reagent: If heating does not drive the reaction to completion, it indicates a deficit of active hydride. Cool the reaction back to 0 °C and carefully add another portion (e.g., 0.2-0.5 equivalents) of LiAlH₄. Stir and re-check by TLC after 1-2 hours.

Question 3: The purification by column chromatography is difficult, and I'm getting poor separation and recovery. What are the best practices?

Answer: The target diol is a polar, often crystalline or waxy solid that can be challenging to purify by chromatography.

  • The "Why": Highly polar compounds can streak on silica gel, leading to broad peaks and poor separation from polar impurities. The diol's ability to hydrogen bond can cause it to adhere strongly to the silica.

  • Solution:

    • Thorough Work-up: First, ensure your work-up was effective. Any residual aluminum salts will remain at the baseline of your column and can trap the product.

    • Solvent System: Use a more polar solvent system. A gradient elution of ethyl acetate in hexanes may not be sufficient. Consider switching to a dichloromethane/methanol or ethyl acetate/methanol system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • "Dry Loading": Instead of dissolving your crude product in a minimal amount of solvent and loading it directly onto the column ("wet loading"), try dry loading. Dissolve your crude material in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica. This dry powder can then be carefully added to the top of your column, often resulting in much sharper bands and better separation.

    • Consider Recrystallization: If the crude product is semi-crystalline, recrystallization may be a better option than chromatography. Experiment with different solvent systems such as ethyl acetate/hexanes or acetone/hexanes.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for this synthesis?

    • The most common precursor is a diester of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid. While the dimethyl ester can be used, commercially available starting points often include Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1]

  • Q2: Why is LiAlH₄ used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?

    • Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[2] LiAlH₄ is a much more powerful hydride donor, making it the standard reagent for converting esters and carboxylic acids to primary alcohols.[3][5]

  • Q3: What is the mechanism of the ester reduction by LiAlH₄?

    • The reaction proceeds in two main stages per ester group. First, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the alkoxide (e.g., methoxide) to form an aldehyde in situ. This aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion to form a primary alkoxide.[4][5] An acidic or aqueous work-up then protonates the alkoxides to yield the final diol.

    G cluster_step1 Step 1: First Hydride Attack cluster_step2 Step 2: Second Hydride Attack cluster_step3 Step 3: Work-up Diester R(COOR')2 Int1 Tetrahedral Intermediate Diester->Int1 1. [H]- (from LiAlH4) Aldehyde R(CHO)(CH2O-) Int1->Aldehyde 2. Elimination of R'O- Alkoxide1 R(CHO)(CH2O-) Alkoxide2 R(CH2O-)2 Alkoxide1->Alkoxide2 3. [H]- (from LiAlH4) FinalAlkoxide R(CH2O-)2 Diol R(CH2OH)2 FinalAlkoxide->Diol 4. H3O+ Quench

  • Q4: How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the best method. Use a moderately polar eluent system, such as 30-50% ethyl acetate in hexanes. The starting diester will be the least polar spot (highest Rf), the mono-alcohol intermediate will be in the middle, and the final diol product will be the most polar spot (lowest Rf, often close to the baseline). Stain the plate with a universal stain like potassium permanganate or ceric ammonium molybdate, as the compounds may not be UV-active.

Experimental Protocol: Reduction of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

This protocol is a representative example and should be adapted based on your specific scale and laboratory conditions.

Materials:

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add enough anhydrous THF to create a stirrable slurry (approx. 0.5 M concentration relative to LAH). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed. If the reaction is sluggish, gently heat to reflux for 1-2 hours.

  • Quenching (Work-up): Cool the reaction mixture back down to 0 °C. CAUTION: The following steps are highly exothermic and generate hydrogen gas. Perform slowly and with extreme care in a well-ventilated fume hood.

    • Let 'X' be the mass in grams of LiAlH₄ used.

    • Slowly and dropwise, add 'X' mL of deionized water.

    • Slowly and dropwise, add 'X' mL of 15% aqueous NaOH.

    • Slowly and dropwise, add '3X' mL of deionized water.

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. A granular white precipitate should form.

  • Filtration: Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with several portions of THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. Purify further by column chromatography or recrystallization as needed.

References

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • My Science Tutorial. Reduction of Esters with Lithium Aluminum Hydride to Alcohol - Organic Chemistry. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

Sources

Technical Support Center: Purification of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in high purity. As every synthetic route and crude sample can present unique challenges, this document emphasizes the fundamental principles and logical decision-making required for successful purification.

I. Understanding the Molecule: Key to Effective Purification

[1-Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol is a diol with a cyclobutane core and two methoxy groups forming a ketal. Its polarity is a dominant characteristic, primarily due to the two hydroxyl groups, which can engage in hydrogen bonding. This polarity dictates its solubility and interaction with chromatographic stationary phases.

Potential impurities in a crude sample can include:

  • Unreacted starting materials: Such as a cyclobutanone precursor or formaldehyde equivalents.

  • Reaction by-products: Including mono-hydroxymethylated species, products of over-reaction, or rearrangement products.

  • Residual solvents and reagents: From the reaction and work-up steps.

The choice of purification strategy will depend on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

Cause: This common issue occurs when the solute's solubility in the hot solvent is excessively high, or the cooling process is too rapid, causing the compound to separate as a supersaturated liquid (oil) rather than forming an ordered crystal lattice. The high polarity and hydrogen bonding capability of the diol can also contribute to this.

Solution:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool at a much slower rate. Insulating the flask can facilitate slow cooling.[1]

  • Change Solvent System:

    • Lower-boiling point solvent: Consider a solvent with a lower boiling point.

    • Two-solvent system: This is often effective for polar compounds. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow this mixture to cool slowly.[1] For a polar diol, a good starting point for a two-solvent system could be ethanol/water or ethyl acetate/hexanes.

Q2: My recrystallization yield is very low. How can I improve it?

Cause: Low recovery can result from using too much solvent, washing the collected crystals with a solvent that is not cold enough, or premature crystallization during a hot filtration step.[1]

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[2]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and fluted filter paper to expedite the process and prevent the solution from cooling and crystallizing prematurely.[1]

Column Chromatography Issues

Q3: I'm not getting good separation of my compound from impurities on a standard silica gel column.

Cause: The high polarity of this compound can lead to strong interactions with the acidic silanol groups on standard silica gel. This can result in broad peaks, tailing, and poor resolution from other polar impurities.

Solution:

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase. A diol-functionalized silica column can be an excellent choice for separating polar compounds like diols, often providing better peak shapes and unique selectivity based on hydrogen bonding interactions.[3][4][5]

  • Optimize the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your mobile phase. For a normal-phase separation, this could mean increasing the percentage of a polar solvent like methanol or ethanol in a less polar solvent like ethyl acetate or dichloromethane.

    • Add a Modifier: Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the mobile phase can improve peak shape by neutralizing active sites on the silica gel.

  • Consider Reversed-Phase or HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[6] Diol columns can be used in HILIC mode.[6]

Q4: My compound seems to be irreversibly sticking to the column.

Cause: This is another consequence of strong interactions between the polar diol and the stationary phase.

Solution:

  • Switch to a Less Retentive Stationary Phase: As mentioned above, a diol column or other polar-functionalized silica can be less retentive than bare silica for highly polar analytes.[4][5]

  • Employ a Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity. This will help to elute less polar impurities first, followed by your compound of interest, and finally, more polar impurities.

  • Flush the Column: After your run, flush the column with a very strong solvent system (e.g., 100% methanol or even a small amount of water if the stationary phase is compatible) to remove any strongly adsorbed material.

III. Frequently Asked Questions (FAQs)

Q1: Should I use recrystallization or column chromatography to purify my compound?

A1: The choice depends on several factors:

  • Purity of the crude material: If your compound is the major component with small amounts of impurities that have different solubility profiles, recrystallization can be a quick and efficient method.[7]

  • Nature of the impurities: If the impurities have similar polarities to your compound, column chromatography will likely be necessary to achieve good separation.

  • Scale of the purification: Recrystallization is often more scalable for large quantities of material, while column chromatography is typically used for smaller to medium scales.

  • Desired final purity: Column chromatography can often achieve higher levels of purity, especially when dealing with complex mixtures.

Q2: What is a good starting solvent system for recrystallization?

A2: For a polar diol like this compound, good starting points for single-solvent recrystallization would be short-chain alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., ethyl acetate, acetone). A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is also a very good option to try.[7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: What is a good starting mobile phase for column chromatography on silica gel?

A3: A good starting point for a normal-phase separation on silica gel would be a mixture of a moderately polar solvent and a non-polar solvent. For example, you could start with a gradient of 20% to 80% ethyl acetate in hexanes. If the compound does not move, you can increase the polarity by adding a small percentage of methanol to the ethyl acetate.

Q4: How can I monitor the purity of my fractions from column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions. Use the same solvent system for TLC as you are using for the column. This will allow you to identify which fractions contain your desired compound and assess their purity before combining them.

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude material. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube. A good solvent will dissolve the compound when hot. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with a water bath). Add just enough hot solvent to completely dissolve the solid.[2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or you used activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (or a diol-functionalized silica) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

V. Visualizing the Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes complex_mixture Is it a complex mixture or an oil? is_solid->complex_mixture No (Oil) oiling_out Does it 'oil out'? try_recrystallization->oiling_out change_solvent Modify Solvent System (e.g., two-solvent) oiling_out->change_solvent Yes low_yield Is the yield low? oiling_out->low_yield No change_solvent->try_recrystallization success Pure Crystals Obtained column_chrom Perform Column Chromatography low_yield->success No optimize_recrystallization Optimize Recrystallization (e.g., minimize solvent) low_yield->optimize_recrystallization Yes optimize_recrystallization->try_recrystallization complex_mixture->column_chrom Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Poor Separation on Silica Column check_polarity Is the compound highly polar? start->check_polarity optimize_mobile_phase Optimize Mobile Phase (increase polarity, add modifier) check_polarity->optimize_mobile_phase Yes check_polarity->optimize_mobile_phase No still_poor_sep Still poor separation? optimize_mobile_phase->still_poor_sep change_stationary_phase Change Stationary Phase (e.g., Diol Column, Reversed-Phase) success Good Separation Achieved change_stationary_phase->success still_poor_sep->change_stationary_phase Yes still_poor_sep->success No

Caption: Workflow for troubleshooting poor column chromatography separation.

VI. Data Summary Tables

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds, but high boiling point can be problematic.
Ethanol78HighA versatile solvent for many moderately polar to polar compounds.
Isopropanol82HighSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Acetone56MediumA strong solvent, but its low boiling point can be advantageous.
Hexanes/Ethyl AcetateVariableVariableA common mixed-solvent system for tuning polarity.
Ethanol/WaterVariableVariableAnother excellent mixed-solvent system for polar compounds.

Table 2: Common Mobile Phases for Column Chromatography of Polar Compounds (Normal Phase)

Solvent SystemPolarityComments
Hexanes/Ethyl AcetateLow to MediumA standard starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighA more polar system for compounds that are not mobile in hexanes/ethyl acetate.
Ethyl Acetate/MethanolMedium to HighGood for eluting highly polar compounds.
Chloroform/MethanolMedium to HighA classic system, but chloroform is a health hazard.

VII. References

  • Hawach Scientific. Diol Column, HPLC Chromatography Columns for Sale. [Link]

  • Separation Methods Technologies. Diol Columns. [Link]

  • GL Sciences. Inertsil Diol - HPLC Columns. [Link]

  • Hawach. Diol HPLC Column and C30 HPLC Column. [Link]

  • MICROSOLV Technology Corporation. Diol TYPE-C™ & NP: Versatile HPLC Columns. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • METTLER TOLEDO. 4 Recrystallization Methods for Increased Yield. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 1,1-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-disubstituted cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The construction of a quaternary carbon center within a strained four-membered ring presents a significant synthetic hurdle, and this resource aims to provide practical, experience-driven solutions to common challenges.[1]

Section 1: Troubleshooting Guide - Navigating Common Synthetic Failures

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable protocols to get your synthesis back on track.

Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions

Question: My [2+2] photocycloaddition between an electron-rich alkene and an enone to form a 1,1-disubstituted cyclobutane is resulting in very low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in [2+2] photocycloadditions are a common and frustrating problem. The issue often stems from a combination of factors related to the photochemical process and substrate reactivity. A systematic troubleshooting approach is the most effective way to identify and resolve the bottleneck.[2]

Causality and Solutions:

  • Insufficient Photon Flux or Incorrect Wavelength: The foundational requirement for a photochemical reaction is the efficient absorption of light by the substrate to reach an excited state.[3]

    • Troubleshooting: Verify that the emission wavelength of your UV lamp overlaps with the absorption maximum of your enone. For many enones, a medium-pressure mercury lamp is effective. Ensure the lamp is functioning at its specified power and that the reaction vessel is made of a material (e.g., quartz) that is transparent to the required UV wavelength.

  • Quenching of the Excited State: The triplet excited state of the enone, which is typically the reactive intermediate, can be quenched by molecular oxygen or other impurities.[4]

    • Troubleshooting: Thoroughly degas your solvent and reaction mixture prior to irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Sub-optimal Concentration: Reaction kinetics in photochemical processes can be highly dependent on concentration.

    • Troubleshooting: If the reaction is too dilute, the intermolecular cycloaddition may be too slow to compete with decomposition pathways. Conversely, if it is too concentrated, you may promote unwanted polymerization or dimerization of the starting material. Run a series of small-scale reactions at varying concentrations to determine the optimal conditions.

  • Use of Photosensitizers: If direct irradiation of your enone is inefficient, a triplet sensitizer can be employed to facilitate the population of the reactive triplet excited state.[2][4]

    • Troubleshooting: Add a photosensitizer such as acetone or benzophenone to the reaction mixture. Acetone can often be used as the solvent itself and acts as a sensitizer.[4]

Optimization Workflow for [2+2] Photocycloaddition

Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.

Issue 2: Competing Ring Expansion in Carbocation-Mediated Cyclizations

Question: I am attempting an intramolecular cyclization to form a 1,1-disubstituted cyclobutane, but I am observing significant amounts of a cyclopentane byproduct. How can I suppress this ring expansion?

Answer: The formation of a carbocation intermediate adjacent to a cyclobutane ring, or during the formation of one, can often lead to a thermodynamically favorable ring expansion to a less strained cyclopentane system.[5][6][7] This is a classic problem in small ring synthesis.

Causality and Solutions:

  • Carbocation Stability and Ring Strain: The driving force for the rearrangement is the relief of ring strain (approximately 26 kcal/mol for cyclobutane) and the potential formation of a more stable carbocation.[3][5]

    • Troubleshooting:

      • Avoid Protic Acids: If your reaction is acid-catalyzed, switch from a Brønsted acid to a Lewis acid. Lewis acids are less likely to generate a free carbocation on the ring.

      • Substrate Modification: Introduce an electron-withdrawing group on the carbon that would become the carbocation center. This will destabilize the carbocation and disfavor its formation.

      • Temperature Control: Run the reaction at the lowest possible temperature to disfavor the rearrangement pathway, which likely has a higher activation energy.

Table 1: Comparison of Conditions for Suppressing Ring Expansion

StrategyReagent/ConditionRationale
Catalyst Choice Switch from H₂SO₄ to Sc(OTf)₃Lewis acid coordinates with leaving group, less likely to form a free carbocation.
Substrate Design Add a cyano or ester group alpha to the leaving groupInductive effect destabilizes the carbocation, slowing the rearrangement.
Reaction Temperature Decrease from room temperature to -78 °CReduces the thermal energy available to overcome the activation barrier for ring expansion.
Issue 3: Difficulty in Purification of Final Product

Question: My 1,1-disubstituted cyclobutane product is difficult to separate from the starting materials and byproducts. Are there any general strategies for improving the purification?

Answer: Purification of non-polar, often volatile, cyclobutane products can be challenging. A combination of strategic reaction design and the choice of appropriate purification techniques is often necessary.

Causality and Solutions:

  • Similar Polarity: The product and starting materials may have very similar polarities, making chromatographic separation inefficient.

    • Troubleshooting:

      • Derivative Formation: If your product has a suitable functional group (e.g., an ester), consider hydrolyzing it to the carboxylic acid. The significant change in polarity will make separation from non-polar impurities straightforward. The acid can then be re-esterified if needed.

      • Alternative Chromatography: Explore different stationary phases for column chromatography. If you are using silica gel, consider alumina (basic or neutral) or a reverse-phase C18 column, which separates based on hydrophobicity rather than polarity.

      • Crystallization: Even if your product is an oil at room temperature, it may crystallize at lower temperatures or from a specific solvent system. Attempting crystallization can be a highly effective purification method.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing 1,1-disubstituted cyclobutanes?

A1: There are several primary approaches, each with its own advantages and disadvantages:

  • [2+2] Cycloadditions: This is one of the most common methods, particularly photochemical [2+2] cycloadditions between two different alkenes.[8] Thermal [2+2] cycloadditions using ketenes are also effective.[3]

  • Intramolecular Cyclizations: The cyclization of 1,4-dihalides or other suitably functionalized acyclic precursors can form the cyclobutane ring. This method is often used for the synthesis of cyclobutane-1,1-dicarboxylates.[9]

  • Ring Expansions: The expansion of a cyclopropane ring, for example, from a cyclopropylcarbinol derivative, can lead to a cyclobutanone, which can then be further functionalized.[10]

  • Functionalization of Pre-existing Cyclobutanes: Starting from a simpler cyclobutane, such as cyclobutanone, and introducing the desired substituents.[1]

Q2: Why is the synthesis of a 1,1-disubstituted (quaternary) cyclobutane more challenging than a 1,2- or 1,3-disubstituted cyclobutane?

A2: The primary challenge lies in the creation of a sterically congested all-carbon quaternary center within an already strained ring.[1] This steric hindrance can significantly slow down the rate of the ring-forming reaction, allowing side reactions to become more competitive. Many synthetic methods that work well for less substituted cyclobutanes fail or give poor yields when applied to the synthesis of 1,1-disubstituted analogs due to this increased steric demand.

Q3: Are there any "green" or more sustainable methods for cyclobutane synthesis being developed?

A3: Yes, the field is actively moving towards more sustainable practices. Visible-light photocatalysis is a significant area of development, as it avoids the need for high-energy UV light and can often be performed under milder conditions.[11] The use of earth-abundant metal catalysts, such as copper and iron, in cycloaddition reactions is also a growing trend.[11][12]

Section 3: Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition for a 1,1-Disubstituted Cyclobutane

This protocol is a general guideline for the synthesis of a 1,1-disubstituted cyclobutane from an enone and a 1,1-disubstituted alkene, using a photosensitizer.

Materials:

  • Enone (1.0 equiv)

  • 1,1-disubstituted alkene (3.0 equiv)

  • Acetone (as solvent and photosensitizer)

  • Quartz reaction vessel

  • Medium-pressure mercury lamp with a cooling well

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the enone (1.0 equiv) and the 1,1-disubstituted alkene (3.0 equiv) in acetone. The concentration should be optimized, but a starting point of 0.1 M with respect to the enone is reasonable.

  • Transfer the solution to the quartz reaction vessel.

  • Degas the solution by bubbling argon through it for 30 minutes.

  • Place the reaction vessel in a cooling bath (e.g., water bath) and position the mercury lamp in the cooling well.

  • Irradiate the reaction mixture with stirring. Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Once the reaction is complete (or has reached maximum conversion), turn off the lamp and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Workflow for Protocol 1

Caption: Step-by-step workflow for a typical [2+2] photocycloaddition.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • ResearchGate. (n.d.). The importance of 1,1‐disubstituted silacyclobutanes, their coventional synthetic method and our study.
  • Scribd. (n.d.). 29 Cyclobutane Synthesis.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Retrieved from

  • ResearchGate. (n.d.). Background for asymmetric cyclobutane synthesis.
  • PubMed Central. (n.d.). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Gutekunst, W. R., & Baran, P. S. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C−H Arylation. Journal of the American Chemical Society, 133(47), 19076–19079. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

  • Reddit. (2024). Help with understanding 2+2 cycloadditions.
  • PubMed Central. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
  • PubMed Central. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • National Institutes of Health. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition.
  • ECHEMI. (n.d.). Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?.
  • Wikipedia. (n.d.). Ring expansion and contraction.
  • ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in....
  • ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials:....
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9945–9974. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclization and Annulation Reactions of Nitrogen-Substituted Cyclopropanes and Cyclobutanes.
  • Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The mechanism of [2 + 1] and [2 + 2] cycloaddition reactions of 1-phenylseleno-2-(trimethylsilyl)ethene: an isotopic labelling study.
  • Chemical Society Reviews. (2022). Ring contraction in synthesis of functionalized carbocycles. Retrieved from [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Organic Syntheses Procedure. (n.d.). Figure 1.
  • National Institutes of Health. (n.d.). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization.

Sources

Technical Support Center: Navigating Side Reactions in [2+2] Cycloaddition for Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [2+2] Cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of cyclobutane rings. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design more robust and efficient reactions in the future.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is dedicated to identifying and resolving specific challenges you may encounter in the laboratory. Each issue is presented with its likely causes and actionable, field-proven solutions.

Issue 1: Low or No Yield of the Desired Cyclobutane Product

One of the most frequent challenges in [2+2] cycloadditions is a low yield of the desired product. This can often be attributed to several competing side reactions or suboptimal reaction conditions.

Question: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in [2+2] photocycloaddition reactions are a common hurdle. A systematic approach to troubleshooting is recommended.

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. For many enones, this is a critical parameter. The light source must be powerful enough to efficiently promote the reaction.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is crucial to monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions, while overly concentrated solutions can favor polymerization.

  • Quenching and Side Reactions: The presence of quenching species, such as dissolved oxygen, can inhibit the desired photochemical reaction. Ensure your solvent is properly degassed. Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.[1]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently. For less reactive substrates, consider using a photosensitizer.

  • Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used to populate the triplet excited state of one of the reactants, which can then undergo the cycloaddition.[2][3]

Question: I am observing significant polymerization of my starting alkene. How can I suppress this side reaction?

Answer: Polymerization is a common side reaction, especially with electron-rich alkenes which can undergo radical polymerization.[4][5] Here are several strategies to mitigate this:

  • Concentration Control: As a general rule, lower concentrations favor intramolecular reactions and intermolecular reactions between two different partners over polymerization (which is an intermolecular reaction of the same partner). Experiment with a range of concentrations to find the optimal balance for your specific reaction.

  • Use of Inhibitors: For radical-mediated polymerizations, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can be effective.[6][7]

  • Flow Chemistry: Utilizing a flow reactor can significantly reduce polymerization. The high surface-area-to-volume ratio ensures uniform irradiation and temperature control, and the short residence time minimizes the opportunity for polymer chain growth.[8]

  • Temperature Control: For thermally initiated polymerizations, running the reaction at a lower temperature can reduce the rate of polymerization relative to the desired cycloaddition.

ParameterRecommendation for Reducing PolymerizationRationale
Concentration Lower concentrationDecreases the probability of intermolecular reactions between identical alkene molecules.
Additives Radical inhibitors (e.g., BHT)Scavenge radical intermediates that initiate polymerization.[9]
Reaction Setup Flow reactorMinimizes reaction time and provides better control over irradiation and temperature.[8]
Temperature Lower temperatureReduces the rate of thermally initiated polymerization.
Issue 2: Formation of Undesired Isomers and competing Cycloaddition Products

The formation of a mixture of products, including constitutional isomers and products from other cycloaddition pathways, can complicate purification and reduce the yield of the target molecule.

Question: My reaction is producing a significant amount of a [4+2] cycloaddition (Diels-Alder) product. How can I favor the [2+2] pathway?

Answer: The competition between [2+2] and [4+2] cycloadditions is a common challenge, particularly when one of the reactants can act as a diene.[10][11] The outcome is often dependent on the reaction conditions and the nature of the substrates.

  • Reaction Conditions: Thermally, [4+2] cycloadditions are generally more favorable and proceed through a concerted mechanism, whereas thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for simple alkenes.[12][13] Photochemical conditions, on the other hand, typically favor the [2+2] cycloaddition.[14] Therefore, switching from thermal to photochemical conditions is the most direct way to promote the [2+2] pathway.

  • Lewis Acid Catalysis: In some cases, Lewis acids can be used to modulate the selectivity between [2+2] and [4+2] pathways. The Lewis acid can coordinate to one of the reactants, altering its electronic properties and the energy of the transition states for the competing pathways.[15]

  • Substrate Modification: Modifying the structure of the reactants can also influence the selectivity. For instance, introducing bulky substituents may sterically disfavor the transition state for the [4+2] cycloaddition.

Question: My reaction is yielding a product consistent with an ene reaction. What are the strategies to promote the [2+2] cycloaddition instead?

Answer: The ene reaction is another pericyclic reaction that can compete with [2+2] cycloaddition, especially when one of the reactants has an allylic proton.[6][16][17]

  • Substrate Design: The most effective way to avoid the ene reaction is to use substrates that lack allylic hydrogens. If this is not possible, modifying the steric and electronic properties of the substrate can disfavor the ene pathway.

  • Lewis Acid Catalysis: Lewis acids can influence the selectivity between ene and [2+2] reactions. By coordinating to a carbonyl group, for example, a Lewis acid can lower the energy of the LUMO of the enone, potentially favoring the [2+2] cycloaddition pathway.

  • Solvent Effects: The polarity of the solvent can influence the rates of both reactions. A systematic solvent screen can help identify conditions that favor the desired [2+2] cycloaddition.

Issue 3: Poor Stereoselectivity

Controlling the stereochemistry of the newly formed cyclobutane ring is often a critical aspect of the synthesis.

Question: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

Answer: Poor diastereoselectivity can often be attributed to a stepwise reaction mechanism involving a diradical or zwitterionic intermediate that allows for bond rotation before ring closure.

  • Solvent Polarity: The polarity of the solvent can significantly influence the lifetime of charged intermediates. In general, less polar solvents can lead to higher diastereoselectivity by disfavoring charge separation and promoting a more concerted-like transition state.[18]

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Lewis Acid Catalysis: Lewis acids can enhance diastereoselectivity by coordinating to the reactants and enforcing a more rigid transition state geometry.[19][20][21] Chiral Lewis acids can even be used to induce enantioselectivity.[22][23]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants is a well-established method for controlling the facial selectivity of the cycloaddition.[18]

G start Poor Diastereoselectivity Observed solvent Modify Solvent Polarity (e.g., switch to a less polar solvent) start->solvent temp Lower Reaction Temperature start->temp lewis_acid Introduce a Lewis Acid (chiral or achiral) start->lewis_acid auxiliary Employ a Chiral Auxiliary start->auxiliary outcome Improved Diastereoselectivity solvent->outcome temp->outcome lewis_acid->outcome auxiliary->outcome

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions in terms of side reactions?

A1: The primary difference lies in the mechanism and the applicability of the Woodward-Hoffmann rules. Thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden and, if they occur, often proceed through a stepwise diradical or zwitterionic mechanism, which can lead to a loss of stereoselectivity and other side reactions.[13][14] Photochemical [2+2] cycloadditions, on the other hand, are symmetry-allowed and can proceed in a concerted or stepwise fashion depending on the excited state (singlet or triplet) involved.[2] While photochemical reactions can also have side reactions like cis-trans isomerization or photosensitized degradation, they are often the only viable route to cyclobutanes from simple alkenes.[1]

Q2: How do I choose an appropriate photosensitizer for my [2+2] photocycloaddition?

A2: A suitable photosensitizer should have a triplet energy that is higher than that of the reactant you wish to excite, but not so high that it leads to unwanted energy transfer to other components of the reaction mixture. The photosensitizer should also absorb light at a wavelength where the reactants themselves do not absorb significantly, to minimize direct excitation. Common photosensitizers include acetone, benzophenone, and thioxanthone.[2][3][24]

Q3: Can Lewis acids be used in photochemical [2+2] cycloadditions?

A3: Yes, Lewis acids can be used in photochemical [2+2] cycloadditions and can have several beneficial effects. They can coordinate to a reactant, often a carbonyl compound, which can alter its photophysical properties and reactivity. This can lead to increased quantum yields, improved diastereoselectivity, and even enable enantioselective transformations when a chiral Lewis acid is used.[22][23]

G cluster_0 Uncatalyzed Reaction cluster_1 Lewis Acid Catalyzed Reaction A Enone C Excited Enone* A->C F Enone-Lewis Acid Complex A->F + Lewis Acid B Alkene D Diradical Intermediate C->D + Alkene E Mixture of Diastereomers D->E Ring Closure H Excited Complex* F->H G Alkene I Rigid Transition State H->I + Alkene J Single Diastereomer I->J Ring Closure

Q4: Are there any "green" or more sustainable approaches to performing [2+2] cycloadditions?

A4: Yes, there is growing interest in developing more sustainable methods. This includes the use of visible light instead of high-energy UV light, which can be achieved with appropriate photocatalysts.[25] Water has also been explored as a solvent for some [2+2] cycloaddition–retroelectrocyclization reactions, offering a greener alternative to traditional organic solvents.[26][27][28] Furthermore, the use of flow chemistry can lead to more energy-efficient and safer processes.[8]

Experimental Protocols

General Procedure for a Photochemical [2+2] Cycloaddition Using a Triplet Sensitizer

This protocol provides a general guideline for performing a photochemical [2+2] cycloaddition. The specific substrate concentrations, solvent, and irradiation time will need to be optimized for each reaction.

  • Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the alkene (1.0 equiv) and the enone (1.2 equiv) in a suitable solvent (e.g., acetone, which also acts as the sensitizer, or an inert solvent like benzene with a catalytic amount of a sensitizer like benzophenone). The concentration should typically be in the range of 0.01-0.1 M.

  • Degassing: Thoroughly degas the solution by bubbling a stream of inert gas (e.g., nitrogen or argon) through it for at least 30 minutes. Alternatively, for more rigorous degassing, use the freeze-pump-thaw method. This is crucial to remove dissolved oxygen, which can quench the triplet excited state.[29]

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). Ensure the reaction is cooled, if necessary, to prevent thermal side reactions.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Benchchem. (n.d.). strategies for controlling stereochemistry in cyclobutane synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC. [Link]

  • Sibi, M. P., & Stanley, L. M. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.
  • Shen, L., Zhao, K., Doitomi, K., Ganguly, R., Li, Y.-X., Shen, Z.-L., Hirao, H., & Loh, T.-P. (2017).
  • Wikipedia. (n.d.). Woodward–Hoffmann rules.
  • Sibi, M. P., & Stanley, L. M. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PubMed Central. [Link]

  • Slanina, T., Griesbeck, A. G., & Shishkin, O. V. (2019). Enantioselective Lewis Acid Catalysis in Intramolecular [2 + 2] Photocycloaddition Reactions: A Mechanistic Comparison between Representative Coumarin and Enone Substrates. Journal of the American Chemical Society.
  • Kokotos, C. G., Mouchlis, V. D., & Kokotos, G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • ResearchGate. (n.d.). [2+2] photocycloaddition by triplet sensitization or energy transfer....
  • Zhang, H., Li, Y., & Liu, W. (2023). A cyclase that catalyses competing 2 + 2 and 4 + 2 cycloadditions. PubMed. [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions.
  • Slideshare. (n.d.). Cycloaddition reactions [2+2].
  • LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2....
  • Jayamurugan, G., & Muthukrishnan, A. (2023). A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. Organic & Biomolecular Chemistry.
  • Zhang, Z., et al. (2025). Mechanistical Study on Substrate-Controlled Highly Selective [2+2] and [2+3] Cycloaddition Reactions. PubMed.
  • ResearchGate. (n.d.). Comparison between [2+2] and [4+2] Cycloadditions.
  • UCL Discovery. (n.d.). Novel methods in [2+2] photocycloadditions and cysteine modification.
  • Jayamurugan, G., et al. (2023). A Study of [2+2] Cycloaddition–Retroelectrocyclization in Water: Observation of Substrate-driven Transient Nanoreactor Induced New Reactivity. ChemRxiv.
  • Benchchem. (n.d.). Application Notes and Protocols for Photochemical [2+2] Cycloaddition.
  • Bess, E. N., et al. (2020). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. ACS Omega.
  • ResearchGate. (n.d.). (PDF) A Study of [2+2] Cycloaddition–Retroelectrocyclization in Water: Observation of Substrate-driven Transient Nanoreactor Induced New Reactivity.
  • CHIMIA. (n.d.). Photocycloadditions for the Design of Reversible Photopolymerizations.
  • Danheiser, R. L., et al. (n.d.). Formal [2+2+2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. DSpace@MIT.
  • Conradi, M., & Junkers, T. (2014). Fast and efficient [2 + 2] UV cycloaddition for polymer modification via flow synthesis. Macromolecules.
  • Robinson, J. M., et al. (2010). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PubMed Central. [Link]

  • Abe, M., et al. (2021). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Semantic Scholar. (n.d.). [PDF] Formal [2 + 2 + 2] cycloaddition strategy based on an intramolecular propargylic ene reaction/Diels-Alder cycloaddition cascade.
  • ResearchGate. (n.d.). Example of cycloaddition reactions [2+2] and [4+2].
  • Lacoste, J., et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. PMC. [Link]

  • Royal Society of Chemistry. (2013).
  • Hou, H., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration.
  • YouTube. (2021). 2+2 and 4+2 cycloaddition/FMO method/ suprafacial and antarafacial mode.
  • Griesbeck, A. G., et al. (2016). Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. PMC. [Link]

  • Li, S., et al. (2011). [2+2] Photocycloaddition reaction dynamics of triplet pyrimidines. PubMed. [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes.
  • ResearchGate. (n.d.). Substrate scope of [2+2] cycloaddition between different....
  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
  • Chemistry For Everyone. (2025).
  • Royal Society of Chemistry. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.
  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. [Link]14/)

Sources

Technical Support Center: Troubleshooting Ketal Deprotection in Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging synthetic step: the deprotection of ketals within cyclobutane-containing molecules. The unique structural and electronic properties of the cyclobutane ring often lead to unexpected outcomes. This resource is designed to help you navigate these challenges, offering explanations for common issues and providing field-proven protocols to ensure the success of your experiments.

Understanding the Challenge: Why is Ketal Deprotection in Cyclobutane Systems Difficult?

The primary challenge in the deprotection of ketals in cyclobutane systems stems from the inherent ring strain of the four-membered ring.[1][2][3] Cyclobutane rings have bond angles of approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[2][3] This angle strain makes the ring susceptible to opening or rearrangement under the acidic conditions typically used for ketal hydrolysis.[4][5]

The mechanism of acid-catalyzed ketal deprotection involves the protonation of one of the ketal oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion.[6][7] This intermediate is then attacked by water to form a hemiacetal, which, after further protonation and loss of a second alcohol molecule, yields the desired ketone.[6][7] In cyclobutane systems, the formation of the oxocarbenium ion can be influenced by the ring strain, potentially leading to alternative reaction pathways.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My deprotection reaction is stalled or incomplete, with significant starting material remaining. What should I do?

A1: An incomplete reaction is often due to insufficient acid catalysis, the presence of water, or suboptimal reaction conditions.

  • Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. While milder conditions are often preferred to avoid side reactions, a certain threshold of acidity is required to drive the reaction forward.

  • Insufficient Water: Water is a necessary reagent for the hydrolysis of the ketal.[8] Ensure that your reaction medium contains an adequate amount of water. In some cases, using a solvent system like acetone/water or THF/water can be beneficial.[8]

  • Low Temperature: Many deprotection reactions require heating to proceed at a practical rate. If you are running the reaction at room temperature, consider gently heating it.

  • Steric Hindrance: The structure of your substrate may sterically hinder the approach of the acid catalyst and water to the ketal. In such cases, a stronger acid or more forcing conditions may be necessary.

Recommended Protocol for Incomplete Deprotection:

Reagent/ConditionRecommendationRationale
Acid Catalyst Increase the concentration of the Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) incrementally.To ensure sufficient protonation of the ketal oxygen.
Solvent Use a mixture of an organic solvent (e.g., THF, acetone) and water (e.g., 9:1 or 4:1 v/v).To ensure solubility of the substrate while providing sufficient water for hydrolysis.[8]
Temperature Increase the reaction temperature in 10°C increments, monitoring for side product formation.To overcome the activation energy barrier of the reaction.
Reaction Time Extend the reaction time, monitoring by TLC or LC-MS to determine the point of maximum conversion.To allow the reaction to reach completion.
Q2: I'm observing significant side product formation, such as ring opening or rearrangement. How can I prevent this?

A2: The formation of side products is a direct consequence of the strained cyclobutane ring's reactivity under acidic conditions. The use of strong acids can lead to cleavage of the C-C bonds within the cyclobutane ring.[4][5]

  • Lewis Acids as an Alternative: Lewis acids can offer a milder alternative to Brønsted acids for ketal deprotection.[4][9][10] They coordinate to the ketal oxygen, facilitating cleavage without the high proton concentrations that can promote ring opening.

Table of Mild Deprotection Conditions:

Lewis Acid/ReagentSolventTemperatureComments
Cerium(III) triflate (Ce(OTf)₃)Acetonitrile/WaterRoom TemperatureKnown for its mildness and chemoselectivity.[9]
Erbium(III) triflate (Er(OTf)₃)Wet NitromethaneRoom TemperatureA gentle Lewis acid catalyst for cleaving cyclic acetals and ketals.[10][11][12]
Indium(III) trifluoromethanesulfonate (In(OTf)₃)AcetoneRoom Temperature or mild microwave heatingEffective under neutral conditions.[12][13]
I₂Acetonitrile/WaterRoom TemperatureCatalytic iodine can achieve deprotection under neutral conditions.[12]

Experimental Protocol for Mild Deprotection using Ce(OTf)₃:

  • Dissolve the cyclobutane ketal in a mixture of acetonitrile and water (e.g., 9:1 v/v).

  • Add a catalytic amount of Cerium(III) triflate (e.g., 5-10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Q3: My starting material is degrading, and I'm getting a complex mixture of unidentifiable products. What is happening?

A3: Substrate degradation suggests that the reaction conditions are too harsh for your specific cyclobutane system. The combination of a strained ring and other sensitive functional groups in your molecule can lead to a cascade of undesired reactions.

  • Consider Non-Acidic Methods: In cases of extreme acid sensitivity, non-acidic deprotection methods should be considered.

G

Alternative Deprotection Strategies:

  • Oxidative Deprotection: Reagents like Dess-Martin periodinane (DMP) can be used for the deprotection of thioacetals and thioketals under mild, non-acidic conditions.[14]

  • Electrochemical Deprotection: Recent advancements have shown that electrochemical methods can deprotect acetals and ketals under neutral conditions.[15] This technique can be particularly useful for highly sensitive substrates.

  • Enzymatic Hydrolysis: For certain substrates, enzymatic deprotection can offer unparalleled selectivity and mildness, although this is highly substrate-dependent and may require screening of different enzymes.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl in dioxane for the deprotection? A: Yes, HCl in dioxane is a common reagent for ketal deprotection. However, given the sensitivity of the cyclobutane ring, it's crucial to start with a low concentration and temperature and carefully monitor the reaction for side product formation.

Q: Will switching from a dimethyl ketal to an ethylene glycol ketal improve the stability of my compound? A: Cyclic ketals, such as those derived from ethylene glycol, are generally more stable than acyclic ketals.[16] This increased stability might require slightly more forcing conditions for deprotection but can also provide greater resilience to acidic conditions during other synthetic steps.

Q: How can I monitor the progress of my deprotection reaction effectively? A: Thin-layer chromatography (TLC) is a quick and effective method. Staining with a potassium permanganate solution can be helpful as the starting ketal and the product ketone will likely show different responses. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended to track the consumption of starting material and the formation of the desired product and any side products.

Summary and Key Takeaways

Deprotecting ketals in cyclobutane systems requires a careful balance of reactivity to achieve efficient cleavage without inducing undesired side reactions.

  • Start Mild: Begin with the mildest possible conditions and only increase the strength of the acid or the temperature if the reaction does not proceed.

  • Consider Lewis Acids: Lewis acids are often a superior choice to Brønsted acids for sensitive substrates.

  • Monitor Closely: Careful monitoring of the reaction is essential to identify the optimal reaction time and to minimize the formation of byproducts.

  • Explore Alternatives: For particularly challenging substrates, don't hesitate to explore non-traditional deprotection methods.

By understanding the underlying principles and systematically troubleshooting any issues that arise, you can significantly increase your success rate in these challenging transformations.

References

  • Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids. (2015). Chemistry, 21(5), 1863-7.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Molecules, 26(12), 3519.
  • Water Participated Dual C(sp)−C(sp) Bond Cleavage of Cyclobutanones Catalyzed by Lewis Acid. (2021).
  • Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. (2002). The Journal of Organic Chemistry, 67(25), 9093–9095.
  • Stability of Cycloalkanes: Ring Strain. (n.d.). Fiveable.
  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal.
  • Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. (2024). YouTube.
  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts.
  • Stability of Cycloalkanes: Ring Strain. (2023). OpenStax.
  • Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. (2023). Organic Chemistry Frontiers, 10(14), 3535-3540.
  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
  • Acetal/ketal formation and deprotection. (2021). Chemistry Stack Exchange.
  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. (2004). Bulletin of the Korean Chemical Society, 25(7), 1075-1077.
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (2021). Chemistry – A European Journal, 27(46), 11956-11964.
  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.
  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2022). Green Chemistry, 24(16), 6245-6250.
  • A Mild, Chemoselective Protocol for the Removal of Thioketals and Thioacetals Mediated by Dess-Martin Periodinane. (2003). The Journal of Organic Chemistry, 68(13), 5405–5408.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2021). Journal of the American Chemical Society, 143(35), 14068–14074.
  • Troubleshooting incomplete deprotection of the (2,2-Dimethoxyethyl)cyclohexane group. (2025). BenchChem.
  • Can anyone help me with what happens in this step of the reaction? (2023). Reddit.
  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). Chemical Reviews, 100(6), 2159–2220.
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. (2021). The Journal of Organic Chemistry, 86(15), 10321–10332.
  • Synthesis of ketones by hydrolysis, deprotection, or oxid
  • Fragmentation of a cyclobutyl ketone and recycling of cyclobutane side product 29. (2020).
  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (2021).
  • acetals and ketals as protecting groups. (2019). YouTube.
  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. (2019). Request PDF.
  • 19.5b Cyclic Acetals as Protecting Groups. (2018). YouTube.
  • An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. (2003). The Journal of Organic Chemistry, 68(10), 4122–4125.

Sources

Technical Support Center: Stability of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot effectively, and design robust experimental plans.

Overview: The Chemistry of a Multifunctional Building Block

This compound is a molecule of interest due to its unique structural features: a strained cyclobutane core, a diol functionality, and an acid-labile dimethyl ketal. The inherent ring strain of the cyclobutane scaffold can influence its reactivity, making it a valuable building block for accessing complex molecular architectures.[1][2] However, the key to its successful application lies in understanding the stability of its dimethyl ketal group, which is highly susceptible to cleavage under acidic conditions.

This guide will focus on the acid-catalyzed hydrolysis of the ketal, the primary degradation pathway for this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound when exposed to acid?

A: The principal point of instability is the dimethyl ketal functional group. Ketals are stable in neutral to basic environments but undergo rapid hydrolysis in the presence of acid and water to yield the corresponding ketone.[3][4] In this case, the degradation product is 3,3-bis(hydroxymethyl)cyclobutan-1-one . The primary alcohol groups are generally stable under the mild acidic conditions that are sufficient to cleave the ketal.

Q2: Can you explain the chemical mechanism behind this acidic degradation?

A: Certainly. The degradation is a classic acid-catalyzed ketal hydrolysis. It is a multi-step equilibrium process that requires a catalytic amount of acid and a stoichiometric amount of water.[5]

The mechanism proceeds as follows:

  • Protonation: One of the methoxy oxygen atoms is protonated by an acid (H-A), converting the methoxy group into a good leaving group (methanol).

  • Formation of Oxonium Ion: The protonated methoxy group departs as a molecule of methanol. The lone pair of electrons on the adjacent oxygen atom helps to stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion. This step is typically the rate-determining step of the reaction.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: The attacking water molecule loses a proton to form a neutral hemiketal intermediate.

  • Repeat for Second Methoxy Group: The process repeats with the second methoxy group—it gets protonated, leaves as methanol, and the resulting oxonium ion is attacked, this time by the existing hydroxyl group, to form the final ketone product after deprotonation.

Below is a diagram illustrating this pathway.

G cluster_step1 Step 1 & 2: Protonation & Loss of Methanol cluster_step3 Step 3 & 4: Water Attack & Hemiketal Formation cluster_step5 Step 5: Repeat for Final Product Ketal Ketal (Starting Material) ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H⁺ Oxonium Resonance-Stabilized Oxonium Ion ProtonatedKetal->Oxonium - CH₃OH ProtonatedHemiketal Protonated Hemiketal Oxonium->ProtonatedHemiketal + H₂O Hemiketal Hemiketal Intermediate ProtonatedHemiketal->Hemiketal - H⁺ Ketone Ketone (Final Product) Hemiketal->Ketone + H⁺, - CH₃OH, - H⁺

Caption: Acid-catalyzed hydrolysis of the dimethyl ketal.

Q3: How does the cyclobutane ring affect the stability and reactivity?

A: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to its compressed C-C-C bond angles (around 88°) compared to the ideal 109.5° for sp³ hybridized carbons.[6][7][8] This strain makes the ring more reactive than its acyclic or larger-ring counterparts like cyclopentane and cyclohexane.[9][10] While cyclobutane is more stable than the highly strained cyclopropane, its inherent strain can influence reaction kinetics.[2] However, for this specific molecule, the ketal hydrolysis pathway does not typically involve ring-opening under standard acidic deprotection conditions. The reaction is dominated by the reactivity of the ketal functional group itself.

Q4: What specific acidic conditions should I avoid to maintain the compound's integrity?

A: To prevent unwanted hydrolysis, you should strictly avoid aqueous acidic conditions. This includes:

  • Aqueous workups with dilute acids (e.g., 1M HCl, citric acid washes).

  • Chromatography on untreated silica gel, which is naturally acidic. It is advisable to use silica gel that has been neutralized with a base like triethylamine.

  • Use of protic solvents that may contain acidic impurities.

  • Reagents that are Lewis acids or can generate acids in situ (e.g., some metal salts).[11]

The compound is generally stable under neutral and basic (alkaline) conditions.[3]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem 1: After an aqueous workup or chromatography, I observe a new, more polar spot on my TLC plate, and my yield of the desired product is low.

  • Probable Cause: You have likely hydrolyzed the dimethyl ketal. The resulting ketone, 3,3-bis(hydroxymethyl)cyclobutan-1-one, is more polar than the starting material due to the presence of the carbonyl group and will have a lower Rf value on a TLC plate.

  • Troubleshooting Steps:

    • Confirm Identity: Isolate the byproduct and confirm its structure via analytical methods like Mass Spectrometry (expect a mass loss corresponding to (2 * CH₃O) - O, or a net loss of 30 Da) and ¹H NMR (look for the disappearance of the two methoxy singlets around 3.2 ppm).

    • Prevent Recurrence:

      • During workups, use neutral (water, brine) or basic (saturated NaHCO₃, K₂CO₃ solution) washes instead of acidic ones.

      • For chromatography, prepare a slurry of your silica gel with a solvent system containing 0.5-1% triethylamine to neutralize acidic sites before packing your column.

Problem 2: I am intentionally trying to remove the ketal protecting group, but the reaction is sluggish or does not go to completion.

  • Probable Cause: The conditions for hydrolysis are not optimal. Ketal hydrolysis is an equilibrium reaction, and its rate depends on the acid concentration, water availability, and temperature.[12]

  • Troubleshooting Steps:

    • Ensure Water is Present: Hydrolysis requires water as a reactant. If you are running the reaction in an anhydrous solvent like methanol, the reaction may not proceed. Use a solvent system like acetone/water or THF/water.

    • Increase Catalyst Concentration: If using a catalytic amount of acid, a slight increase may be necessary. Common catalysts include HCl, H₂SO₄, or p-toluenesulfonic acid (PTSA).[13]

    • Use a Cosolvent: If your starting material is not soluble in the aqueous acid, the reaction will be slow. Use a water-miscible organic solvent like tetrahydrofuran (THF) or acetone to create a homogeneous solution.

    • Consider Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.

G Start Experiencing issue with This compound? IssueType What is the issue? Start->IssueType Degradation Unexpected Degradation/ Low Yield IssueType->Degradation Unwanted Reaction SlowReaction Intentional Deprotection is Slow/Incomplete IssueType->SlowReaction Incomplete Reaction Cause1 Probable Cause: Accidental Ketal Hydrolysis Degradation->Cause1 Cause2 Probable Cause: Suboptimal Hydrolysis Conditions SlowReaction->Cause2 Solution1 Solution: - Use basic/neutral washes (NaHCO₃). - Neutralize silica gel with Et₃N. - Avoid all acidic reagents. Cause1->Solution1 Solution2 Solution: - Ensure H₂O is present. - Increase acid catalyst concentration. - Use a THF/water co-solvent. - Gently warm the reaction. Cause2->Solution2

Caption: Troubleshooting decision tree for common issues.

Data Summary & Experimental Protocols
Table 1: Stability Profile
ConditionReagents/EnvironmentStability of Ketal GroupExpected Outcome
Acidic Aqueous HCl, H₂SO₄, PTSA, untreated silica gel, pH < 6Unstable Rapid hydrolysis to 3,3-bis(hydroxymethyl)cyclobutan-1-one.
Neutral Water, Brine, pH 7Stable Compound remains intact.
Basic Aqueous NaHCO₃, K₂CO₃, LiOH, pH > 8Stable Compound remains intact.
Protocol 1: Standard Procedure for Ketal Deprotection

This protocol provides a reliable method for the intentional hydrolysis of the ketal.

  • Dissolution: Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water (e.g., 10 mL/g of substrate).

  • Acidification: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,3-bis(hydroxymethyl)cyclobutan-1-one, which can be purified by column chromatography if necessary.

Protocol 2: Assay for Stability Under Specific Acidic Conditions

This procedure allows you to test the stability of the compound under your specific experimental conditions.

  • Prepare Solution: Create a stock solution of your compound in a relevant organic solvent (e.g., THF, acetonitrile).

  • Set Up Test: In a small vial, combine your reaction buffer or acidic solution with the chosen solvent.

  • Initiate Test: Add a known amount of the compound's stock solution to the vial. Take an immediate sample (t=0) for analysis.

  • Monitor: Stir the reaction at the desired temperature. Withdraw aliquots at regular time intervals (e.g., 5 min, 15 min, 1 hr, 4 hr).

  • Quench and Analyze: Immediately quench each aliquot by adding it to a small volume of a basic solution (e.g., triethylamine in methanol) to stop the degradation. Analyze the quenched samples by LC-MS or GC-MS to determine the ratio of starting material to the hydrolyzed product over time.

References
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437–6441.
  • Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.
  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

Sources

Technical Support Center: Improving Stereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in [2+2] cycloaddition reactions and other cyclobutane-forming methodologies. Cyclobutane moieties are critical structural motifs in numerous natural products and pharmaceutical agents, making their stereocontrolled synthesis a paramount objective.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Troubleshooting Guide: Common Stereoselectivity Issues

This section is structured in a question-and-answer format to directly address problems you may encounter in the lab.

Issue 1: Poor Diastereoselectivity in a Thermal [2+2] Cycloaddition

Question: My thermal [2+2] cycloaddition between an alkene and a ketene is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Poor diastereoselectivity in thermal cycloadditions, particularly those involving ketenes, often points to a stepwise mechanism proceeding through a zwitterionic intermediate.[5] The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting alkene before ring closure.

Causality & Solutions:

  • Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, prolonging its lifetime and facilitating bond rotation.

    • Recommendation: Systematically decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a less polar one such as toluene or hexanes can disfavor charge separation, promoting a more concerted-like, stereospecific pathway.[5]

  • Steric Hindrance: The facial selectivity of the cycloaddition is governed by steric interactions in the transition state. Insufficient steric differentiation between the two faces of approach can lead to poor selectivity.

    • Recommendation: If the substrate scope allows, increase the steric bulk of substituents on either the alkene or the ketene.[5] For example, a bulkier ester group on a ketene precursor can create a stronger steric bias, favoring the formation of the less hindered diastereomer.[5]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants (typically the alkene or another carbonyl-containing component), enforcing a more rigid and organized transition state. This pre-organization can significantly enhance facial selectivity.

    • Recommendation: Introduce a Lewis acid catalyst. Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) at various temperatures. Chiral Lewis acids can also be employed to induce enantioselectivity simultaneously.[5]

Parameter Condition A (Poor Selectivity) Condition B (Improved Selectivity) Rationale
Solvent Acetonitrile (Polar)Toluene (Non-polar)Disfavors zwitterionic intermediate, promoting concertedness.[5]
Temperature Room Temperature-78 °CLower temperatures enhance selectivity by favoring the transition state with the lowest activation energy.[6]
Additive NoneTiCl₄ (1.1 eq.)Lewis acid enforces a rigid transition state geometry.[5]
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition

Question: I am using a chiral catalyst for an enantioselective [2+2] photocycloaddition, but the enantiomeric excess (ee) of my product is below 50%. What is causing this and how can I optimize it?

Answer: Low enantioselectivity in catalytic photochemical reactions is a frequent challenge. It often arises from competition between the desired catalyzed pathway and an uncatalyzed "background" reaction, or a mismatch between the catalyst, substrate, and reaction conditions.[7]

Causality & Solutions:

  • Background Reaction: Direct photoexcitation of the substrate, unbound to the chiral catalyst, leads to the formation of the racemic product, eroding the overall ee.[7] This is especially problematic if the substrate absorbs light at the same wavelength used to excite the photocatalyst.

    • Recommendation: Employ a dual-catalyst system where a photocatalyst absorbs visible light (a region where the substrate is transparent) and a separate chiral Lewis acid catalyst controls the stereochemistry.[7] This strategy effectively eliminates the racemic background reaction.[7]

  • Inefficient Chiral Induction: The chiral catalyst may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states.

    • Recommendation: Screen a library of chiral ligands or catalysts. The choice is paramount and substrate-dependent.[6][8] For example, cobalt and rhodium complexes with ligands like BDPP have shown high efficacy in certain systems.[9] Modifying the steric and electronic properties of the ligand can dramatically impact enantioselectivity.

  • Reaction Temperature & Concentration: Photochemical reactions can still be temperature-dependent. Higher temperatures can lead to lower selectivity.[6]

    • Recommendation: Perform the reaction at lower temperatures if possible. Additionally, optimize the concentration, as overly dilute conditions can sometimes disfavor the catalyst-substrate association.[6]

Troubleshooting Workflow: Low Stereoselectivity

G start Low Stereoselectivity Observed q_type What type of selectivity is poor? start->q_type diastereo Poor Diastereoselectivity q_type->diastereo Diastereomers enantio Poor Enantioselectivity q_type->enantio Enantiomers sol_diastereo 1. Decrease Solvent Polarity (e.g., MeCN -> Toluene) diastereo->sol_diastereo sol_enantio 1. Check for Background Reaction (Use visible light photocatalyst) enantio->sol_enantio temp_diastereo 2. Lower Reaction Temperature (e.g., RT -> -78°C) sol_diastereo->temp_diastereo la_diastereo 3. Add Lewis Acid Catalyst (e.g., TiCl₄) temp_diastereo->la_diastereo cat_enantio 2. Screen Chiral Ligands/Catalysts sol_enantio->cat_enantio temp_enantio 3. Optimize Temperature & Concentration cat_enantio->temp_enantio

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies for controlling stereoselectivity in [2+2] cycloadditions?

A1: The primary strategies revolve around controlling the transition state geometry and reaction mechanism. According to Woodward-Hoffmann rules, thermal [2+2] cycloadditions between two standard alkenes are symmetry-forbidden and proceed through non-concerted, stepwise pathways (e.g., via biradical or zwitterionic intermediates), where stereocontrol can be challenging.[10][11] Photochemical [2+2] cycloadditions, however, are symmetry-allowed and often more stereospecific.[10][12] Key control elements include:

  • Chiral Auxiliaries: A chiral group is temporarily attached to a substrate to direct the stereochemical outcome of the cycloaddition.[13][14] It is then cleaved to reveal the enantioenriched product.

  • Chiral Catalysts: A substoichiometric amount of a chiral catalyst (e.g., a Lewis acid or transition metal complex) creates a chiral environment, lowering the activation energy for the formation of one enantiomer over the other.[1][2][7]

  • Substrate Control: Utilizing bulky substituents on the substrates to induce steric hindrance that favors a specific diastereomeric outcome.[5]

  • Supramolecular Control: Using templates or host molecules to pre-organize the reactants in a specific orientation before the reaction, often used in solid-state photochemistry.[5][15]

Q2: How do I choose an appropriate chiral auxiliary?

A2: The ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to install and remove under mild conditions without racemization, and provide high levels of stereochemical induction.[13] Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples that offer excellent stereocontrol in various transformations by locking the conformation of the attached substrate, thereby shielding one face from attack.[13][16] The choice depends heavily on the specific reaction type (e.g., alkylation, aldol, cycloaddition) and the substrate.

Q3: What is the mechanistic basis for regioselectivity in [2+2] cycloadditions, and how does it relate to stereoselectivity?

A3: Regioselectivity (e.g., head-to-head vs. head-to-tail dimerization) is primarily governed by the electronic and steric properties of the substituents.[5][17] In many cases, the reaction is favored between an electron-rich and an electron-poor alkene.[6] The regiochemical outcome is often dictated by the stability of the intermediate; the most stable biradical or zwitterionic intermediate will be formed preferentially.[17][18] This is crucial for stereoselectivity because an undesired regioisomeric pathway can lead to a different set of stereoisomeric products, complicating purification and lowering the yield of the target molecule.

Key Experimental Protocol: Dual-Catalyst Enantioselective [2+2] Photocycloaddition

This protocol is adapted from methodologies developed for eliminating racemic background reactions in enantioselective photocycloadditions.[7] It utilizes a visible-light photocatalyst and a chiral Lewis acid co-catalyst.

Objective: To synthesize an enantioenriched cyclobutane product from an α,β-unsaturated ketone and an alkene.

Materials:

  • Ru(bpy)₃Cl₂ (Photocatalyst)

  • Chiral Lewis Acid (e.g., a chiral PyBOX ligand complexed with Sc(OTf)₃)

  • α,β-Unsaturated Ketone (Substrate 1)

  • Alkene (Substrate 2, e.g., Styrene)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Amine scavenger/reductant (e.g., Hantzsch ester or DIPEA)

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the chiral Lewis acid catalyst by stirring the chiral ligand (e.g., 1.2 mol%) and the metal salt (e.g., Sc(OTf)₃, 1.0 mol%) in the reaction solvent for at least 1 hour.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv), the amine scavenger (1.2 equiv), and the photocatalyst Ru(bpy)₃Cl₂ (0.5 mol%).

  • Addition of Reagents: Transfer the pre-stirred chiral Lewis acid solution to the reaction vial. Add the remaining solvent, followed by the alkene (2.0-3.0 equiv).

  • Degassing: Seal the vial and sparge the solution with argon or nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vial approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at a constant temperature (typically room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the cyclobutane product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

References

  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Enantioselective Cyclobutene Synthesis.
  • Zhang, X., et al. (n.d.). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • PubMed Central. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes.
  • Journal of the American Chemical Society. (n.d.). Mechanism of [2 + 2] cycloaddition and related reactions between electron donors and electron acceptors.
  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • NIH. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. PMC.
  • NIH. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC.
  • ACS Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • eScholarship. (2019). Cobalt Catalysis for Enantioselective Cyclobutanone Construction.
  • NIH. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. PMC.
  • Reddit. (2024). Help with understanding 2+2 cycloadditions.
  • NIH. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
  • Journal of the American Chemical Society. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts.
  • ResearchGate. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • NIH. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • NIH. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • PubMed. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Wikipedia. (n.d.). Woodward–Hoffmann rules.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry.
  • YouTube. (2022). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • NIH. (n.d.). Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition of an (18-Crown-6)stilbene Induced by Self-Assembly via Hydrogen Bonding. PMC.
  • Scribd. (n.d.). Tröster Et Al 2016 Recent Advances in The Synthesis of Cyclobutanes by Olefin 2 2 Photocycloaddition Reactions.
  • MDPI. (n.d.). Recent Advances in Enantioselective Photochemical Reactions of Stabilized Diazo Compounds.

Sources

Technical Support Center: Synthesis of 3,3-dimethoxycyclobutane-1,1-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,3-dimethoxycyclobutane-1,1-dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of byproducts during this multi-step synthesis. We provide in-depth, mechanistically-grounded answers to frequently encountered issues, ensuring the integrity and success of your experiments.

Introduction to the Synthesis

The preparation of 3,3-dimethoxycyclobutane-1,1-dimethanol is a valuable process for creating scaffolds used in pharmaceutical and agrochemical development.[1][2] The typical synthetic route involves two key stages:

  • Cyclobutane Ring Formation: A nucleophilic substitution reaction between a malonic ester, such as diisopropyl malonate, and a gem-dihalide, like 1,3-dibromo-2,2-dimethoxypropane, to form the cyclobutane diester precursor.[1][3][4]

  • Reduction: The reduction of the resulting diester (diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate) to the target diol using a powerful hydride-based reducing agent.

While seemingly straightforward, each stage presents opportunities for side reactions that can complicate purification and reduce yield. This guide will focus primarily on the byproducts generated during the critical final reduction step.

Troubleshooting Guide & FAQs

Question 1: My final product shows an unexpected sharp carbonyl peak around 1715 cm⁻¹ in the IR spectrum and a loss of the characteristic methoxy signals (~3.2-3.4 ppm) in the ¹H NMR. What is this byproduct?

Answer:

This analytical signature strongly indicates the hydrolysis of the acetal group , leading to the formation of 3-oxocyclobutane-1,1-dimethanol .

Causality & Mechanism: The 3,3-dimethoxy group is a cyclic acetal, which serves to protect a ketone functionality. Acetals are highly stable under neutral and basic conditions but are susceptible to rapid hydrolysis in the presence of acid and water.[5][6] The reaction proceeds via protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol).[7][8] Subsequent attack by water and loss of the second methoxy group generates the ketone. This is often an unintended consequence of an acidic reaction workup.

Troubleshooting & Prevention:

  • Workup Conditions: Ensure that the reaction quench and subsequent aqueous workup are performed under neutral or slightly basic conditions. Avoid using strong acids to neutralize the reaction mixture. A saturated solution of sodium bicarbonate (NaHCO₃) or a gentle quench with a Rochelle's salt (potassium sodium tartrate) solution is recommended.

  • Solvent Purity: Use strictly anhydrous solvents for the reaction. Residual moisture can contribute to hydrolysis, especially if any acidic impurities are present.

  • Reagent Check: Verify that all reagents, particularly the reducing agent solution, have not been contaminated with acidic species.

// Node styles reactant [label="3,3-dimethoxycyclobutane-1,1-dimethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Protonated Acetal", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="3-oxocyclobutane-1,1-dimethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="H₃O⁺\n(Acidic Workup)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges reactant -> intermediate [label=" Protonation "]; reagents -> reactant [style=dashed, arrowhead=none]; intermediate -> product [label=" Hydrolysis\n(-2 CH₃OH) "]; } .dot Caption: Acetal hydrolysis pathway under acidic conditions.

Question 2: My TLC plate shows multiple spots between the baseline (product) and the solvent front (starting material). The isolated mixture contains compounds with both ester and alcohol functionalities. Why is my reduction incomplete?

Answer:

This is a classic case of incomplete reduction of the diester precursor, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. The primary byproduct is the mono-alcohol, mono-ester intermediate : isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate.

Causality & Mechanism: The reduction of an ester to a primary alcohol requires two equivalents of hydride per ester group. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a large excess of Diisobutylaluminium Hydride (DIBAL-H) is necessary.[9] Insufficient reducing agent, poor reagent quality (degraded by moisture), or suboptimal reaction conditions can lead to the reaction stalling after the reduction of only one ester group.

Troubleshooting & Prevention:

  • Reagent Stoichiometry & Quality:

    • Use a sufficient excess of the reducing agent (typically 2.5-3.0 equivalents of LiAlH₄ for a diester).

    • Ensure the LiAlH₄ is a fresh, free-flowing powder, or titrate the solution to confirm its molarity before use.

  • Reaction Conditions:

    • Maintain anhydrous conditions throughout the reaction. Water rapidly quenches hydride reagents.

    • Ensure adequate reaction time and temperature. While the initial addition is often done at 0 °C, the reaction may need to be warmed to room temperature or gently refluxed to drive it to completion.

  • Monitoring: Monitor the reaction progress using TLC. The starting diester will be significantly less polar than the final diol. The mono-reduction product will have an intermediate polarity. The reaction should only be quenched after the starting material and intermediate spots have been fully converted to the product spot at the baseline.

// Node styles start_mat [label="Starting Diester", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Byproduct:\nMono-alcohol, Mono-ester", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Target Diol", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_insufficient [label="Insufficient\n[H⁻]", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_sufficient [label="Sufficient\n[H⁻]", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start_mat -> intermediate [label=" 1st Reduction "]; intermediate -> product [label=" 2nd Reduction "]; reagent_insufficient -> intermediate [style=dashed, arrowhead=open, label=" Reaction Stops "]; reagent_sufficient -> product [style=dashed, arrowhead=open, label=" Drives to Completion "]; } .dot Caption: Pathway showing incomplete reduction of the diester.

Question 3: My NMR spectrum is very complex, but I can identify a distinct peak in the 9-10 ppm region. What does this indicate?

Answer:

A proton NMR signal in the 9-10 ppm range is characteristic of an aldehyde . This indicates that the reduction stopped at the aldehyde oxidation state, forming 3,3-dimethoxycyclobutane-1,1-dicarboxaldehyde . This is particularly common when using Diisobutylaluminium Hydride (DIBAL-H).

Causality & Mechanism: DIBAL-H is a bulky reducing agent known for its ability to reduce esters to aldehydes if the reaction is carefully controlled at low temperatures (typically -78 °C).[10][11] The reaction proceeds through a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.[10] If the reaction temperature rises above -78 °C, or if an excess of DIBAL-H is used, further reduction to the alcohol can occur, often leading to a mixture of aldehyde and alcohol products.[10]

Troubleshooting & Prevention:

  • For Diol Synthesis (Avoiding the Aldehyde):

    • Switch to a more powerful, less temperature-sensitive reducing agent like LiAlH₄.

    • If using DIBAL-H, allow the reaction to warm to room temperature after the initial addition to promote full reduction to the alcohol.[9]

  • For Aldehyde Synthesis (Isolating the Aldehyde):

    • Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath).

    • Use a carefully controlled stoichiometry of DIBAL-H (1.0-1.2 equivalents per ester group).

    • Quench the reaction at low temperature before allowing it to warm.

Question 4: After a strongly basic workup, I isolated an unexpected acidic byproduct that also contains an alcohol group. What happened?

Answer:

This byproduct is likely 1-(hydroxymethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid (isolated as its carboxylate salt). It is formed via the Cannizzaro reaction from the 3,3-dimethoxycyclobutane-1,1-dicarboxaldehyde intermediate.

Causality & Mechanism: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens).[12][13] The dialdehyde intermediate in this synthesis is non-enolizable. In the presence of a strong base (e.g., concentrated NaOH or KOH from the workup), one aldehyde molecule is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol.[14][15] In this case, it is an intramolecular version where one aldehyde group on the cyclobutane ring is oxidized and the other is reduced.

Troubleshooting & Prevention:

  • Avoid Strong Base: If you suspect the presence of the dialdehyde intermediate, do not use a strongly basic workup.

  • Neutral Quench: Quench the reaction with water or a saturated ammonium chloride (NH₄Cl) solution.

  • Complete the Reduction: The best prevention is to ensure the initial reduction goes to completion, consuming the aldehyde intermediate entirely. If the aldehyde is detected by TLC, consider adding more reducing agent before the workup.

Summary of Potential Byproducts

Byproduct NameOrigin StepCausative ConditionKey Analytical Signature
3-oxocyclobutane-1,1-dimethanol Reduction WorkupAcidic workup conditionsIR: ~1715 cm⁻¹ (C=O); ¹H NMR: Absence of OCH₃ signals
Isopropyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutanecarboxylate ReductionInsufficient reducing agentTLC: Spot between starting material and product; MS: Mass consistent with mono-reduction
3,3-dimethoxycyclobutane-1,1-dicarboxaldehyde Reduction (esp. DIBAL-H)Low temperature, controlled stoichiometry¹H NMR: ~9-10 ppm (CHO proton)
1-(hydroxymethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid Reduction WorkupAldehyde intermediate + strong baseProduct is acidic; IR: Broad O-H, ~1700 cm⁻¹ (C=O)

Key Experimental Protocols

Protocol 1: General Procedure for Reduction with LiAlH₄
  • To a stirred solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF (2.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of starting material.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) is typically effective.

  • Elution Order: Unreacted diester (least polar) -> mono-alcohol/mono-ester intermediate -> desired diol (most polar). The ketone and carboxylic acid byproducts will have polarities similar to the diol and may require different solvent systems for effective separation.

References

Technical Support Center: Scale-Up Synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS No. 130369-33-4).[1] This diol is a valuable building block in medicinal chemistry and materials science due to its unique cyclobutane core. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and process development professionals in overcoming common challenges encountered during large-scale production. The primary synthetic route discussed involves the reduction of a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate precursor.

Synthetic Pathway Overview

The most common and scalable method for synthesizing the target diol is the reduction of a corresponding diester, such as Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, using a powerful hydride reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.

Synthetic_Pathway SM Diisopropyl 3,3-dimethoxycyclobutane- 1,1-dicarboxylate Product [1-(Hydroxymethyl)-3,3-dimethoxy- cyclobutyl]methanol SM->Product Reduction Reagent LiAlH₄ (Lithium Aluminum Hydride) Anhydrous THF Reagent->SM

Caption: General reaction scheme for the synthesis of the target diol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for a scalable synthesis?

A1: The preferred starting material is a dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[2][3][4] The diisopropyl ester (CAS No. 115118-68-8) is a common choice.[2][4] While the dimethyl or diethyl esters can also be used, the diisopropyl variant often provides good handling characteristics and reactivity. The choice may depend on commercial availability, cost, and the specific requirements of your process.

Q2: Which reducing agent is most effective for this transformation on a large scale?

A2: Lithium aluminum hydride (LiAlH₄ or LAH) is the most effective and commonly cited reagent for the complete reduction of esters to primary alcohols.[2][5][6] Its high reactivity ensures a complete conversion where weaker reagents like sodium borohydride (NaBH₄) would be sluggish or ineffective for this specific transformation.[5][6][7] However, LAH is extremely reactive and requires stringent safety protocols, especially during scale-up.[8][9]

Q3: What are the primary safety concerns when scaling up a LiAlH₄ reduction?

A3: The primary concerns are:

  • High Reactivity with Water: LiAlH₄ reacts violently with water and other protic sources, releasing large volumes of flammable hydrogen gas and significant heat.[8] All glassware must be rigorously dried, and all solvents must be anhydrous.

  • Exothermic Reaction: The reduction itself is highly exothermic. The addition of the LAH solution (or addition of the ester to the LAH slurry) must be carefully controlled to manage the reaction temperature and prevent a thermal runaway.[9]

  • Quenching and Work-up: The quenching of excess LAH is the most hazardous step. Uncontrolled addition of a quenching agent can lead to a violent, runaway reaction. A slow, controlled, and well-established quenching protocol (e.g., Fieser work-up or Rochelle's salt work-up) is critical.[10]

Q4: Can alternative, safer reducing agents be used?

A4: While LAH is most common, other options could be explored, though they may require process optimization. Borane complexes (e.g., BH₃•THF) can reduce esters, but their selectivity profile is different.[11] Catalytic hydrogenation is another possibility, but this typically requires high pressures and temperatures and specialized equipment, and may not be as straightforward for this substrate.[12] For any alternative, extensive small-scale trials are necessary before attempting a large-scale reaction.

Troubleshooting Guide

Problem Area 1: Incomplete or Sluggish Reaction

Q: My reaction monitoring (TLC, GC-MS) shows significant amounts of starting material or partially reduced intermediates even after prolonged reaction time. What went wrong?

A: This is a common issue that typically points to reagent deactivation or suboptimal conditions.

  • Cause 1: Inactive LiAlH₄. LAH is highly sensitive to moisture and can degrade upon improper storage.

    • Solution: Use a fresh, unopened bottle of LAH or titrate the existing LAH solution to determine its active hydride concentration. Ensure it is handled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Wet Solvent or Glassware. Trace amounts of water will consume the hydride reagent before it can reduce the ester.

    • Solution: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone). Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

  • Cause 3: Insufficient Stoichiometry. Underestimating the amount of LAH needed will lead to incomplete reduction.

    • Solution: A theoretical 2 equivalents of hydride are needed per ester group, meaning 4 equivalents of H⁻ per molecule of diester. For LAH (which provides 4 hydrides), a minimum of 1 equivalent is theoretically needed. In practice, an excess of 1.5 to 2.0 equivalents of LAH is recommended on scale to drive the reaction to completion and account for any adventitious moisture.

  • Cause 4: Low Reaction Temperature. While the initial addition must be cooled to control the exotherm, the reaction may require warming to room temperature or gentle heating to ensure it proceeds to completion.

    • Solution: After the controlled addition of the limiting reagent is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC until the starting material is fully consumed.

Problem Area 2: Difficult Work-up & Emulsion Formation

Q: During the aqueous quench and extraction, a thick, unfilterable gel or a persistent emulsion has formed, making product isolation impossible. How can I resolve this?

A: This is arguably the most frequent challenge with large-scale LAH reductions. The formation of aluminum salt gels is common.

  • Cause: Formation of Colloidal Aluminum Salts. The quenching process generates aluminum hydroxides and salts that can form stable gels or emulsions, trapping the product.

  • Solution 1 (Recommended): Rochelle's Salt Work-up. This is a highly effective method for breaking up aluminum emulsions.[10] Rochelle's salt (sodium potassium tartrate) is an excellent chelating agent for aluminum ions, forming a soluble complex that allows for clean phase separation.

    • After the reaction is complete, cool the vessel to 0 °C.

    • Slowly and carefully quench any excess LAH with a small amount of ethyl acetate.

    • Slowly add a saturated aqueous solution of Rochelle's salt. The amount needed can be significant, often equal to or greater than the reaction volume.

    • Stir the mixture vigorously. It may take several hours, but the gel will eventually break down into two clear, easily separable aqueous and organic layers.

  • Solution 2: Fieser Work-up. This is a classic method but requires precise addition of reagents. For 'X' grams of LAH used, add sequentially and slowly:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to produce a granular, filterable aluminum salt precipitate. However, on a large scale, it can still be challenging to execute perfectly and may result in a gelatinous solid.

  • Preventative Measure: Dilution is key. Running the reaction at a higher dilution (e.g., 0.1-0.2 M) can make the subsequent work-up more manageable, although this has implications for vessel size and solvent cost.

Problem Area 3: Low Isolated Yield

Q: The reaction appeared to go to completion, but my final isolated yield is much lower than expected. Where could the product have been lost?

A: Product loss can occur at several stages.

  • Cause 1: Product Trapped in Aluminum Salts. As mentioned above, if the work-up results in a thick gel, a significant portion of the highly polar diol product can be trapped in the solid/emulsion phase.

    • Solution: Re-extract the aluminum salts multiple times with a more polar solvent like ethyl acetate or THF. If a solid was filtered, consider a Soxhlet extraction of the filter cake if the product is thermally stable. The Rochelle's salt work-up is the best way to avoid this issue.[10]

  • Cause 2: Inefficient Extraction. The target diol has two hydroxyl groups, making it quite polar and partially soluble in water.

    • Solution: Use a continuous liquid-liquid extractor for optimal recovery. If using a separatory funnel, perform numerous extractions (5-10 times) with a suitable organic solvent (e.g., ethyl acetate). Saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the diol in the aqueous phase and improve extraction efficiency.

  • Cause 3: Volatility/Degradation during Purification.

    • Solution: The target diol is a relatively high-boiling liquid. If distillation is used for purification, ensure a good vacuum to keep the boiling temperature low and minimize the risk of thermal decomposition. Column chromatography is an alternative but can be cumbersome and costly on a large scale. Crystallization, if a suitable solvent system is found, is often the most scalable purification method.

Experimental Protocol: Scale-Up Synthesis

This protocol describes a representative 100-gram scale synthesis. All operations must be conducted in a suitable fume hood or walk-in hood designed for large-scale chemical synthesis.

Materials & Equipment:

  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (100 g)

  • Lithium Aluminum Hydride (LAH), powder (20 g, ~1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (2.5 L)

  • Ethyl Acetate (200 mL)

  • Rochelle's Salt (Sodium Potassium Tartrate)

  • Deionized Water

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 L, 4-neck round-bottom flask equipped with:

    • Overhead mechanical stirrer

    • Thermocouple

    • Pressure-equalizing dropping funnel (1 L)

    • Inert gas inlet (Nitrogen/Argon)

    • Cooling bath (ice/water or cryocooler)

Procedure:

  • Vessel Preparation: Ensure the 10 L flask and all ancillary equipment are scrupulously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen.

  • LAH Slurry Preparation: Under a positive pressure of nitrogen, carefully charge the 10 L flask with anhydrous THF (1.0 L). To this, add the LAH powder (20 g) in portions. Stir the resulting grey slurry with the overhead stirrer.

  • Ester Solution Preparation: In a separate dry flask, dissolve the diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (100 g) in anhydrous THF (500 mL). Transfer this solution to the 1 L dropping funnel.

  • Reduction Reaction:

    • Cool the LAH slurry in the reaction flask to 0 °C using the cooling bath.

    • Begin adding the ester solution from the dropping funnel to the LAH slurry dropwise. Crucially, monitor the internal temperature. Maintain the internal temperature below 15 °C throughout the addition. This addition may take 2-3 hours.

    • After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for an additional 4-6 hours or until reaction monitoring (e.g., TLC with a phosphomolybdic acid stain) confirms the complete disappearance of the starting ester.

  • Work-up and Isolation:

    • Cool the reaction mixture back down to 0 °C.

    • Quench: Slowly and carefully add ethyl acetate (150 mL) dropwise via the dropping funnel to quench the excess, unreacted LAH. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 20 °C.

    • Emulsion Breaking: Prepare a saturated solution of Rochelle's salt by dissolving ~1 kg of the salt in ~1 L of warm deionized water, then cooling. Slowly add this saturated Rochelle's salt solution (approx. 1.5 L) to the reaction mixture. The addition will be exothermic initially.

    • Stir the resulting mixture vigorously at room temperature. The thick, white slurry will gradually transform into two clear, distinct layers. This may take anywhere from 2 to 12 hours.

    • Transfer the entire mixture to a large separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine all organic layers and wash with brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude diol as an oil or low-melting solid.

  • Purification:

    • The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Process Parameters & Data

ParameterRecommended ValueRationale / Notes
Substrate Concentration 0.1 - 0.2 MBalances reaction efficiency with manageable exotherm and work-up.
LAH Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reaction; excess accounts for any moisture.
Reaction Temperature 0-15 °C (addition), RT (stir)Controls initial exotherm; ensures reaction completion.
Work-up Method Rochelle's SaltSuperior for large scale; avoids gels and improves phase separation.[10]
Extraction Solvent Ethyl AcetateGood balance of polarity for product extraction and volatility.
Expected Yield 65-85%Yields are highly dependent on the efficiency of the work-up and extraction.

References

  • Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Available from: [Link]

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link]

  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

  • Google Patents. US20170297983A1 - Methods of forming diol compounds.
  • Andrew G Myers Research Group, Harvard University. Chem 115 - Summary of Reagents. Available from: [Link]

  • Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. Available from: [Link]

  • Google Patents. US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Journal of the American Chemical Society. Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Available from: [Link]

  • ResearchGate. Preparation of highly enantiomerically enriched cyclobutane and cyclobutene diols. Available from: [Link]

  • ElectronicsAndBooks. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products. Available from: [Link]

  • IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Available from: [Link]

  • PubChem. Methyl 3,3-dimethoxycyclobutane-1-carboxylate. Available from: [Link]

  • PubChem. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate. Available from: [Link]

  • Reddit. r/chemistry - LiAlH4 workup gone wrong.... Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • Quora. Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Available from: [Link]

  • Synthonix. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate - [D0238]. Available from: [Link]

Sources

Technical Support Center: Mitigating Ring Strain in Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of functionalized cyclobutanes. This resource is designed for researchers, medicinal chemists, and synthetic organic chemists who are leveraging the unique chemical space of cyclobutanes in their work. The inherent ring strain of the cyclobutane moiety, while a source of its synthetic utility, also presents significant challenges.[1][2][3] This guide provides in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions related to mitigating and harnessing this strain.

Section 1: Understanding and Characterizing Ring Strain in Functionalized Cyclobutanes

The cyclobutane ring possesses significant strain energy (approximately 26.3 kcal/mol), a consequence of both angle strain from its compressed C-C-C bond angles (ideally 109.5°, but closer to 90° in cyclobutane) and torsional strain from eclipsing interactions of its hydrogen atoms.[1][2][4] This strain is not a static property; it is influenced by the nature and stereochemistry of substituents, which can either exacerbate or alleviate it.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do substituents affect the ring strain of my cyclobutane derivative?

A1: Substituents can have a profound impact on the overall strain energy. For instance, gem-dimethyl substitution can decrease the strain energy by 6-10 kcal/mol due to the Thorpe-Ingold effect.[1][5][6] Conversely, bulky substituents in a cis relationship can increase steric interactions and overall strain. The electronic nature of substituents also plays a role. Electron-withdrawing groups can influence bond lengths and angles, subtly altering the ring's pucker and strain. A thorough conformational analysis, often aided by computational methods, is crucial to understanding these effects in your specific system.[7][8]

Q2: What are the best spectroscopic methods to probe for high ring strain in my synthesized cyclobutane?

A2: A combination of spectroscopic techniques is most effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide clues. Unusually shielded or deshielded signals may indicate constrained geometries. Coupling constants (3JHH) are particularly informative for determining the ring's conformation (puckered vs. planar) and the relative stereochemistry of substituents.

  • Infrared (IR) Spectroscopy: The C-H stretching frequencies in highly strained rings can be shifted to higher wavenumbers.[9] Additionally, the ring-breathing vibrations, typically found in the fingerprint region, can be indicative of the cyclobutane core.[10]

  • Raman Spectroscopy: This technique is excellent for observing skeletal vibrations of the cyclobutane ring and can be used to monitor changes in the ring conformation under different conditions, such as high pressure.[10]

  • X-ray Crystallography: For crystalline materials, this is the definitive method for determining the precise bond lengths, bond angles, and solid-state conformation, providing a direct measure of the structural parameters related to ring strain.

Q3: My cyclobutane derivative is unexpectedly reactive and decomposes upon purification. Could this be due to ring strain?

A3: Absolutely. High ring strain renders cyclobutanes susceptible to ring-opening reactions.[11][12][13] This reactivity is a double-edged sword; it's synthetically useful but can lead to instability. Decomposition during purification (e.g., on silica gel, which is acidic) or upon heating is a classic sign of a highly strained system. Consider using milder purification techniques like flash chromatography with neutralized silica or recrystallization. If the compound is thermally labile, all operations should be conducted at low temperatures.

Troubleshooting Guide: Characterization Challenges
Issue Potential Cause Troubleshooting Steps
Complex/Uninterpretable NMR Spectra Ring puckering dynamics, conformational isomers.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures to observe potential coalescence of signals, which indicates dynamic processes. 2. 2D NMR (COSY, HSQC, HMBC, NOESY): Use these experiments to definitively assign protons and carbons and to determine through-space correlations that reveal the 3D structure and stereochemistry.
Broad IR/Raman Peaks Mixture of conformers or dynamic processes.1. Low-Temperature Analysis: Cooling the sample may "freeze out" a single conformer, resulting in sharper peaks. 2. Computational Modeling: Correlate experimental spectra with calculated vibrational frequencies for different possible conformers to aid in assignment.[14]
Failure to Obtain Suitable Crystals for X-ray Analysis Inherent disorder, conformational flexibility.1. Solvent Screening: Systematically try a wide range of solvents and solvent mixtures for recrystallization. 2. Co-crystallization: Attempt to form a co-crystal with a suitable guest molecule that may help to lock the cyclobutane into a more ordered crystalline lattice.

Section 2: Synthetic Strategies and Mitigating Unwanted Reactivity

The synthesis of functionalized cyclobutanes is often a delicate balance between forming the desired four-membered ring and avoiding strain-releasing side reactions. The choice of synthetic methodology is critical.

Key Synthetic Approaches & Their Pitfalls
  • [2+2] Cycloadditions: This is a cornerstone of cyclobutane synthesis, particularly photochemical and transition-metal-catalyzed variants.[15][16][17][18]

    • Common Issue: Poor regioselectivity and stereoselectivity.

    • Mitigation: The outcome of a [2+2] cycloaddition is often dictated by the electronics and sterics of the alkene partners. For photochemical reactions, the use of sensitizers can promote triplet state reactions, which may offer different selectivity compared to direct excitation.[18] In transition-metal catalysis, the choice of metal and ligands is paramount in controlling the reaction's stereochemical and regiochemical course.[15][19]

  • Ring-Opening of Bicyclobutanes (BCBs): These highly strained precursors can undergo controlled ring-opening to afford functionalized cyclobutanes.[20][21]

    • Common Issue: Lack of selectivity, leading to mixtures of cyclobutane and cyclobutene products.[20]

    • Mitigation: The selectivity of BCB ring-opening is highly dependent on the reaction conditions and the nature of the attacking species (e.g., radical vs. ionic). Careful selection of catalysts and reagents is crucial to direct the reaction towards the desired cyclobutane product.[21]

  • C-H Functionalization: Direct functionalization of a pre-existing cyclobutane ring is an increasingly powerful strategy.[22][23]

    • Common Issue: Directing the functionalization to the desired C-H bond.

    • Mitigation: The use of directing groups is often necessary to achieve high regioselectivity. The inherent puckered conformation of the cyclobutane ring can also be exploited, as some C-H bonds will be more sterically accessible than others.[23][24]

Frequently Asked Questions (FAQs)

Q4: My [2+2] cycloaddition is giving me a mixture of regioisomers. How can I improve the selectivity?

A4: Regioisomerism in [2+2] cycloadditions is a common challenge.

  • Photochemical Reactions: The regioselectivity can be influenced by solvent polarity and the electronic nature of the substituents on the reacting alkenes. Often, there is a preference for the formation of the less sterically hindered "head-to-tail" dimer.

  • Metal-Catalyzed Reactions: The choice of catalyst is key. For example, some copper(I) catalysts are known to favor specific regioisomers in the cycloaddition of certain substrates.[15] Experimenting with different ligands can also tune the steric and electronic environment around the metal center, thereby influencing which regioisomer is formed.

Q5: I am attempting a reaction on a substituent of my cyclobutane, but I am observing ring-opening as a major side product. What can I do?

A5: This indicates that the reaction conditions are sufficiently harsh to overcome the activation barrier for ring-opening.

  • Lower the Reaction Temperature: Many strain-releasing reactions are kinetically disfavored at lower temperatures.

  • Use Milder Reagents: For example, if you are performing an oxidation, consider switching from a harsh oxidant like KMnO4 to milder conditions like a Swern or Dess-Martin oxidation.

  • Protecting Groups: If the functionality you are trying to install is incompatible with the strained ring, consider a synthetic route where the key transformation is performed before the cyclobutane ring is formed.

Q6: I need to control the stereochemistry of multiple substituents on my cyclobutane ring. What are the best strategies?

A6: Achieving stereocontrol is a significant challenge.

  • Substrate Control: Use starting materials with pre-existing stereocenters that can direct the stereochemical outcome of subsequent reactions. Chiral auxiliaries can also be employed.[25]

  • Catalyst Control: Enantioselective catalysis, particularly in transition-metal-mediated [2+2] cycloadditions, has become a powerful tool for setting the stereochemistry of the cyclobutane core.[19]

  • Post-Synthetic Modification: After the ring is formed, subsequent functionalization can be directed by the existing stereocenters on the ring. For example, a bulky group will direct an incoming reagent to the opposite face of the ring.

Troubleshooting Guide: Synthetic Reactions
Issue Potential Cause Troubleshooting Steps
Low Yield in [2+2] Photocycloaddition 1. Inefficient light absorption. 2. Photoreversion of the product. 3. Side reactions.1. Ensure the wavelength of the UV lamp matches the absorption maximum of the substrate. 2. Use a photosensitizer if direct excitation is inefficient.[18] 3. Run the reaction at a lower temperature to disfavor thermal side reactions. 4. Use a filter to cut off wavelengths that might promote product decomposition.
Uncontrolled Ring-Opening Metathesis Highly strained cyclobutene precursor.1. This is often the desired outcome in Ring-Opening Metathesis Polymerization (ROMP). 2. If you wish to avoid this, consider using a less strained cyclobutene derivative or a different synthetic strategy altogether. For controlled ring-opening, consider methods like carbonyl-olefin metathesis.[12]
Epimerization of a Stereocenter Basic or acidic reaction/workup conditions.1. If the stereocenter is adjacent to a carbonyl group, enolization can lead to epimerization. Use non-basic or non-acidic conditions where possible. 2. Carefully buffer workup and purification steps to maintain a neutral pH.

Section 3: Kinetic vs. Thermodynamic Control

A critical concept in managing the reactivity of strained systems is the principle of kinetic versus thermodynamic control.[26][27][28]

  • Kinetic Product: The product that is formed fastest, having the lowest activation energy. These reactions are typically run at low temperatures and are irreversible.[29][30]

  • Thermodynamic Product: The most stable product. These reactions are reversible and are usually run at higher temperatures, allowing an equilibrium to be established that favors the lowest energy product.[29][30]

Frequently Asked Questions (FAQs)

Q7: My reaction is producing a mixture of a desired, highly substituted cyclobutane and a ring-opened product. How can I favor the cyclobutane?

A7: This is a classic scenario of kinetic vs. thermodynamic control. The ring-opened product is likely the more thermodynamically stable product, as the ring strain has been released. The cyclobutane is the kinetic product. To favor the cyclobutane, you should run the reaction under kinetic control :

  • Use low temperatures: This will provide enough energy to overcome the activation barrier to form the cyclobutane, but not enough to allow for the reverse reaction or the higher activation energy pathway to the ring-opened product.

  • Use a strong, sterically hindered base (if applicable): In deprotonation reactions, this can favor the removal of the most accessible proton, leading to the kinetic enolate.

  • Short reaction times: To minimize the chance of the kinetic product reverting to the starting materials or converting to the thermodynamic product.

Q8: Conversely, I want to intentionally perform a ring-opening reaction of my functionalized cyclobutane. How do I ensure this happens?

A8: To favor the ring-opened product, you need to employ conditions for thermodynamic control :

  • Higher temperatures: This will provide the system with enough energy to overcome all relevant activation barriers and allow the reaction to reach equilibrium, which will favor the most stable (ring-opened) product.

  • Use of a catalyst: A suitable Lewis or Brønsted acid can often catalyze the ring-opening process, lowering the activation energy and facilitating the attainment of equilibrium.

  • Longer reaction times: Ensure that the reaction has sufficient time to reach thermodynamic equilibrium.

Visualizing Reaction Control

The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways.

G cluster_1 Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) TS_Thermodynamic TS_Thermodynamic Reactants->TS_Thermodynamic ΔG‡ (thermodynamic) Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product TS_Thermodynamic->Thermodynamic Product Kinetic Product->Thermodynamic Product (requires energy to revert) Energy Energy Reactants_level Reactants_level TS_Kinetic_level TS_Thermodynamic_level Kinetic Product_level Thermodynamic Product_level

Caption: Energy profile of kinetic vs. thermodynamic control.

References

  • Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Semantic Scholar.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
  • Cyclobutane containing natural products and synthetic intermediates.
  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. RSC Publishing.
  • Ring-Opening Carbonyl-Olefin Met
  • Contemporary synthesis of bioactive cyclobutane natural products. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGackTXZvsmvid5X5WMDxt6DB8goyWphvrthL14iau35yqH2Fgd1KcYiO1N6E0emmFBXRHe64aUg1EvYMqR2NHtxUfUoUYWq60cLxgtH9ffIJ9iSBBH0RJ2zg_RSzj6JaadqND4ULc9Dwrj0nmfQLU4uW_6pwQSj-_ZU1osFgnsIjOZ-CJaNdNX6DUXYDMRRII7GEMdJKckDYmzw972K-QjQT9t1mDNTAUSEU43bA==]([Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Validation of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural verification of novel chemical entities is paramount. [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a versatile bifunctional building block, presents a unique set of validation challenges due to the confluence of a strained cyclobutane ring, two primary alcohol functionalities, and a ketal group. This guide provides an in-depth, technically-grounded framework for the comprehensive structural elucidation and purity assessment of this molecule, drawing upon foundational analytical principles and comparative data from analogous structures.

The Imperative of Rigorous Validation

The isomeric purity and structural integrity of this compound are critical for its successful application in multi-step syntheses. Even minor impurities or the presence of isomers can lead to undesired side reactions, impact reaction kinetics, and compromise the stereochemistry of the final active pharmaceutical ingredient (API). This guide, therefore, emphasizes a multi-technique approach to not only confirm the primary structure but also to identify and quantify potential impurities and isomeric variants.

Strategic Validation Workflow

Validation_Workflow cluster_0 Primary Structure Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Final_Validation Final Structural Confirmation & Purity Report NMR->Final_Validation MS Mass Spectrometry (EI, ESI) MS->Final_Validation IR FTIR Spectroscopy IR->Final_Validation Chromatography Chromatography (GC-MS, LC-MS) Chromatography->Final_Validation Impurity Profile qNMR Quantitative NMR (qNMR) qNMR->Final_Validation Purity Assay Synthesis Synthesis of [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol Synthesis->NMR Initial Characterization Synthesis->MS Molecular Weight Synthesis->IR Functional Groups

Caption: A strategic workflow for the comprehensive validation of this compound.

Part 1: Primary Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential.

Expected ¹H NMR Spectral Features:

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Hydroxymethyl Protons (-CH₂OH)3.5 - 3.8Singlet or Doublet (if coupled to OH)4HProtons on carbons adjacent to an oxygen atom are deshielded. The two hydroxymethyl groups are chemically equivalent.
Cyclobutane Ring Protons (-CH₂-)2.0 - 2.5Complex Multiplet4HProtons on the cyclobutane ring. The geminal and vicinal couplings will lead to a complex splitting pattern. The chemical shift is downfield from unsubstituted cyclobutane (~1.96 ppm) due to the influence of the substituents.[1]
Methoxy Protons (-OCH₃)~3.2Singlet6HProtons of the two equivalent methoxy groups.
Hydroxyl Protons (-OH)Variable (1.5 - 4.0)Broad Singlet2HChemical shift is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

Carbon Environment Expected Chemical Shift (δ, ppm) Rationale
Hydroxymethyl Carbons (-CH₂OH)60 - 65Carbons singly bonded to oxygen.
Quaternary Cyclobutane Carbon (C-1)45 - 55The substituted carbon of the cyclobutane ring.
Methylene Cyclobutane Carbons (C-2, C-4)30 - 40The unsubstituted methylene carbons of the cyclobutane ring.
Ketal Carbon (C-3)95 - 105The carbon atom bonded to two oxygen atoms of the ketal group.
Methoxy Carbons (-OCH₃)50 - 55Carbons of the methoxy groups.

2D NMR for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): Will reveal the coupling between the cyclobutane ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): For C₈H₁₆O₄, the expected exact mass is 176.1049 g/mol . A high-resolution mass spectrometer (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of a methoxy group (-OCH₃) to give a fragment at m/z 145.

    • Loss of a hydroxymethyl group (-CH₂OH) to give a fragment at m/z 145.

    • Cleavage of the cyclobutane ring, a characteristic fragmentation for cyclic systems, can lead to various smaller fragments.[2]

    • McLafferty rearrangement is unlikely due to the absence of a suitable gamma-hydrogen and carbonyl group.[3][4]

MS_Fragmentation M [M]⁺˙ m/z = 176 M_minus_OCH3 [M-OCH₃]⁺ m/z = 145 M->M_minus_OCH3 - •OCH₃ M_minus_CH2OH [M-CH₂OH]⁺ m/z = 145 M->M_minus_CH2OH - •CH₂OH Ring_Cleavage Ring Cleavage Fragments M->Ring_Cleavage Cycloreversion

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Expected FTIR Absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3600Broad, strong
C-H Stretch (Alkyl)2850 - 3000Medium to strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-O Stretch (Ether/Ketal)1050 - 1150Strong

The presence of a broad O-H stretch and strong C-O stretching bands would be indicative of the diol and dimethoxy functionalities.[5]

Part 2: Comparison with Potential Isomers

A critical aspect of validation is to ensure the synthesized molecule is not an isomeric impurity. The synthesis of the target molecule likely proceeds via the reduction of dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. This precursor provides a basis for predicting potential isomeric byproducts.

Key Isomers and their Differentiating Spectroscopic Features:

Isomer Structure Key Differentiating Spectroscopic Features
Target Molecule: this compound¹H NMR: Single signal for the two equivalent -CH₂OH groups. ¹³C NMR: One signal for the two equivalent -CH₂OH carbons.
Positional Isomer: (2,2-Dimethoxycyclobutane-1,1-diyl)dimethanol¹H NMR: Two distinct signals for the non-equivalent -CH₂OH groups. ¹³C NMR: Two distinct signals for the non-equivalent -CH₂OH carbons.
Ring Isomer: 2,2-Dimethoxy-1-(2-hydroxyethyl)cyclopropan-1-ol¹H NMR: Characteristic upfield signals for the cyclopropane ring protons (0.2-1.5 ppm). ¹³C NMR: Upfield signals for the cyclopropane ring carbons.

Part 3: Purity Assessment and Impurity Profiling

Beyond structural confirmation, determining the purity of the material is essential, particularly in a drug development context.[6][7]

Recommended Techniques for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities that may originate from the synthesis, such as residual solvents or starting materials.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and isomers. A validated HPLC method with a suitable detector (e.g., UV, ELSD, or MS) is crucial for accurate quantification.

  • Quantitative NMR (qNMR): A powerful primary method for determining the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.

Potential Impurities from Synthesis:

The synthesis of the target molecule likely involves the reduction of a dicarboxylate precursor. Potential process-related impurities could include:

  • Unreacted Starting Material: Dimethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

  • Partially Reduced Intermediate: Methyl 1-(hydroxymethyl)-3,3-dimethoxycyclobutane-1-carboxylate.

  • Byproducts from Ring Opening: Acyclic impurities resulting from the cleavage of the strained cyclobutane ring under harsh reaction conditions.

A comprehensive impurity profile should be established by identifying and quantifying any species present at or above the reporting threshold (typically 0.05%).

Conclusion

The structural validation of this compound requires a multi-faceted analytical approach. A combination of NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight confirmation, and FTIR for functional group identification provides a robust primary characterization. This must be complemented by rigorous purity testing using chromatographic techniques and qNMR to ensure the material is fit for its intended purpose in research and development. This guide provides the fundamental principles and a strategic framework for researchers to confidently and comprehensively validate the structure and purity of this important synthetic building block.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • Doc Brown's Chemistry. Cyclobutane C4H8 advanced organic chemistry revision notes on the H-1 NMR spectrum of cyclobutane. (n.d.).
  • Meiboom, S., & Snyder, L. C. (1970). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 52(8), 3857–3863.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4913359, 1,1-Bis(propan-2-yl)
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of pharmaceutical and biomedical analysis, 4(6), 725–732.
  • Wikipedia. (2023).
  • Intertek.
  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. (n.d.).
  • fragmentation and interpret
  • Chemistry LibreTexts. (2023). 18.8: Spectroscopy of Ethers.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

Sources

A Comparative Guide to the X-ray Crystal Structure of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

The cyclobutane motif, once considered an esoteric curiosity in medicinal chemistry, is now increasingly recognized for its potential to confer advantageous properties to drug candidates.[1] Its inherent ring strain and unique three-dimensional, puckered conformation offer a rigid scaffold that can improve potency, selectivity, and pharmacokinetic profiles.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target. This guide will explore the subtle yet significant structural variations within a specific class of cyclobutane derivatives, providing a framework for their rational incorporation into drug design.

The Archetype: [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

The commercial availability of this compound from various chemical suppliers suggests its utility as a building block in synthetic chemistry.[3][4][5][6][7]

Comparative Crystallographic Analysis: Insights from Related Structures

To understand the likely structural characteristics of our target compound and its derivatives, we can draw parallels from published X-ray crystal structures of other substituted cyclobutanes. A key feature of the cyclobutane ring is its puckered conformation.[8][9][10] This puckering, a deviation from a planar arrangement, is a strategy the molecule adopts to relieve torsional strain between adjacent substituents.[9] The degree of puckering can be influenced by the nature and position of the substituents on the ring.

For instance, in trans-1,3-dibromocyclobutane, the puckered conformation is evident from its non-zero dipole moment.[9] Conversely, the corresponding trans-1,3-dicarboxylic acid is planar in the solid state.[9] This highlights the profound impact of substituent effects on the overall three-dimensional shape of the cyclobutane core.

The table below outlines key crystallographic parameters that are critical for comparing the structures of cyclobutane derivatives. When analyzing the crystal structure of a new derivative of this compound, these are the parameters that should be meticulously compared to established structures in databases like the Cambridge Structural Database (CSD).[11][12][13]

ParameterDescriptionSignificance in Drug Design
Ring Puckering Angle The dihedral angle between the two planes defined by three carbon atoms of the ring.Influences the spatial orientation of substituents, which is critical for receptor binding. A more puckered ring presents a more defined three-dimensional profile.
Bond Lengths (C-C) The distances between the carbon atoms of the cyclobutane ring.Can be indicative of ring strain. Longer bond lengths compared to a typical alkane C-C bond are common in cyclobutanes.[10]
Bond Angles (C-C-C) The angles between adjacent carbon atoms in the ring.Deviations from the ideal tetrahedral angle (109.5°) are a measure of angle strain.
Torsion Angles The dihedral angles between substituents on adjacent carbon atoms.Define the relative orientation of functional groups, which can impact intramolecular and intermolecular interactions.
Intermolecular Interactions Hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal lattice.Provide insights into how the molecule might interact with a biological target and can influence physical properties like solubility and melting point.
Visualizing Molecular Conformation

The following diagram illustrates the concept of ring puckering in a generic 1,1,3,3-tetrasubstituted cyclobutane, similar to the scaffold of interest.

Caption: A puckered cyclobutane ring, where atoms C1, C2, and C4 are in one plane, and C3 is out of that plane.

Experimental Protocol: From Synthesis to High-Quality Crystals

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical step.[14] The following is a generalized protocol for the synthesis and crystallization of derivatives of this compound.

Part A: Synthesis of a Hypothetical Derivative (e.g., a diester)

  • Esterification:

    • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (10 mL).

    • Add an acylating agent (e.g., benzoyl chloride, 2.2 mmol) and a base (e.g., triethylamine, 2.5 mmol).

    • Stir the reaction at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography.

    • Rationale: This standard esterification reaction will cap the hydroxyl groups, leading to a more crystalline compound. The choice of the acylating agent will determine the nature of the R groups in the final derivative.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part B: Crystallization

  • Solvent Selection:

    • The choice of solvent is crucial. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

    • Start by testing a range of solvents, from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane, toluene).

    • A binary solvent system (e.g., ethyl acetate/hexane) often yields high-quality crystals.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., toluene).

    • Place this vial inside a larger, sealed container that contains a more volatile, poor solvent (e.g., hexane).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Part C: Single Crystal X-ray Diffraction

  • Crystal Mounting:

    • Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.[15][16][17]

    • A beam of monochromatic X-rays is directed at the crystal.[16]

    • The diffraction pattern is recorded as the crystal is rotated.[16]

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the crystal.[16][18]

Visualizing the Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start Starting Material: [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol reaction Esterification with Acylating Agent start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification solvent Solvent Selection purification->solvent technique Crystallization Technique (Slow Evaporation, Vapor Diffusion, or Slow Cooling) solvent->technique crystals Formation of Single Crystals technique->crystals mount Crystal Mounting crystals->mount data Data Collection mount->data solve Structure Solution and Refinement data->solve structure Final Crystal Structure solve->structure

Caption: The experimental workflow from synthesis to the final crystal structure determination.

Implications for Rational Drug Design

A detailed understanding of the crystal structure of a lead compound and its derivatives is paramount in modern drug discovery. By comparing the three-dimensional structures of a series of cyclobutane-containing molecules, medicinal chemists can:

  • Establish Structure-Activity Relationships (SAR): Correlate specific structural features, such as the puckering of the cyclobutane ring or the orientation of key functional groups, with biological activity.

  • Optimize Lead Compounds: Rationally modify a lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, altering a substituent could induce a more favorable ring conformation for receptor binding.

  • Guide Computational Modeling: Provide accurate input for computational studies, such as molecular docking and molecular dynamics simulations, to predict the binding modes of new derivatives.

Conclusion

References

  • Burkhard, J. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2333-2348. [Link]

  • Egawa, T., et al. (1987). Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. The Journal of Physical Chemistry, 91(18), 4713-4719. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Experiments. [Link]

  • Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(11b), 2021-2028. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Minor, W., et al. (2012). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 10), 1309–1321. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]

  • Mueller, L. J. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(4), 461-464. [Link]

  • Rzepa, H. S. (n.d.). Cycloalkanes. Imperial College London. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... [Image]. [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level [Image]. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(12), e202200121. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Sreekanth, B., et al. (2019). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific & Development Research, 4(7), 183-188. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • CCDC. (n.d.). Access Structures. [Link]

Sources

Comparative Performance Analysis of Novel Diols in Polymer Synthesis: A Prospective Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of advanced materials necessitates a deep understanding of monomer structure-property relationships. This guide provides a comparative analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a novel diol, against two established industry standards: the flexible linear diol, 1,4-Butanediol (BDO), and the rigid cycloaliphatic diol, 1,4-Cyclohexanedimethanol (CHDM). Due to the limited public data on this compound, this document serves as a prospective analysis, leveraging expert insights into polymer chemistry to hypothesize its performance characteristics. We will deconstruct the structural features of each diol to predict their impact on polymerization kinetics and the resultant thermal and mechanical properties of polyesters. This guide includes a detailed experimental protocol for the comparative synthesis and characterization of polyesters, providing researchers with a robust framework to validate these hypotheses and explore the potential of novel cyclobutane-based monomers.

Introduction: The Critical Role of Diol Selection in Polymer Design

In polymer science, the choice of monomer is the most critical determinant of the final material's properties.[1] For polyesters and polyurethanes, the diol component dictates key performance attributes, including thermal stability, mechanical strength, flexibility, and chemical resistance. Linear aliphatic diols, like 1,4-Butanediol, typically impart flexibility and toughness, while cycloaliphatic diols, such as 1,4-Cyclohexanedimethanol (CHDM), are known to enhance rigidity, hardness, and thermal resistance.[2][3]

This guide focuses on a novel and sparsely documented diol, this compound. Its unique structure, featuring a rigid cyclobutane core, a neopentyl-like diol configuration, and a protected ketone functional group (ketal), suggests it may offer a unique combination of properties not achievable with conventional diols. We will compare its hypothesized characteristics with those of BDO and CHDM to provide a predictive framework for its application in high-performance polymers.

Molecular Structure Analysis: The Basis for Performance Prediction

The performance of a diol in polymerization is a direct consequence of its molecular architecture. Let's dissect the structures of our three diols of interest.

G cluster_0 This compound cluster_1 1,4-Butanediol (BDO) cluster_2 1,4-Cyclohexanedimethanol (CHDM) a Unique Features: - Rigid cyclobutane ring - Sterically hindered neopentyl glycol structure - Ketal group (potential for deprotection) b Key Features: - Linear, flexible four-carbon chain - Primary, unhindered hydroxyl groups c Key Features: - Rigid cyclohexane ring - Exists as cis/trans isomers - Primary hydroxyl groups

Caption: Key structural features of the three diols under comparison.

  • This compound (CAS: 130369-33-4) : The central cyclobutane ring is expected to impart significant rigidity to the polymer backbone, similar to but distinct from CHDM.[4][5] The arrangement of the two hydroxymethyl groups creates a neopentyl-like structure, which is known for enhancing thermal and hydrolytic stability. The presence of the dimethoxy (ketal) group is a unique feature; it could serve as a stable, non-reactive moiety or offer a potential site for post-polymerization modification via deprotection to a ketone.

  • 1,4-Butanediol (BDO) (CAS: 110-63-4) : As a linear and flexible diol, BDO allows for close chain packing and the formation of crystalline domains in polymers like polybutylene terephthalate (PBT).[6][7] This structure results in materials that balance strength and ductility.[8]

  • 1,4-Cyclohexanedimethanol (CHDM) (CAS: 105-08-8) : The bulky cyclohexane ring disrupts polymer chain packing, hindering crystallization and increasing the glass transition temperature (Tg).[1][9] This leads to amorphous, clear, and rigid polyesters like PETG. The ratio of cis to trans isomers is a critical factor influencing the final properties of CHDM-based polymers.[10]

Comparative Physicochemical Properties

While experimental data for this compound is not publicly available, we can compile the known properties of our benchmark diols for reference.

PropertyThis compound1,4-Butanediol (BDO)1,4-Cyclohexanedimethanol (CHDM)
CAS Number 130369-33-4[11][12]110-63-4[13]105-08-8[1]
Molecular Weight 176.21 g/mol [14]90.12 g/mol [8]144.21 g/mol
Structure Cycloaliphatic with KetalLinear AliphaticCycloaliphatic
Melting Point Data not available20.1 °C[8][13]41-61 °C
Boiling Point Data not available235 °C[8]284-288 °C
Key Feature Rigid cyclobutane core, potential for secondary functionalityFlexible, promotes crystallinityRigid, promotes amorphous character and high Tg

Prospective Performance in Polyester Synthesis: A Hypothesis

Based on the structural analysis, we can predict how this compound would influence the properties of a polyester (e.g., when reacted with terephthalic acid) compared to BDO and CHDM.

Performance MetricPolyester from BDOPolyester from CHDMHypothesized Polyester from Target Diol
Glass Transition (Tg) Low to ModerateHigh[1]Very High : The rigidity of the cyclobutane ring is expected to severely restrict chain mobility.
Crystallinity Semi-crystallineAmorphousAmorphous : The bulky, non-planar cyclobutane structure would likely inhibit chain packing and crystallization.
Mechanical Properties Good balance of strength and ductility[6]High modulus, rigid, good impact strength[2][3]High Modulus, Potentially Brittle : The high rigidity would lead to a very stiff material, possibly with lower toughness than CHDM-based polymers.
Thermal Stability GoodExcellentExcellent : The neopentyl-like diol structure is known to contribute to high thermal and hydrolytic stability.
Clarity Opaque (when crystalline)High (transparent)[15]High (transparent) : As an amorphous polymer, it is expected to have excellent clarity.
Chemical Resistance Good[7]Excellent[9]Excellent : The cycloaliphatic structure should provide strong resistance to hydrolysis and chemical attack.

Experimental Protocol: A Framework for Validation

To validate the hypotheses above, a standardized synthesis and characterization workflow is essential. This protocol describes a two-step melt polycondensation method, a widely used industrial process for producing polyesters.[16][17]

Materials
  • Diol (e.g., this compound, BDO, or CHDM)

  • Dimethyl Terephthalate (DMT)

  • Catalyst: Titanium(IV) butoxide or Antimony(III) oxide

  • Nitrogen gas (high purity)

  • Methanol (for purification)

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Workflow Diagram

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization charge 1. Charge Reactor (Diol, DMT, Catalyst) ester 2. Transesterification (160-180°C, N2 purge) Collect Methanol charge->ester poly 3. Polycondensation (200-240°C, High Vacuum) ester->poly extrude 4. Extrude & Pelletize poly->extrude dsc DSC (Tg, Tm, Crystallinity) extrude->dsc Analyze Pellets tga TGA (Thermal Stability) extrude->tga Analyze Pellets gpc GPC (Molecular Weight) extrude->gpc Analyze Pellets dma DMTA / Tensile Test (Mechanical Properties) extrude->dma Analyze Pellets

Caption: Experimental workflow for polyester synthesis and characterization.

Step-by-Step Procedure
  • Reactor Setup : Assemble the reaction apparatus. Charge the flask with equimolar amounts of the selected diol and Dimethyl Terephthalate (DMT). A slight excess of diol (e.g., 1.1:1 molar ratio) can be used to compensate for losses. Add the catalyst (typically 200-500 ppm).

  • Transesterification : Begin purging the system with nitrogen. Heat the mixture to 160-180°C with stirring. Methanol will be produced as a byproduct of the transesterification reaction and should be collected in a receiving flask.[16][18] This step is continued until ~95% of the theoretical methanol has been collected (typically 2-4 hours).

  • Polycondensation : Gradually increase the temperature to 200-240°C. Slowly apply a vacuum, reducing the pressure to below 1 mbar over one hour. This critical step removes the excess diol and drives the polymerization reaction to achieve a high molecular weight.[2][16] The reaction is monitored by the increase in melt viscosity (observed via stirrer torque).

  • Polymer Recovery : Once the desired viscosity is reached, the reaction is stopped. The molten polymer is carefully extruded from the reactor under nitrogen pressure and can be quenched in water and pelletized for analysis.

  • Purification & Drying : The polymer pellets should be washed with methanol to remove any unreacted monomers and dried in a vacuum oven at 40-50°C until a constant weight is achieved.[16]

Conclusion and Future Outlook

While this compound remains a largely unexplored monomer, a systematic analysis of its structure allows for compelling hypotheses about its potential performance. We predict that its incorporation into polyesters would result in materials with exceptionally high glass transition temperatures, excellent thermal stability, and high clarity, likely surpassing the performance of CHDM-based copolyesters in these specific areas. The rigid cyclobutane core is the key structural feature driving this anticipated performance.

The provided experimental framework offers a clear path for researchers to synthesize polymers based on this novel diol and systematically compare them against linear and cycloaliphatic benchmarks. Such studies are crucial for validating these predictions and unlocking new possibilities in the design of advanced, high-performance materials for demanding applications in electronics, automotive, and medical devices.

References

  • Application Notes and Protocols for Polyester Synthesis using 1,4-Cyclohexanedimethanol. (n.d.). Benchchem.
  • The Role of 1,4-Cyclohexanedimethanol in Advanced Polyester Synthesis. (n.d.).
  • CHDM (1,4-CYCLOHEXANEDIMETHANOL). (n.d.).
  • Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart. (n.d.).
  • 1,4-Butanediol (BDO): Production, Properties, and Key Industrial Uses. (n.d.).
  • 1,4-Cyclohexanedimethanol (CHDM) by Suny Chem. (n.d.). UL Prospector.
  • Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol. (n.d.). Benchchem.
  • 1,4-Cyclohexanedimethanol (CHDM): A Versatile Diol for High-Performance Polyesters and Coatings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • How Is 1,4-Butanediol Used In The Production Of Plastics? (2024). Bloom Tech.
  • What are the industrial applic
  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.).
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014). Semantic Scholar.
  • Ketene-Based Route to rigid Cyclobutanediol Monomers for the Replacement of BPA in High Performance Polyesters. (2025).
  • Influence of cyclobutane segments in cycloaliphatic decahydronaphthalene-containing copolyesters. (n.d.).
  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (n.d.). PMC - NIH.
  • (1-Hydroxymethyl-3,3-dimethoxy-cycl obutyl)-methanol. (n.d.). BroadPharm.
  • (1-HYDROXYMETHYL-3,3-DIMETHOXY-CYCLOBUTYL)-METHANOL. (n.d.). ChemicalBook.
  • (1-Hydroxymethyl-3,3-dimethoxy-cyclobutyl)methanol. (n.d.). CymitQuimica.
  • Methanol. (n.d.). Wikipedia.

Sources

biological activity of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the relentless pursuit of novel molecular scaffolds that confer advantageous biological properties is a cornerstone of innovation. Among these, the cyclobutane motif has emerged as a compelling structural element, offering a unique combination of conformational rigidity and three-dimensionality that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] This guide provides an in-depth comparison of the biological activities of various cyclobutane derivatives, supported by experimental data, and details the methodologies for their evaluation.

The Strategic Advantage of the Cyclobutane Ring in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, possesses a puckered conformation due to ring strain (approximately 26.3 kcal/mol).[1][2] This inherent strain and distinct geometry, when incorporated into a drug candidate, can offer several advantages over more flexible or planar moieties:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially increasing potency.[1]

  • Improved Metabolic Stability: The substitution of metabolically susceptible groups with a cyclobutane ring can block sites of enzymatic degradation, thereby enhancing the metabolic stability and half-life of a drug.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents on a cyclobutane scaffold can facilitate more precise interactions with a target's binding pocket, leading to improved selectivity over off-targets.

  • Modulation of Physicochemical Properties: The introduction of a cyclobutane moiety can influence a molecule's solubility, lipophilicity, and crystal packing, all of which are critical for drug development.[1][2]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, offering a way to fine-tune a molecule's properties while maintaining its core interactions with the target.[1]

The following diagram illustrates the key advantages of incorporating a cyclobutane scaffold in drug design.

Advantages of the Cyclobutane Scaffold in Drug Design A Cyclobutane Scaffold B Conformational Rigidity A->B C Improved Metabolic Stability A->C D Enhanced Selectivity A->D E Modulation of Physicochemical Properties A->E MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with cyclobutane derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance G->H I Calculate IC50 H->I

References

The Cyclobutane Ring: A Rising Star in Scaffolding for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of Cyclobutane-Containing Compounds

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the efficacy and safety of drug candidates is a perpetual challenge. While aromatic rings have traditionally been a mainstay in medicinal chemistry, their inherent characteristics can sometimes lead to metabolic liabilities, poor solubility, and off-target effects. In recent years, the cyclobutane ring, a four-membered carbocycle, has emerged as a compelling alternative, offering a three-dimensional, saturated scaffold that can significantly improve the pharmaceutical profile of drug candidates.[1] This guide provides an in-depth, objective comparison of cyclobutane-containing compounds with other alternatives, supported by experimental data, to illuminate the structure-activity relationships (SAR) that make this motif a rising star in drug design.

The Unique Physicochemical Properties of the Cyclobutane Ring

The cyclobutane ring possesses a unique combination of structural features that distinguish it from other cyclic and aromatic systems. Its puckered conformation, a result of relieving torsional strain, provides a three-dimensional geometry that can be exploited for precise positioning of substituents in a binding pocket.[2][3] This contrasts with the planar nature of aromatic rings. The C-C bonds in cyclobutane are slightly longer than in acyclic alkanes, and the ring has a significant strain energy of 26.3 kcal/mol.[2] While this strain might suggest instability, cyclobutane is relatively inert compared to the more highly strained cyclopropane, which readily undergoes ring-opening reactions.[4] This balance of stability and defined conformation makes it an attractive scaffold for medicinal chemists.

Cyclobutane as a Bioisosteric Replacement: A Paradigm Shift in Drug Design

One of the most powerful applications of the cyclobutane moiety is as a bioisostere for other common chemical groups, most notably aromatic rings, alkenes, and larger cyclic systems.[1][2][5] Bioisosteric replacement aims to retain or improve biological activity while optimizing physicochemical and pharmacokinetic properties.

Replacing Aromatic Rings

The replacement of a planar aromatic ring with a puckered cyclobutane ring can lead to substantial improvements in key drug-like properties.[1] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[1] Furthermore, the three-dimensional nature of the cyclobutane ring can lead to enhanced binding affinity by providing better complementarity to the target protein's binding pocket.[1]

A critical advantage of this bioisosteric swap is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. Cyclobutanes, being saturated hydrocarbons, are generally less prone to such metabolic pathways.[1][6]

Comparative Data: Aromatic Ring vs. Cyclobutane Bioisostere

Compound FeatureAromatic AnalogCyclobutane AnalogRationale for Improvement
Metabolic Stability Prone to oxidationGenerally more stableLack of π-electrons reduces susceptibility to CYP450 metabolism.[1][6]
Solubility Often lowerCan be higherIncreased Fsp3 character and disruption of crystal packing.[1]
Binding Affinity Planar interaction3D interactionPuckered conformation can allow for better fit into non-planar binding pockets.[1]
Lipophilicity (logP) VariableCan be modulatedOffers a non-planar hydrophobic scaffold.
Replacing Alkenes and Larger Rings

Cyclobutane can also serve as a conformationally restricted replacement for flexible alkyl chains or larger cycloalkanes, as well as a metabolically stable alternative to alkenes.[2][4] By locking a portion of the molecule into a more defined conformation, the entropic penalty of binding to a target can be reduced, potentially leading to increased potency.[2][7] For instance, replacing an alkene with a cyclobutane ring can prevent cis/trans isomerization, which can be a liability for drug stability and activity.[2][4]

Impact on Pharmacological Properties: Case Studies

The theoretical advantages of incorporating a cyclobutane ring are borne out by numerous examples in drug discovery and development.

Anticancer Agents

In the realm of oncology, the cyclobutane motif has been successfully employed to improve the properties of drug candidates. For example, in the development of MYC gene inhibitors, the introduction of a cyclobutyl group led to a remarkable 10-fold increase in potency, hypothesized to be driven by the desolvation of the cyclobutyl group in a more buried binding mode.[7] Another study on combretastatin analogues found that a cyclobutane derivative exhibited comparable potency to the natural product against several cancer cell lines with a high therapeutic index.[2][7]

The marketed anticancer drug, Carboplatin , is a classic example where a cyclobutane-1,1-dicarboxylate ligand replaced the two chloride ligands of cisplatin. This modification significantly reduced the nephrotoxicity associated with cisplatin while retaining potent anticancer activity.

Antiviral and Other Indications

The hepatitis C virus (HCV) protease inhibitor Boceprevir contains a cyclobutylmethyl group in its P1 region. This compound is significantly more potent than its cyclopropyl and cyclopentyl analogues, highlighting the optimal fit of the cyclobutane scaffold in the enzyme's active site. Similarly, the androgen receptor antagonist Apalutamide , used for treating prostate cancer, features a spirocyclic cyclobutane.

Experimental Protocols

To facilitate the exploration of cyclobutane-containing compounds in your own research, we provide the following generalized experimental protocols.

General Synthesis of a Disubstituted Cyclobutane Core

A common method for synthesizing functionalized cyclobutanes is through a [2+2] cycloaddition reaction.[6]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the desired alkene and ketene (or a ketene equivalent) in an appropriate aprotic solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cycloaddition: Add a suitable catalyst or initiator if required (e.g., a Lewis acid for certain cycloadditions). For photochemical [2+2] cycloadditions, irradiate the reaction mixture with a UV lamp of the appropriate wavelength.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclobutane derivative.

Experimental Workflow for [2+2] Cycloaddition

A Reactant Preparation (Alkene + Ketene) B [2+2] Cycloaddition (Photochemical or Thermal) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of cyclobutane derivatives via [2+2] cycloaddition.

In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of a cyclobutane-containing compound to its aromatic analog.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a solution of the test compound (and the comparator compound) in a suitable solvent (e.g., DMSO).

  • Microsomal Incubation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate buffer (pH 7.4). Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the test compound solution to the pre-warmed microsome mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Logical Relationship for Evaluating Bioisosteric Replacement

cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis SAR Analysis A Identify Target Scaffold (e.g., Aromatic Ring) B Synthesize Cyclobutane Analog A->B Bioisosteric Replacement C Binding Affinity Assay B->C D Metabolic Stability Assay B->D E Solubility Assay B->E F Compare Potency, Stability, & Solubility C->F D->F E->F

Caption: A logical workflow for the design, synthesis, and evaluation of cyclobutane bioisosteres.

Conclusion

The incorporation of cyclobutane rings into small molecule drug candidates is a powerful and increasingly utilized strategy in medicinal chemistry.[2][5] As a bioisosteric replacement for aromatic rings and other moieties, cyclobutane offers a means to enhance metabolic stability, improve solubility, and fine-tune the three-dimensional structure of a compound for optimal target engagement.[1][2] The case studies of successful drugs and clinical candidates containing this scaffold provide compelling evidence of its utility. By understanding the unique structure-activity relationships of cyclobutane-containing compounds and employing robust synthetic and analytical methodologies, researchers can unlock new avenues for the development of safer and more effective medicines.

References

A Comparative Study of Cyclobutane Diols in Polyester Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymeric materials, the selection of monomeric building blocks is paramount to tailoring final properties. This guide offers a deep dive into the comparative performance of polyesters synthesized with cyclobutane diols, focusing on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), and its alternatives, such as 1,4-cyclohexanedimethanol (CHDM) and the historically significant bisphenol A (BPA). We will explore the synthesis, properties, and the underlying chemical principles that make these materials suitable for high-performance applications, providing researchers and drug development professionals with the necessary insights to make informed decisions in material selection and development.

The Strategic Importance of Diols in Polyester Architecture

Polyesters, a cornerstone of the polymer industry, derive their diverse characteristics from the interplay of their constituent diacid and diol monomers. The diol, in particular, plays a crucial role in defining the polymer's thermal stability, mechanical robustness, and optical properties. The incorporation of rigid cyclic structures within the polymer backbone is a well-established strategy to enhance these attributes. This guide focuses on the unique advantages conferred by the bulky and rigid structure of cyclobutane diols.

The unique aliphatic and sterically hindered nature of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) imparts a distinct set of properties to polyesters.[1] Its rigid cyclobutane ring disrupts polymer chain packing, leading to the formation of amorphous, transparent polyesters with high glass transition temperatures (Tg).[1] This makes CBDO an excellent candidate for producing durable, heat-resistant, and clear plastics, positioning it as a formidable alternative to materials derived from BPA.[1][2][3]

Synthesis of High-Performance Polyesters: A Methodological Approach

The synthesis of polyesters incorporating cyclobutane diols is most effectively achieved through a two-stage melt polycondensation process. This industrially relevant method avoids the use of solvents and allows for the production of high molecular weight polymers.[1][4]

The Rationale Behind a Two-Stage Process

The initial stage, esterification or transesterification, is conducted at elevated temperatures to form low molecular weight oligomers. This is followed by a polycondensation stage under high vacuum and even higher temperatures to facilitate chain growth and increase the polymer's molecular weight.[4] This two-step approach allows for precise control over the reaction kinetics and the final polymer properties.

Experimental Workflow: Polyester Synthesis

The following diagram outlines the general workflow for the two-stage melt polymerization of polyesters containing CBDO.

Polyester_Synthesis_Workflow Workflow for Two-Stage Melt Polycondensation of CBDO Polyesters cluster_stage1 Stage 1: Esterification/Transesterification cluster_stage2 Stage 2: Polycondensation S1_Monomers Monomer Charging: Diacid/Diester, CBDO, Co-diol(s) S1_Catalyst Catalyst Addition S1_Monomers->S1_Catalyst S1_Reaction Heating under Nitrogen (e.g., 240-260°C for TPA) Formation of Oligomers S1_Catalyst->S1_Reaction S1_Byproduct Byproduct Removal: Water or Methanol S1_Reaction->S1_Byproduct S2_Conditions Increase Temperature (270-290°C) & Apply High Vacuum S1_Byproduct->S2_Conditions Transition to Stage 2 S2_Polymerization Chain Growth & Viscosity Increase S2_Conditions->S2_Polymerization S2_Byproduct_Removal Removal of Excess Diol S2_Polymerization->S2_Byproduct_Removal S2_Final_Polymer High Molecular Weight Polyester S2_Byproduct_Removal->S2_Final_Polymer

Caption: General workflow for the two-stage melt polymerization of CBDO polyesters.

A Comparative Analysis of Polyester Properties

The incorporation of CBDO into the polyester backbone results in significant improvements in material properties compared to polyesters based on other diols like CHDM or BPA.

Thermal Properties

Polyesters derived from CBDO exhibit significantly higher glass transition temperatures (Tg).[1][5] This is attributed to the rigid and bulky nature of the cyclobutane ring, which restricts chain mobility. The Tg of polyesters containing CBDO can range from 80°C to as high as 168°C, depending on the comonomer composition.[5] For instance, copolyesters of terephthalic acid, CBDO, and ethylene glycol demonstrate a tunable Tg based on the proportion of the rigid CBDO units.[1] The decomposition temperatures of CBDO-based polyesters are also notable, typically ranging from 381 to 424 °C, indicating excellent thermal stability.[2]

Mechanical Performance

One of the most remarkable characteristics of CBDO-based polyesters is their exceptional impact resistance.[5] Terephthalate copolyesters prepared with a specific ratio of CBDO and a flexible diol like 1,3-propanediol have shown superior impact resistance, even when compared to ballistic-grade polycarbonate.[6] This high impact strength, combined with good ductility, makes these materials suitable for demanding applications where toughness is critical.[7]

Optical Clarity

The disruption of polymer chain packing by the bulky cyclobutane ring of CBDO inhibits crystallization, leading to the formation of amorphous copolyesters with excellent optical clarity.[4] This inherent transparency is a significant advantage in applications where visual appearance is important.

Chemical Structures of Key Diols

The distinct properties of these polyesters can be traced back to the molecular architecture of the diols used in their synthesis.

Diol_Structures Chemical Structures of Compared Diols CBDO 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) CBDO_img CHDM 1,4-Cyclohexanedimethanol (CHDM) CHDM_img BPA Bisphenol A (BPA) BPA_img

Caption: Chemical structures of CBDO, CHDM, and BPA.

Comparative Data Summary

The following table summarizes the key performance differences between polyesters derived from CBDO, CHDM, and BPA.

PropertyPolyester with CBDOPolyester with CHDMPolyester with BPA (Polycarbonate)
Glass Transition Temp. (Tg) High (80-168°C)[5]ModerateHigh (~145°C)[8]
Impact Strength Very High[5][6]GoodHigh
Optical Clarity Excellent (Amorphous)[4]ExcellentExcellent
Hydrolytic Stability Excellent[1]GoodModerate
Chemical Resistance GoodGoodFair
BPA-Free Yes[2][3]Yes[2][3]No

Standardized Protocols for Polyester Characterization

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal decomposition temperature of the polyester.

  • Methodology:

    • Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan.

    • Place the pan in the DSC cell and an empty reference pan in the reference cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate and then reheat to observe the thermal transitions.

    • For TGA, heat a similar sample in a TGA furnace at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to monitor weight loss as a function of temperature.

  • Self-Validation: The protocol is validated by running a standard material with a known thermal profile to ensure instrument calibration. The consistency of results across multiple runs of the same sample confirms the reliability of the data.

Mechanical Testing: Tensile and Impact Strength
  • Objective: To evaluate the mechanical robustness of the polyester, including its tensile strength, modulus, and resistance to impact.

  • Methodology:

    • Prepare standardized test specimens (e.g., dog-bone shape for tensile testing, notched bars for Izod impact testing) by injection molding or compression molding.

    • For tensile testing, clamp the specimen in a universal testing machine and pull at a constant rate of extension until failure, recording the stress-strain curve.

    • For Izod impact testing, strike the notched specimen with a pendulum of a specific weight and measure the energy absorbed during fracture.

  • Self-Validation: The use of standardized specimen geometries and testing procedures (e.g., ASTM standards) ensures comparability of data. Testing multiple specimens and analyzing the statistical variation validates the results.

Optical Properties: Haze and Transmittance
  • Objective: To quantify the optical clarity of the polyester.

  • Methodology:

    • Prepare thin, flat film or plaque samples of the polyester with a uniform thickness.

    • Use a spectrophotometer or a dedicated haze meter to measure the total transmittance and the amount of light scattered by the sample.

  • Self-Validation: Calibrating the instrument with standard reference materials ensures accuracy. The consistency of measurements on different areas of the same sample indicates material homogeneity.

Conclusion

The inclusion of 2,2,4,4-tetramethyl-1,3-cyclobutanediol in polyester synthesis offers a versatile and powerful route to high-performance materials.[1] Polyesters based on CBDO consistently demonstrate a superior combination of thermal stability, mechanical toughness, and optical clarity when compared to those derived from other common diols.[1][5][6] As a BPA-free alternative, CBDO-containing polyesters are particularly well-suited for applications in consumer goods, medical devices, and other areas where safety and performance are paramount.[2][3][7] The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers to explore and innovate with this promising class of polymers.

References

  • Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylcyclobutan-1,3-diol in Polyester Synthesis. Benchchem.
  • Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry (RSC Publishing).
  • Application Notes and Protocols for Melt Polymerization of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Polyesters. Benchchem.
  • Synthesis and Characterization of BPA-free Polyesters by Incorporating a Semi-rigid Cyclobutanediol Monomer.
  • High Impact, Amorphous Terephthalate Copolyesters of Rigid 2,2,4,4-Tetramethyl-1,3-cyclobutanediol with Flexible Diols.
  • Study of the structure–property relationships in a high impact and shape memory polyester by the stereoisomer selection of the cyclobutane diol monomer.
  • Copolyterephthalates containing tetramethylcyclobutane with impact and ballistic properties greater than bisphenol A polycarbonate.
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Wikipedia.

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to the Metabolic Stability of Cyclobutane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of robust and efficacious drug candidates, medicinal chemists are increasingly turning to the cyclobutane moiety as a strategic tool to enhance molecular properties. This guide provides an in-depth, evidence-based comparison of the metabolic stability of cyclobutane-containing molecules against common structural alternatives. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage the unique advantages of this strained ring system.

The Rationale for Rigidity: Why Cyclobutane?

The introduction of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring a specific set of advantageous properties. Unlike its more flexible acyclic or larger cycloalkane counterparts, the puckered conformation of cyclobutane imparts a degree of conformational rigidity.[1][2] This structural constraint can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3]

From a metabolic standpoint, the cyclobutane scaffold offers a compelling proposition. Its compact, three-dimensional nature and the relative strength of its C-H bonds can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary catalysts of drug biotransformation.[4][5] By strategically replacing metabolically labile groups, such as gem-dimethyl or larger cycloalkanes, with a cyclobutane ring, medicinal chemists can "block" common sites of metabolic attack, thereby improving the pharmacokinetic profile of a drug candidate.[6]

Assessing Metabolic Stability: A Tale of Two Assays

To empirically validate the metabolic stability of a compound, two primary in vitro assays are the workhorses of the pharmaceutical industry: the liver microsomal stability assay and the hepatocyte stability assay. The choice between them depends on the desired depth of metabolic information.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay utilizes subcellular fractions of the liver (microsomes) that are rich in CYP enzymes.[7] It is a high-throughput and cost-effective method to assess a compound's susceptibility to Phase I oxidative metabolism.[8]

The core principle is to incubate the test compound with liver microsomes in the presence of a crucial cofactor, NADPH, which fuels the catalytic cycle of CYP enzymes. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its intrinsic clearance (CLint), a measure of the rate of metabolism.[4]

dot

Caption: A typical workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism

For a more comprehensive assessment that includes both Phase I and Phase II (conjugative) metabolism, primary hepatocytes are the preferred in vitro model. These intact liver cells contain the full complement of drug-metabolizing enzymes and cofactors, providing a closer approximation of in vivo hepatic clearance.[7]

Similar to the microsomal assay, the test compound is incubated with a suspension of hepatocytes. The inclusion of both Phase I and Phase II metabolic pathways allows for a more holistic view of a compound's metabolic fate. The rate of disappearance of the parent compound is measured to calculate the intrinsic clearance.

dot

Caption: A generalized workflow for a hepatocyte stability assay.

The Data Speaks: Cyclobutane vs. The Alternatives

The true measure of a structural modification's success lies in the empirical data. Here, we present a comparative analysis of the metabolic stability of cyclobutane-containing molecules against their analogs.

Cyclobutane vs. Acyclic and Other Cycloalkanes

A compelling case for the metabolic robustness of the cyclobutane ring is often made by direct comparison with more flexible or larger ring systems. For instance, the replacement of a metabolically labile gem-dimethyl group with a cyclobutane moiety has been shown to block oxidative metabolism and enhance stability.[6]

In a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group, the metabolic stability in human liver microsomes was evaluated.[4] The intrinsic clearance (CLint) serves as a quantitative measure of metabolic rate.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107
Data sourced from Mykhailiuk et al. (2024).[4]

In the cases of Model Amide 2 and Butenafine, both the CF3-cyclopropane and CF3-cyclobutane analogs demonstrated a significant improvement in metabolic stability (lower CLint) compared to the parent tert-butyl compound.[4] Conversely, for Model Amide 1 and Tebutam, the introduction of the small rings led to decreased metabolic stability.[4] Notably, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar in these examples.[4]

Cyclobutane as a Bioisostere for Aromatic Rings

The replacement of a planar, electron-rich aromatic ring with a saturated, three-dimensional cyclobutane ring is an increasingly employed strategy to mitigate metabolic liabilities.[9] Aromatic rings are often susceptible to CYP-mediated oxidation, leading to the formation of potentially reactive metabolites. The more inert nature of the cyclobutane ring can circumvent this issue.

PropertyAromatic AnalogCyclobutane AnalogImprovementTarget/Drug Class
Human Liver Microsomal Stability (T½) Not Reported> 80 minutesEnhanced Stabilityαvβ3 Antagonist
Mouse Liver Microsomal Stability (% remaining at 60 min) LowSignificantly HigherImproved StabilityGeneral Observation
Data compiled from various sources.[9]

Mechanistic Insights: The Role of Cytochrome P450

The metabolic fate of cyclobutane-containing molecules is primarily dictated by the action of cytochrome P450 enzymes.[5][10] The principal metabolic pathway is hydroxylation of the cyclobutane ring.[11] The position of hydroxylation is influenced by the steric and electronic environment of the ring and the specific CYP isoform involved. The inherent stability of the C-H bonds in the cyclobutane ring, a consequence of its ring strain, contributes to its resistance to oxidative cleavage compared to more flexible alkyl chains.[6]

dot

Caption: Cytochrome P450-mediated hydroxylation of a cyclobutane ring.

Conclusion: A Validated Strategy for Enhanced Metabolic Stability

The strategic incorporation of a cyclobutane moiety into drug candidates is a powerful and validated approach to enhance metabolic stability. The inherent rigidity and electronic properties of the cyclobutane ring render it a less attractive substrate for oxidative metabolism by cytochrome P450 enzymes compared to many acyclic and larger carbocyclic analogs, as well as aromatic systems. The experimental data, though context-dependent, clearly demonstrates the potential for cyclobutane to mitigate metabolic liabilities and improve the pharmacokinetic profile of a molecule. As our understanding of the interplay between molecular structure and metabolic fate continues to evolve, the cyclobutane ring is poised to become an even more indispensable tool in the medicinal chemist's arsenal.

Experimental Protocols

Liver Microsomal Stability Assay

Purpose: To determine the in vitro intrinsic clearance (CLint) of a test compound due to Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard solution

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • Incubation Mixture: In a 96-well plate, add the HLM solution to the buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Purpose: To determine the in vitro intrinsic clearance (CLint) of a test compound due to both Phase I and Phase II metabolism.

Materials:

  • Test compound stock solution

  • Cryopreserved primary human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile

  • Internal standard solution

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and resuspend the cryopreserved hepatocytes in incubation medium according to the supplier's protocol. Determine cell viability and density.

  • Incubation Mixture: Add the hepatocyte suspension to a 96-well plate. Add the test compound to the wells.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

References

A Comparative Guide to the Conformational Analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclobutane scaffold is an increasingly important motif in medicinal chemistry, prized for its ability to confer conformational rigidity and provide unique three-dimensional exit vectors for molecular design.[1] The bioactivity and physicochemical properties of cyclobutane-containing drug candidates are intrinsically linked to the spatial arrangement of their substituents. This guide provides an in-depth conformational analysis of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, a 1,1,3,3-tetrasubstituted cyclobutane. We will objectively compare its conformational landscape with foundational cyclobutane derivatives, detail the definitive experimental and computational methodologies for its characterization, and provide field-proven insights into the causality behind these analytical choices.

Part 1: Foundational Principles of Cyclobutane Conformation

Unlike the flat polygon often depicted in 2D drawings, the cyclobutane ring is inherently non-planar. A planar conformation would induce significant torsional strain from eclipsing C-H bonds and angle strain from C-C-C bond angles of 90°, a major deviation from the ideal tetrahedral angle of 109.5°.[2][3] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[4] This puckering reduces torsional strain at the cost of slightly increased angle strain, achieving a lower overall energy state.[3]

The puckered ring can invert rapidly at room temperature, passing through a higher-energy planar transition state. This dynamic process means that substituents on the ring are in constant flux between pseudo-axial and pseudo-equatorial positions. The energy barrier for this inversion in unsubstituted cyclobutane is low, approximately 1.45 kcal/mol.[5]

G cluster_0 Cyclobutane Ring Dynamics Puckered1 Puckered Conformer 1 (D2d Symmetry) Planar Planar Transition State (D4h Symmetry) ~1.45 kcal/mol barrier Puckered1->Planar Ring Inversion Puckered2 Puckered Conformer 2 (Equivalent) Planar->Puckered2 Puckered2->Planar Ring Inversion

Caption: The dynamic equilibrium of cyclobutane ring puckering.

Part 2: Conformational Isomers of the Target Molecule

The subject of our analysis, this compound, possesses a 1,1,3,3-tetrasubstitution pattern. At the C1 position, there are two hydroxymethyl (-CH₂OH) groups, and at the C3 position, two methoxy (-OCH₃) groups. This geminal substitution at two opposite carbons creates a unique conformational challenge dominated by transannular (across the ring) steric interactions.

In any puckered conformation, one substituent of each geminal pair will occupy a pseudo-axial position, while the other will be pseudo-equatorial. The critical interaction to consider is the steric clash between the two pseudo-axial groups at the 1 and 3 positions. This 1,3-diaxial-like interaction is the primary determinant of the ring's puckering angle and conformational preference. The molecule will exist as an equilibrium of two identical puckered conformers, with the key steric interaction being between a hydroxymethyl group and a methoxy group.

G cluster_0 Conformational Equilibrium of the Target Molecule cluster_1 Key Steric Interaction Conf1 Conformer A Conf2 Conformer B (Equivalent) Conf1->Conf2 Ring Inversion Axial_CH2OH -CH₂OH (pseudo-axial) Axial_OCH3 -OCH₃ (pseudo-axial) Axial_CH2OH->Axial_OCH3 1,3-Transannular Clash G cluster_0 Overall Experimental Workflow cluster_1 Solution-Phase Analysis cluster_2 Solid-State Analysis Compound Purified Compound NMR_Prep NMR Sample Prep Compound->NMR_Prep Crystals Single Crystal Growth Compound->Crystals NMR_Acq 1D/2D NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis J-Coupling & NOE Analysis NMR_Acq->NMR_Analysis Sol_Conformer Dominant Solution Conformation NMR_Analysis->Sol_Conformer XRay X-Ray Diffraction Crystals->XRay XRay_Analysis Structure Solution XRay->XRay_Analysis Solid_Conformer Definitive Solid-State Conformation XRay_Analysis->Solid_Conformer Solid_Conformer->Sol_Conformer Comparison & Validation G cluster_0 Computational Analysis Workflow Start Build 3D Structure MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search Minima Identify Low-Energy Conformers MM_Search->Minima DFT_Opt DFT Geometry Optimization & Frequency Calculation Minima->DFT_Opt TS_Search DFT Transition State Search (Planar Ring) Minima->TS_Search Results Calculate Relative Energies (ΔG) & Inversion Barrier DFT_Opt->Results TS_Search->Results

Sources

A Comparative Guide to the Analytical Characterization of Cyclobutane Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, once considered a niche structural element, has gained significant traction in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate physicochemical properties, enhance metabolic stability, and explore novel chemical space.[1] However, the very structural features that make cyclobutanes attractive also present a formidable analytical challenge: the precise characterization of their isomers. The puckered nature of the four-membered ring gives rise to a complex landscape of stereoisomers, including diastereomers (cis/trans) and enantiomers, each potentially possessing distinct pharmacological and toxicological profiles.

This guide provides a comprehensive comparison of the primary analytical techniques employed to characterize cyclobutane isomers. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to navigate the intricacies of cyclobutane isomer analysis with confidence.

The Structural Challenge: Puckering and Isomerism in Cyclobutanes

Unlike planar aromatic rings, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate torsional strain, leading to distinct axial and equatorial positions for its substituents. This puckering is a dynamic process, and the energy barrier between conformations can be low. The relative orientation of substituents on the ring defines the diastereomeric relationship (cis or trans), which in turn influences the ring's puckering and overall molecular shape. Distinguishing between these closely related structures requires analytical techniques with high resolving power and sensitivity to subtle stereochemical differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the relative stereochemistry of cyclobutane isomers in solution.[2] By probing the magnetic environments of atomic nuclei, NMR provides detailed information about connectivity, conformation, and through-space proximity of atoms.

Key NMR Parameters for Cyclobutane Isomer Differentiation:
  • ¹H Chemical Shifts: The electronic environment of a proton dictates its chemical shift. In cyclobutane rings, the chemical shifts of ring protons are sensitive to the stereochemistry of substituents. For instance, a proton that is cis to a substituent will experience a different magnetic environment than a proton that is trans.[3]

  • ³JHH Coupling Constants: The magnitude of the through-bond coupling between vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] This is a cornerstone of stereochemical assignment in cyclobutanes. Generally, cis protons on a cyclobutane ring exhibit larger coupling constants than trans protons.[5]

  • Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect through-space interactions between protons that are close to each other (< 5 Å).[6] For cyclobutane isomers, NOE correlations can unambiguously establish the relative stereochemistry. For example, a strong NOE between two protons on the same face of the ring confirms a cis relationship.[7]

  • 2D NMR Techniques: A suite of 2D NMR experiments is often necessary for the complete assignment of complex cyclobutane structures.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons.[7]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A 1D ¹H & ¹³C NMR E Assign Proton & Carbon Signals A->E B 2D COSY B->E C 2D HSQC/HMBC C->E D 2D NOESY G Identify NOE Correlations D->G F Analyze Coupling Constants (³JHH) E->F H Determine Relative Stereochemistry F->H G->H

Caption: Workflow for 2D NMR-based structural elucidation of cyclobutane isomers.

Comparative NMR Data for a Hypothetical 1,2-Disubstituted Cyclobutane
Parametercis-Isomertrans-IsomerRationale
³J(H1,H2) ~ 8-10 Hz~ 2-5 HzThe dihedral angle between cis protons is smaller, leading to a larger coupling constant.[5]
NOE between H1 & H2 StrongWeak or Absentcis protons are on the same face of the ring and thus closer in space.[7]

Mass Spectrometry (MS): Weighing the Evidence and Uncovering Fragments

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer clues to its structure through fragmentation analysis. While mass spectrometry alone generally cannot distinguish between stereoisomers, when coupled with a separation technique (like GC or LC) or specialized methods, it becomes a powerful tool.

Key MS Techniques for Cyclobutane Isomer Analysis:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for the analysis of volatile and thermally stable cyclobutane derivatives.[9] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a mass spectrum for each separated component.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (e.g., the molecular ion) is selected and fragmented. The resulting fragmentation pattern can sometimes be unique to a particular isomer, aiding in its identification.[10] The stability of the molecular ions and their fragmentation pathways can differ between isomers.[11]

  • Ion Mobility Mass Spectrometry (IMMS): This advanced technique separates ions based on their size, shape, and charge. Because cyclobutane isomers can have different three-dimensional shapes, IMMS can sometimes distinguish between them even without prior chromatographic separation.[10]

Fragmentation of Cyclobutanes

The fragmentation of the cyclobutane ring in MS often involves ring-opening to form a more stable open-chain radical cation, followed by cleavage to produce characteristic fragment ions.[12] For instance, unsubstituted cyclobutane (m/z 56) often shows a prominent peak at m/z 28, corresponding to the loss of ethene.[13] The fragmentation patterns of substituted cyclobutanes can be more complex, but differences in the relative abundances of fragment ions can be used to differentiate isomers.

Chromatographic Techniques: The Art and Science of Separation

Chromatography is indispensable for the analysis of cyclobutane isomers, as it allows for their physical separation before detection. The choice of chromatographic technique depends on the properties of the analyte, such as volatility and polarity.

Key Chromatographic Methods:
  • Gas Chromatography (GC): Ideal for volatile cyclobutane derivatives. The choice of the stationary phase is critical for achieving separation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of cyclobutane compounds. For separating enantiomers, a chiral stationary phase (CSP) is required.[14][15]

  • Chiral HPLC: This is the gold standard for separating and quantifying enantiomers.[6][16] CSPs are designed to interact differently with each enantiomer, leading to different retention times.[17] Polysaccharide-based and cyclodextrin-based CSPs are commonly used.[18]

Experimental Protocol: Chiral HPLC Method Development for a Racemic Cyclobutane Compound
  • Column Screening:

    • Select a set of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclodextrin-based).

    • Prepare a solution of the racemic cyclobutane analyte in a suitable solvent (e.g., 1 mg/mL in mobile phase).

    • Screen each column with a generic mobile phase, such as a mixture of hexane and isopropanol for normal phase or acetonitrile and water for reversed phase.

  • Mobile Phase Optimization:

    • Once a column shows promise of separation, optimize the mobile phase composition to improve resolution and reduce analysis time.

    • For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol).

    • For reversed phase, adjust the organic modifier concentration and pH (if the analyte is ionizable).

  • Flow Rate and Temperature Optimization:

    • Fine-tune the flow rate to balance analysis time and separation efficiency.

    • Investigate the effect of column temperature on the separation.

  • Method Validation:

    • Once optimal conditions are found, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantitation.

X-ray Crystallography: The Unambiguous Gold Standard

For an unequivocal determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, single-crystal X-ray crystallography is the definitive technique.[19][20] By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the precise position of every atom in the molecule.

While incredibly powerful, X-ray crystallography has one major prerequisite: the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.[21][22]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While these techniques are excellent for identifying functional groups, their ability to distinguish between cyclobutane stereoisomers is often limited. However, the vibrational spectra can serve as a "fingerprint" for a particular compound.[23] In some cases, subtle differences in the low-frequency ring-puckering modes may be observable between isomers.[24][25][26]

A Comparative Summary and Integrated Strategy

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
NMR Spectroscopy Relative stereochemistry, conformation, connectivityMilligrams, solubleProvides detailed structural information in solutionCannot determine absolute configuration of enantiomers directly
Mass Spectrometry Molecular weight, fragmentation patternsMicrograms to nanogramsHigh sensitivityGenerally cannot distinguish stereoisomers without hyphenation or specialized techniques
GC/HPLC Separation of isomers, purity assessmentMicrograms to nanogramsExcellent separation capabilitiesRequires method development, may not separate all isomers
Chiral HPLC Separation and quantification of enantiomersMicrograms to nanogramsGold standard for enantiomeric excess determinationRequires specialized and often expensive chiral columns
X-ray Crystallography Absolute 3D structure, absolute configurationSingle crystal (micrograms to milligrams)Unambiguous structure determination[19]Crystal growth can be a major bottleneck[22]
IR/Raman Spectroscopy Functional groups, molecular fingerprintMilligramsFast, non-destructiveLimited ability to distinguish between stereoisomers
Integrated Analytical Strategy

A multi-faceted approach is often the most effective strategy for the complete characterization of cyclobutane isomers.

Integrated_Strategy A New Cyclobutane Compound (Mixture of Isomers) B LC-MS or GC-MS Analysis A->B D Preparative Chromatography (HPLC or Flash) A->D C NMR Spectroscopy (1D & 2D) B->C Preliminary Info on MW & Isomer Number H Relative Stereochemistry Determined C->H E Isolated Isomers D->E E->C F Chiral HPLC E->F G X-ray Crystallography E->G I Enantiomeric Purity Determined F->I J Absolute Stereochemistry Determined G->J

Caption: An integrated workflow for the comprehensive characterization of cyclobutane isomers.

Conclusion

The characterization of cyclobutane isomers is a complex but essential task in the development of novel therapeutics and materials. A thorough understanding of the strengths and limitations of various analytical techniques is paramount. While NMR spectroscopy provides the richest information regarding relative stereochemistry in solution, and X-ray crystallography offers the definitive solid-state structure, a combination of chromatographic and spectrometric methods is typically required for a complete and unambiguous characterization. By employing an integrated analytical strategy, researchers can confidently navigate the challenges of cyclobutane isomer analysis and unlock the full potential of this valuable structural motif.

References

Distinguishing Diastereomers: A Spectroscopic Comparison of Cis- and Trans-Cyclobutane-1,2-diols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of stereoisomers is a foundational requirement for establishing structure-activity relationships and ensuring drug efficacy and safety. The rigid, puckered four-membered ring of cyclobutane presents a classic case study in stereoisomerism. This guide provides an in-depth spectroscopic comparison of cis- and trans-cyclobutane-1,2-diol, offering experimental insights and data to reliably distinguish between these two diastereomers.

Introduction to Cyclobutane Diol Isomerism

Cyclobutane-1,2-diol exists as two diastereomers: cis, where the two hydroxyl (-OH) groups are on the same face of the ring, and trans, where they are on opposite faces. This seemingly subtle difference in spatial arrangement leads to distinct physical properties and, critically, unique spectroscopic signatures. The ability of the cis isomer to form an intramolecular hydrogen bond, a bond within the same molecule, is a key structural feature that is absent in the trans isomer. This difference is the cornerstone of their spectroscopic differentiation, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Spectroscopic Analysis

A multi-spectroscopic approach provides the most definitive characterization. Here, we compare the expected outcomes from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy: The Hydrogen Bonding Tell-Tale

IR spectroscopy is exceptionally sensitive to hydrogen bonding.[1][2] The O-H stretching vibration is the most diagnostic region in the spectrum for differentiating these isomers.

  • cis-Cyclobutane-1,2-diol: Due to the proximity of the two hydroxyl groups, this isomer can form an intramolecular hydrogen bond. This internal bonding results in a relatively sharp, concentration-independent absorption band typically observed in the 3500-3600 cm⁻¹ range.[3]

  • trans-Cyclobutane-1,2-diol: The spatial separation of the hydroxyl groups prevents intramolecular hydrogen bonding. Instead, these groups engage in intermolecular hydrogen bonding (between different molecules). This results in a broad, concentration-dependent absorption band at lower frequencies, typically between 3200-3500 cm⁻¹.[3]

Causality: The strength of the hydrogen bond affects the O-H bond's vibrational frequency. The broadness of the intermolecular band in the trans isomer reflects a wide distribution of hydrogen-bonded polymer-like clusters, whereas the sharper band in the cis isomer points to a more uniform, internally bonded structure.[1] Running spectra at different concentrations can confirm the assignment: the position of the intramolecular bond of the cis isomer will remain constant upon dilution, while the intermolecular band of the trans isomer will diminish, and a "free" O-H sharp peak around 3650 cm⁻¹ will appear.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Stereochemistry

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The most powerful feature in the ¹H NMR spectrum for distinguishing cis and trans isomers is the difference in the vicinal coupling constants (³JHH) between the protons on the hydroxyl-bearing carbons (C1 and C2).[5] This is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons.[5][6]

  • cis-Isomer: The dihedral angle between the methine protons (H1 and H2) is approximately 0°. This results in a larger coupling constant, typically in the range of 6-12 Hz.[7]

  • trans-Isomer: The dihedral angle is closer to 180° for a diaxial relationship or around 90° for an axial-equatorial relationship in the puckered ring. This leads to a smaller coupling constant, generally in the range of 2-5 Hz.[6][8]

Additionally, the symmetry of the molecules can influence the appearance of the spectra. The cis isomer possesses a Cs plane of symmetry, which can simplify the spectrum compared to the less symmetric trans isomer (C₂ symmetry).

¹³C NMR spectroscopy is particularly useful for determining the number of unique carbon atoms in a molecule.[9]

  • cis-Cyclobutane-1,2-diol: Due to its plane of symmetry, the two hydroxyl-bearing carbons (C1 and C2) are chemically equivalent, as are the two methylene carbons (C3 and C4). This results in only two distinct signals in the ¹³C NMR spectrum.

  • trans-Cyclobutane-1,2-diol: The absence of a plane of symmetry cutting through the bonds makes all four carbon atoms potentially non-equivalent, depending on the puckering and dynamics. However, due to a C₂ axis of symmetry, C1 is equivalent to C2, and C3 is equivalent to C4. Therefore, like the cis isomer, it will also show two signals. The key distinction lies in the chemical shifts, which can be subtly influenced by the different steric environments, though this is less definitive than the ¹H NMR coupling constants or IR O-H stretch.[10][11]

Mass Spectrometry (MS): Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) typically results in fragmentation of the molecule. For alcohols, common fragmentation pathways include α-cleavage and dehydration (loss of water).[12]

  • Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 88.[13][14]

  • A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z = 70 is expected for both isomers.[15]

  • Alpha-cleavage (breaking the C-C bond adjacent to the oxygen) can also occur.

  • While the primary fragments may be similar, the relative intensities of these fragments can differ. For cyclic vicinal diols, the cis isomer may form a more stable complex with certain derivatizing agents (like boric acid), leading to a more intense mixed complex signal in electrospray ionization (ESI) mass spectrometry, providing another avenue for differentiation.[16]

Summary of Spectroscopic Data

Spectroscopic TechniqueFeaturecis-Cyclobutane-1,2-dioltrans-Cyclobutane-1,2-diol
IR Spectroscopy O-H Stretch (cm⁻¹)Sharp, concentration-independent peak (~3500-3600)Broad, concentration-dependent peak (~3200-3500)
¹H NMR Spectroscopy ³JH1-H2 (Hz)Larger coupling constant (6-12 Hz)Smaller coupling constant (2-5 Hz)
¹³C NMR Spectroscopy Number of Signals22
Mass Spectrometry Molecular Ion (m/z)8888
Key Fragment (m/z)70 ([M-H₂O]⁺)70 ([M-H₂O]⁺)

Experimental Protocols

Synthesis of Cyclobutane-1,2-diols

Precise spectroscopic analysis requires pure samples. The synthesis of cyclobutane diols can be achieved through various methods.[17][18]

  • cis-Diol Synthesis: Often prepared by the oxidation of cyclobutene with reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

  • trans-Diol Synthesis: Typically synthesized via the epoxidation of cyclobutene followed by acid-catalyzed ring-opening of the resulting epoxide.[19]

Spectroscopic Analysis Workflow
  • Sample Preparation:

    • IR: For liquids, a thin film between salt plates (NaCl or KBr) is sufficient. For solids, prepare a KBr pellet or a mull. For hydrogen bonding studies, prepare a series of dilutions in a non-polar solvent like carbon tetrachloride (CCl₄).

    • NMR: Dissolve 5-10 mg of the purified diol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • MS: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumental Acquisition:

    • FT-IR: Acquire the spectrum over the range of 4000-400 cm⁻¹. Ensure the instrument is purged to minimize atmospheric water and CO₂ interference.

    • NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Standard pulse programs for both nuclei are typically sufficient.

    • MS: Acquire the mass spectrum using an appropriate ionization technique (e.g., EI for fragmentation patterns, ESI for soft ionization).

  • Data Analysis:

    • IR: Identify the position and shape of the O-H stretching band. Compare spectra from different concentrations if intermolecular bonding is suspected.

    • ¹H NMR: Determine the chemical shifts and multiplicities of all signals. Accurately measure the coupling constants, particularly for the methine protons at C1 and C2.

    • ¹³C NMR: Identify the number of unique carbon signals.

    • MS: Identify the molecular ion peak and major fragment ions. Compare the fragmentation patterns between the isomers.

Workflow for Isomer Differentiation

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion Synthesis Synthesize and Purify cis- and trans-Diols IR Acquire IR Spectra (Dilution Study) Synthesis->IR NMR Acquire 1H & 13C NMR Spectra Synthesis->NMR MS Acquire Mass Spectra Synthesis->MS Analyze_IR Analyze O-H Stretch: Sharp (cis) vs. Broad (trans) IR->Analyze_IR Analyze_NMR Analyze 1H J-Coupling: Large (cis) vs. Small (trans) NMR->Analyze_NMR Analyze_MS Compare Fragmentation Patterns MS->Analyze_MS Conclusion Definitive Isomer Assignment Analyze_IR->Conclusion Analyze_NMR->Conclusion Analyze_MS->Conclusion

Caption: Workflow for the spectroscopic differentiation of cis- and trans-cyclobutane-1,2-diol.

References

  • Mass spectrometric analysis of long-chain esters of diols. (n.d.). PubMed. Retrieved from [Link]

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Letters, 31(49), 7099–7100.
  • Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • Four stereoisomers of 1,2-secondary/secondary diols. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of cyclobutane-1,2-diols 2 a. (n.d.). ResearchGate. Retrieved from [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopic Studies of Interactions of the Diols with Aprotic Solvents. (n.d.). wjcl.chem.ucla.edu. Retrieved from [Link]

  • Efficient Preparation and Resolution of Trans-1,2-cyclobutanedicarboxylic Acid and Some of its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. (1999). Journal of Mass Spectrometry, 34(7), 755-760.
  • 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. (1990). Semantic Scholar. Retrieved from [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2012). Magnetic Resonance in Chemistry, 50(9), 587-593.
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (2023). Journal of Chemical Reviews, 5(3), 224-234.
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters, 16(6), 1594–1597.
  • trans-Cyclobutane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • Cyclobutane Synthesis. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (2019).
  • How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding? (2015). Quora. Retrieved from [Link]

  • trans-cyclobutane-1,2-dicarboxylic acid. (n.d.). Anbu Chem. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. (1966). The Journal of Organic Chemistry, 31(7), 2262-2268.
  • Analysis of two carbon-13 NMR correlations for determining the stereochemistry of 1,3-diol acetonides. (1992). The Journal of Organic Chemistry, 57(24), 6379–6385.
  • Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. (1966). U.S.
  • Cyclobutane, 1,2-diethyl-, trans-. (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Cyclobutane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • Forming a trans-1,2-diol. (2020, May 8). YouTube. Retrieved from [Link]

  • 1,2-Cyclobutanedicarboxylic acid, trans-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS No. 130369-33-4), ensuring the safety of personnel and adherence to regulatory standards. While specific safety data for this compound is not extensively documented, the principles of prudent laboratory practice dictate a cautious approach, treating it as potentially hazardous waste.

Hazard Assessment and Precautionary Measures

Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach to handling this compound is essential. Based on the known hazards of similar chemical structures, such as [1-(Hydroxymethyl)cyclopropyl]methanol which is known to cause skin and eye irritation and may cause respiratory irritation, appropriate personal protective equipment (PPE) must be worn at all times.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[2]

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]

Key Physical and Chemical Properties:

PropertyValue
CAS Number 130369-33-4
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol

Source: CymitQuimica, BroadPharm[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of any laboratory chemical is a multi-step process that begins with the initial handling and ends with compliant removal by a certified waste management service. This workflow is designed to ensure safety and regulatory compliance at every stage.

Disposal Procedure Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Removal start Don Appropriate PPE characterize Characterize Waste: Treat as Hazardous start->characterize Safety First segregate Segregate Waste: Keep separate from incompatible materials characterize->segregate Prevent Reactions container Select Compatible Container (e.g., HDPE or Glass) segregate->container Ensure Integrity labeling Label Container Clearly: 'Hazardous Waste', Chemical Name, Date container->labeling Compliance close Keep Container Securely Closed labeling->close Prevent Spills saa Store in Designated Satellite Accumulation Area (SAA) close->saa Safe Holding pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service saa->pickup Final Disposal end Document Waste Transfer pickup->end Record Keeping

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol (CAS No. 130369-33-4). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

I. Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough risk assessment is crucial. The primary anticipated hazards, based on analogous compounds, are:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.

  • Eye Irritation: Contact with the eyes can cause serious irritation and potential damage.

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.

The following table summarizes the postulated hazard information:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse.[1]
H319: Causes serious eye irritation P280: Wear face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1]
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.[1]
II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on the potential routes of exposure.

PPE_Selection_Workflow cluster_assessment Hazard Identification cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Identify Chemical: [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol AssessHazards Assess Potential Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->AssessHazards Consult Analogous Compound SDS EngineeringControls Engineering Controls: - Fume Hood AssessHazards->EngineeringControls EyeProtection Eye & Face Protection: - Safety Goggles - Face Shield EngineeringControls->EyeProtection HandProtection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) EyeProtection->HandProtection BodyProtection Body Protection: - Lab Coat - Chemical-Resistant Apron HandProtection->BodyProtection RespiratoryProtection Respiratory Protection: (If aerosols are generated) - NIOSH-approved respirator BodyProtection->RespiratoryProtection HandleChemical Handle Chemical in Designated Area RespiratoryProtection->HandleChemical Proceed with Work Decontaminate Decontaminate & Remove PPE HandleChemical->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

PPE Selection Workflow for Handling the Target Compound.

Step-by-Step PPE Selection and Use:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[1]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling alcohols and ethers. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A standard laboratory coat should be worn and buttoned to its full length. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant aerosols or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge should be used.

III. Operational and Disposal Plans

Safe Handling and Storage:

  • Handling: Avoid direct contact with the skin and eyes.[1] Use equipment and tools that will not generate sparks, especially if the flammability of the compound has not been determined.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1]

Spill Management:

In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Container Selection: Use a designated and clearly labeled waste container that is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Pickup: Arrange for hazardous waste pickup according to your institution's established procedures. Do not dispose of this chemical down the drain.[3]

The following flowchart outlines the disposal process:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal GenerateWaste Generate Waste Containing [1-(Hydroxymethyl)-3,3- dimethoxycyclobutyl]methanol SelectContainer Select Appropriate Waste Container GenerateWaste->SelectContainer LabelContainer Label Container: 'Hazardous Waste' & Chemical Name SelectContainer->LabelContainer SegregateWaste Segregate from Incompatible Waste LabelContainer->SegregateWaste StoreSecurely Store in a Secure, Designated Area SegregateWaste->StoreSecurely RequestPickup Request Hazardous Waste Pickup StoreSecurely->RequestPickup Follow Institutional Protocol Documentation Complete Waste Disposal Manifest RequestPickup->Documentation

Chemical Waste Disposal Workflow.

By adhering to these detailed protocols, you contribute to a culture of safety and ensure the integrity of your research environment.

References

  • LookChem. (n.d.). Cas 130369-33-4,(3,3-dimethoxycyclobutane-1,1-diyl)dimethanol. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.